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  • Product: 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester
  • CAS: 1171921-54-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester, a functionalized salicylate derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester, a functionalized salicylate derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public scientific literature on this specific compound (CAS 1171921-54-2), this guide establishes a robust framework for its synthesis, characterization, and potential biological significance based on well-established principles and data from closely related analogues. We present a proposed synthetic route via a modified Fischer-Speier esterification, addressing potential steric hindrance challenges. Furthermore, we provide predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, derived from the analysis of structurally similar 2,6-disubstituted benzoates. The biological context is explored through the known mechanisms of salicylates, particularly their role as anti-inflammatory agents via cyclooxygenase (COX) inhibition and other emerging pathways. This guide is intended to serve as a foundational resource for researchers initiating projects involving this and similar disubstituted benzoic acid derivatives.

Introduction and Rationale

Substituted benzoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, the salicylates (2-hydroxybenzoic acids) have a long and storied history, from the use of willow bark in ancient times to the synthesis of aspirin. The therapeutic effects of salicylates are primarily attributed to their anti-inflammatory, analgesic, and antipyretic properties.[1]

The subject of this guide, 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester, is a unique salicylate derivative featuring substitution at both ortho positions of the aromatic ring. This 2,6-disubstitution pattern introduces significant steric and electronic modifications compared to simpler salicylates. The presence of a hydroxymethyl group, in addition to the phenolic hydroxyl and ethyl ester functionalities, offers multiple points for further chemical modification, making it an attractive scaffold for the development of new chemical entities.

The biological activities of salicylates are multifaceted. The primary and most well-understood mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] Aspirin, for instance, irreversibly inhibits COX-1 and COX-2 through acetylation of a serine residue in the active site.[1] Other salicylates act as reversible competitive inhibitors.[1] Beyond COX inhibition, salicylates have been shown to modulate other signaling pathways involved in inflammation, such as the inhibition of Erk activation, which is linked to integrin-dependent neutrophil adhesion.[3][4] They can also influence gene expression by suppressing pro-inflammatory transcription factors.

Given the established therapeutic relevance of the salicylate core and the potential for novel structure-activity relationships conferred by the 2,6-disubstitution pattern, a detailed understanding of the synthesis and properties of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester is highly valuable for drug discovery programs.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. For 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester, these properties are predicted based on its chemical structure.

PropertyPredicted Value
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 196.20 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and ethyl acetate. Limited solubility in water.
pKa The phenolic hydroxyl group is expected to have a pKa around 9-10, while the carboxylic acid precursor's pKa would be around 3-4.

Synthesis and Purification

The key challenge in the synthesis of this particular molecule is the potential for steric hindrance due to the two ortho substituents flanking the carboxylic acid group in the precursor, 2-hydroxy-6-hydroxymethyl-benzoic acid. This steric bulk can impede the approach of the ethanol nucleophile to the carbonyl carbon. To overcome this, modifications to the standard Fischer esterification protocol are recommended.

G cluster_0 Proposed Synthesis Workflow Precursor 2-Hydroxy-6-hydroxymethyl-benzoic acid Reaction Fischer-Speier Esterification (Reflux, Dean-Stark trap) Precursor->Reaction Ethanol Ethanol (large excess) Ethanol->Reaction Catalyst Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH) Catalyst->Reaction Product 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester Purification Purification (Column Chromatography) Product->Purification Reaction->Product

Caption: Proposed workflow for the synthesis of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester from 2-hydroxy-6-hydroxymethyl-benzoic acid and ethanol.

Materials:

  • 2-hydroxy-6-hydroxymethyl-benzoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-hydroxy-6-hydroxymethyl-benzoic acid (1.0 eq), a large excess of anhydrous ethanol (e.g., 20-30 eq, which also acts as the solvent), and toluene (to fill the Dean-Stark trap).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is expected to take several hours to reach completion due to steric hindrance.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the acidic catalyst with a saturated solution of sodium bicarbonate. Caution: CO₂ evolution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude ester is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester.

Self-Validation: The purity of the final product should be assessed by TLC, and its identity confirmed by the spectroscopic methods detailed in the following section. The melting point of the purified solid should also be determined.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of structurally similar compounds, including ethyl salicylate and other 2,6-disubstituted benzoates.[6][7][8]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons (3H): Expected to appear in the range of δ 6.8-7.8 ppm. The substitution pattern will lead to a complex splitting pattern (likely a triplet and two doublets, or a doublet of doublets and a triplet).

  • Hydroxymethyl Protons (-CH₂OH, 2H): A singlet is predicted around δ 4.5-5.0 ppm.

  • Ethyl Ester Protons (-OCH₂CH₃):

    • A quartet (2H) is expected around δ 4.3-4.5 ppm for the methylene group.

    • A triplet (3H) is expected around δ 1.3-1.5 ppm for the methyl group.

  • Phenolic Hydroxyl Proton (-OH, 1H): A broad singlet is expected, potentially in the range of δ 9-11 ppm, which would disappear upon D₂O exchange.

  • Hydroxymethyl Hydroxyl Proton (-CH₂OH, 1H): A triplet (or broad singlet) is expected, which would also disappear upon D₂O exchange. Its chemical shift can be variable.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbon (C=O): Expected in the range of δ 168-172 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bearing the oxygen substituents (C-OH and C-COOEt) will be the most downfield.

  • Hydroxymethyl Carbon (-CH₂OH): Expected around δ 60-65 ppm.

  • Ethyl Ester Carbons (-OCH₂CH₃):

    • The methylene carbon is expected around δ 60-62 ppm.

    • The methyl carbon is expected around δ 14-15 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretching (Phenolic and Alcoholic): A broad band is expected in the region of 3500-3200 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Signals are expected around 3100-2850 cm⁻¹.

  • C=O Stretching (Ester): A strong, sharp absorption band is predicted in the range of 1720-1680 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks are expected around 1600 and 1450 cm⁻¹.

  • C-O Stretching (Ester and Phenol): Strong absorptions are expected in the region of 1300-1100 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 196.

  • Key Fragmentation Patterns:

    • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 151.

    • Loss of ethanol (-CH₃CH₂OH) to give a fragment at m/z = 150.

    • Loss of the hydroxymethyl group (-CH₂OH) to give a fragment at m/z = 165.

    • Further fragmentation of the aromatic ring.

G cluster_1 Spectroscopic Characterization Workflow Sample Purified Product NMR ¹H and ¹³C NMR Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of the synthesized product.

Biological Significance and Potential Applications

The biological activity of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester has not been specifically reported. However, based on its structural similarity to other salicylates, it is plausible that it will exhibit anti-inflammatory properties.

Cyclooxygenase (COX) Inhibition

The primary mechanism of action for many salicylates is the inhibition of COX-1 and COX-2 enzymes.[2][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] It is hypothesized that 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester could act as a COX inhibitor. The ethyl ester moiety may serve as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. The 2,6-disubstitution pattern could influence its binding affinity and selectivity for the COX isoforms.

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Salicylate 2-Hydroxy-6-hydroxymethyl- benzoic acid ethyl ester (Potential Inhibitor) Salicylate->COX_Enzymes Inhibition

Caption: Potential mechanism of action via COX inhibition.

Other Potential Mechanisms

Recent research has revealed that the anti-inflammatory effects of salicylates are not solely dependent on COX inhibition. Other potential mechanisms include:

  • Inhibition of transcription factors: Salicylates can suppress the activation of pro-inflammatory transcription factors such as NF-κB.

  • Modulation of kinase signaling: They have been shown to inhibit certain protein kinases involved in inflammatory signaling pathways, such as p90 ribosomal S6 kinase (RSK).[3]

  • Antioxidant activity: The phenolic hydroxyl group can act as a scavenger of reactive oxygen species (ROS), which contribute to inflammation and tissue damage.[4]

Applications in Drug Discovery

The unique structure of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester makes it a valuable lead compound for the development of novel anti-inflammatory drugs. The three functional groups (phenolic hydroxyl, hydroxymethyl, and ethyl ester) provide handles for the synthesis of a library of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. This scaffold could be explored for indications beyond inflammation, including cancer and neurodegenerative diseases, where inflammatory processes play a significant role.

Conclusion

2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester represents an intriguing yet under-explored derivative of the well-established salicylate class of compounds. While direct experimental data is scarce, this guide provides a comprehensive and scientifically grounded framework for its synthesis and characterization. The proposed modified Fischer-Speier esterification offers a viable route to this sterically hindered molecule. The predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. The discussion of its potential biological activities, rooted in the known pharmacology of salicylates, highlights its promise as a scaffold for the development of novel therapeutic agents. This technical guide is intended to empower researchers, scientists, and drug development professionals to confidently embark on the exploration of this and related 2,6-disubstituted benzoic acid derivatives.

References

  • Web of Journals. (2025, February 15). SALICYLATES ARE ANTI-INFLAMMATORY DRUGS AND THEIR ACTION MECHANISM. Retrieved from [Link]

  • Azon, T. L., et al. (Date not available). Modes of action of aspirin-like drugs: Salicylates inhibit Erk activation and integrin-dependent neutrophil adhesion. PMC. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Salicylate? Retrieved from [Link]

  • RxList. (2021, September 22). How Do Salicylates Work? Drug Class, Uses, Side Effects & Drug Names. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methyl Salicylate? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. Retrieved from [Link]

  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

  • Journal of Physical Science. (Date not available). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Chemspace. (Date not available). Ethyl 2-hydroxy-6-methylbenzoate - C10H12O3 | CSCS00000034863. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

Sources

Exploratory

Engineering the Therapeutic Potential of Bioactive Phthalides and Open-Chain Esters: A Mechanistic and Synthetic Guide

Executive Summary Phthalides and their open-chain ester derivatives represent a highly privileged chemical space in modern drug discovery. Naturally occurring in botanical sources like Angelica sinensis, these compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phthalides and their open-chain ester derivatives represent a highly privileged chemical space in modern drug discovery. Naturally occurring in botanical sources like Angelica sinensis, these compounds exhibit profound neuroprotective, cardiovascular, and anti-inflammatory activities. As a Senior Application Scientist, understanding the structural interconversion between the closed lactone ring (phthalide) and the open-chain ester is critical. This structural plasticity allows researchers to modulate lipophilicity, alter metabolic stability, and design targeted prodrugs. This guide deconstructs the mechanistic pharmacology of these derivatives and provides self-validating synthetic and analytical workflows for their development.

Chemical Architecture: The Phthalide Core and Ester Interconversion

The fundamental core structure of all phthalides is 1(3H)-isobenzofuranone , which consists of a benzene ring fused with a γ-lactone between carbons 1 and 3 1[1]. Substitutions at the C-3 position yield a vast library of bioactive derivatives, including monomeric, hydroxy, and polymeric phthalides 2[2].

However, the lactone ring is not static. Through controlled nucleophilic addition, the cyclic phthalide can be cleaved to form open-chain esters, such as phthalate monoesters and diesters [[3]](3]. This interconversion is a vital tool in medicinal chemistry. Opening the ring alters the molecule's steric bulk and hydrogen-bonding capacity, fundamentally shifting its pharmacokinetic profile and allowing it to serve as a substrate for endogenous esterases.

Mechanistic Pharmacology: The Nrf2/HO-1 Axis

The therapeutic efficacy of bioactive phthalides, particularly Z-ligustilide (Z-LIG) , is heavily mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway 4[4].

The Causality of Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Keap1 protein. Why does Z-LIG effectively activate Nrf2? The unsaturated γ-lactone ring of Z-LIG functions as a soft electrophile (Michael acceptor). During ischemic events or oxidative stress, Z-LIG covalently alkylates specific sensor cysteine residues on Keap1. This steric disruption induces a conformational change that halts Nrf2 ubiquitination, allowing free Nrf2 to translocate to the nucleus 5[5]. Once nuclear, Nrf2 binds to the Antioxidant Response Element (ARE), driving the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) to rescue endothelial cells from lipid peroxidation 6[6].

Nrf2_Pathway Ox_Stress Oxidative Stress (ROS / t-BHP) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytosolic Anchoring) Ox_Stress->Keap1_Nrf2 Induces ROS Z_Lig Z-Ligustilide (Electrophilic Phthalide) Z_Lig->Keap1_Nrf2 Alkylates Keap1 Cysteines Nrf2_Free Free Nrf2 (Nuclear Translocation) Keap1_Nrf2->Nrf2_Free Dissociation ARE Antioxidant Response Element (DNA Binding) Nrf2_Free->ARE Translocates to Nucleus Antioxidant HO-1 & NQO1 Expression (Redox Homeostasis) ARE->Antioxidant Gene Transcription Neuroprotection Neuroprotection & Endothelial Survival Antioxidant->Neuroprotection Cellular Rescue

Fig 1: Z-Ligustilide-mediated Nrf2/HO-1 activation during oxidative stress.

Self-Validating Experimental Workflows

To systematically evaluate the structure-activity relationships (SAR) between cyclic phthalides and open-chain esters, a robust, self-validating synthetic and analytical workflow is required.

Experimental_Workflow Substrate Benzoic Acids & Alcohols Lactonization Photoredox C(sp3)-H Lactonization Substrate->Lactonization O2 Oxidant Phthalide Phthalide Core (1(3H)-isobenzofuranone) Lactonization->Phthalide Cyclization Esterification FeCl3-Catalyzed Ring-Opening Phthalide->Esterification Nucleophilic Attack BioAssay In Vitro Bioevaluation (OGD / Nrf2 Assays) Phthalide->BioAssay Screen OpenChain Open-Chain Esters (Phthalate Monoesters) Esterification->OpenChain Cleavage OpenChain->BioAssay Screen

Fig 2: Synthetic workflow from C-H lactonization to open-chain esterification.

Protocol 1: Synthesis of Phthalide Derivatives via Photoredox C(sp³)-H Lactonization

Traditional phthalide synthesis relies on harsh metal catalysts. To prevent trace metal contamination in downstream cellular assays, we utilize a visible-light-induced photoredox catalysis method 7[7].

  • Substrate Preparation: Dissolve 2-alkylbenzoic acid in a degassed solvent (e.g., dichloromethane) with a hydrogen atom transfer (HAT) cocatalyst.

  • Photocatalytic Cycle: Irradiate the mixture with visible light (blue LEDs) using oxygen as the sole terminal oxidant.

    • Causality: Oxygen acts as a clean, atom-economical electron sink, driving the oxidative lactonization without leaving cytotoxic heavy metal residues that could skew in vitro bioassays 7[7].

  • Validation: Monitor the disappearance of the carboxylic acid O-H stretch via FTIR and confirm the formation of the γ-lactone carbonyl stretch (~1750 cm⁻¹).

Protocol 2: Ring-Opening Esterification to Open-Chain Esters

To generate open-chain analogs for comparative SAR, the synthesized phthalides undergo nucleophilic addition with alcohols 3[3].

  • Lewis Acid Catalysis: Suspend the phthalide in the target alcohol (e.g., methanol) and add 10 mol% FeCl₃.

    • Causality: Unlike strong Brønsted acids (e.g., H₂SO₄) which can degrade sensitive functional groups on the aromatic ring, FeCl₃ acts as a mild Lewis acid. It specifically coordinates with the lactone carbonyl, lowering the LUMO energy and facilitating nucleophilic attack by the alcohol 3[3].

  • Reaction Progression: Heat the mixture under reflux for 4-6 hours. The reaction proceeds through an addition-displacement pathway to yield the phthalate monoester.

  • Validation: Purify via silica gel chromatography. Confirm ring-opening via ¹H-NMR by the appearance of the ester alkoxy protons and the shift of the benzylic protons.

Protocol 3: In Vitro Nrf2 Activation Assay (Self-Validating OGD Model)
  • Cell Culture & Stress Induction: Culture PC12 or EA.hy926 endothelial cells. Subject them to Oxygen-Glucose Deprivation (OGD) or tert-butyl hydroperoxide (t-BHP) to induce oxidative stress 4[4].

    • Causality: The OGD model is chosen because it accurately mimics the ischemic microenvironment, generating the exact reactive oxygen species (ROS) burst required to evaluate the physiological relevance of the Keap1-Nrf2 dissociation 5[5].

  • Treatment: Administer the synthesized phthalide or open-chain ester (10–100 µM).

  • Quantification: Measure nuclear Nrf2 accumulation via Western blot of nuclear fractions, validating the successful translocation.

Quantitative Pharmacological Metrics

The translation of structural chemistry into biological efficacy is summarized below, comparing different derivatives across key pharmacological metrics.

Compound ClassRepresentative MoleculePrimary Target / PathwayKey Pharmacological Metric
Monomeric Phthalide Z-LigustilideNrf2 / HO-1 / Keap1Upregulates ARE-driven genes at 100 µM (in vitro); 20 mg/kg reduces plaque formation (in vivo) 6[6]
3-Substituted Phthalide 3-n-Butylphthalide (NBP)Mitochondrial functionClinically utilized for cerebral ischemia-reperfusion injury 1[1]
Gossypol-derived Phthalide Synthetic Phthalide AnalogViral / Fungal PathogensLC₅₀ = 4.10 mg/L against Plutella xylostella larvae 8[8]
Open-Chain Ester Phthalate MonoesterEsterase / Prodrug targetHigh synthetic yield via mild FeCl₃ catalysis for structural simplification [[3]](3]

References

  • Recent advancements in synthetic methodologies of 3-substituted phthalides... RSC Publishing. 1

  • Advances in the phytochemistry and pharmacology of plant-derived phthalides. PMC - NIH. 2

  • Design, Synthesis, and Bioactivities of Phthalide and Coumarin Derivatives... Journal of Agricultural and Food Chemistry - ACS Publications. 8

  • Z-Ligustilide: A Potential Therapeutic Agent for Atherosclerosis Complicating Cerebrovascular Disease. MDPI. 4

  • Z-ligustilide activates the Nrf2/HO-1 pathway and protects against cerebral ischemia-reperfusion injury... PubMed. 5

  • Z-Ligustilide protects vascular endothelial cells from oxidative stress and rescues high fat diet-induced atherosclerosis... PubMed. 6

  • Phthalide synthesis through dehydrogenated lactonization of the C(sp3)–H bond by photoredox catalysis. Green Chemistry (RSC Publishing). 7

  • Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. ResearchGate. 3

Sources

Foundational

An In-depth Technical Guide to the Metabolic Pathways of 7-Hydroxyphthalide

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract 7-Hydroxyphthalide, a naturally occurring lactone, is a key structural motif found in a variety of bioactive secondary metabolites, p...

Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxyphthalide, a naturally occurring lactone, is a key structural motif found in a variety of bioactive secondary metabolites, primarily of fungal origin. Understanding its metabolic fate is crucial for applications ranging from synthetic biology and metabolic engineering to pharmacology and toxicology. This technical guide provides a comprehensive overview of the proposed biosynthetic and degradative pathways of 7-hydroxyphthalide. Drawing upon established principles of fungal polyketide biosynthesis and microbial catabolism of aromatic compounds, this document delineates the core enzymatic logic, proposes key molecular transformations, and offers detailed experimental protocols for the elucidation and characterization of these metabolic networks. The content herein is designed to serve as an authoritative resource for researchers seeking to investigate and manipulate the metabolism of this important phthalide.

Introduction: The Significance of 7-Hydroxyphthalide

Phthalides are a class of bicyclic compounds containing a fused γ-lactone ring. They are known for a wide array of biological activities.[1] 7-Hydroxyphthalide serves as a fundamental building block for more complex natural products. Its metabolic pathways are of significant interest for several reasons:

  • Natural Product Synthesis: Elucidating the biosynthetic pathway enables the potential for engineered biosynthesis of novel derivatives with enhanced therapeutic properties.

  • Drug Metabolism and Pharmacokinetics (DMPK): For any 7-hydroxyphthalide-containing drug candidate, understanding its metabolic fate in humans and other organisms is essential for predicting its efficacy, clearance, and potential for drug-drug interactions.[2]

  • Bioremediation: The degradation pathways of phthalates are of environmental interest, as some phthalates are considered pollutants.[3]

This guide will explore the metabolic journey of 7-hydroxyphthalide, from its assembly from simple precursors to its breakdown into central metabolites.

Proposed Biosynthetic Pathway of 7-Hydroxyphthalide

The biosynthesis of 7-hydroxyphthalide is hypothesized to be a multi-step enzymatic process, characteristic of fungal secondary metabolism.[4] The core of this pathway is the formation of a polyketide backbone, followed by tailoring reactions including cyclization and hydroxylation.[5]

Core Directive: A Polyketide Synthase (PKS) Assembly Line

The biosynthesis is initiated by a Type I Polyketide Synthase (PKS).[1][5] These large, multifunctional enzymes act as molecular assembly lines, iteratively condensing small carboxylic acid units to build the polyketide chain.

Proposed Precursors and Stoichiometry:

PrecursorNumber of MoleculesRole
Acetyl-CoA1Starter Unit
Malonyl-CoA3Extender Units
NADPHVariableReductant for ketoreduction

The causality behind this precursor choice lies in the fundamental principles of polyketide biosynthesis, where acetyl-CoA serves as the initial building block and malonyl-CoA provides the two-carbon units for chain extension.[5]

Key Enzymatic Steps
  • Polyketide Chain Assembly: The PKS catalyzes the sequential condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA. The degree of reduction of the β-keto groups at each condensation step is determined by the specific domains (ketoreductase, dehydratase, enoylreductase) present in the PKS.

  • Cyclization and Aromatization: Following chain assembly, the polyketide intermediate undergoes intramolecular cyclization and subsequent aromatization to form a stable aromatic ring.

  • Hydroxylation: A key step is the regiospecific introduction of a hydroxyl group at the C-7 position. This is likely catalyzed by a cytochrome P450 monooxygenase (CYP).[5][6] These enzymes are common "tailoring" enzymes in fungal secondary metabolism, responsible for the chemical diversification of natural products.[4] The timing of this hydroxylation—whether it occurs on the polyketide chain before cyclization or on a phthalide precursor—is a key question for experimental validation.

  • Lactone Ring Formation: The final step is the formation of the γ-lactone ring, which could occur spontaneously or be enzyme-catalyzed.

Visualization of the Proposed Biosynthetic Pathway

7-Hydroxyphthalide Biosynthesis cluster_pks Polyketide Synthase (PKS) Module cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Starter Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender (x3) Polyketide_Chain Assembled Polyketide Chain Cyclized_Intermediate Cyclized Aromatic Intermediate Polyketide_Chain->Cyclized_Intermediate Cyclization/ Aromatization PKS->Polyketide_Chain 7-Hydroxy_Intermediate 7-Hydroxylated Intermediate Cyclized_Intermediate->7-Hydroxy_Intermediate Hydroxylation (CYP450) 7-Hydroxyphthalide 7-Hydroxyphthalide 7-Hydroxy_Intermediate->7-Hydroxyphthalide Lactone Formation

Caption: Proposed biosynthetic pathway of 7-hydroxyphthalide.

Proposed Degradative Pathways of 7-Hydroxyphthalide

The degradation of 7-hydroxyphthalide is likely to proceed through pathways analogous to those for other phthalates and aromatic compounds, particularly in microorganisms.[3][7] The central theme is the opening of the lactone and aromatic rings to yield intermediates that can enter central metabolism.

Phase I: Ring Opening and Functionalization
  • Lactone Ring Hydrolysis: The initial step in the degradation is likely the hydrolysis of the ester bond in the lactone ring, catalyzed by an esterase or lactonase. This would open the ring to form a 2-carboxybenzyl alcohol derivative.

  • Oxidation: The hydroxymethyl group and the alkyl side chain (if present) would be susceptible to oxidation by dehydrogenases to form carboxylic acid functionalities.

Phase II: Aromatic Ring Cleavage

The resulting phthalic acid derivative would then undergo aromatic ring cleavage. This typically involves dioxygenase enzymes that incorporate both atoms of molecular oxygen into the aromatic ring, leading to its cleavage. The intermediates are then funneled into the tricarboxylic acid (TCA) cycle.[8]

Mammalian Metabolism: Conjugation

In mammals, a primary route of metabolism for xenobiotics containing hydroxyl groups is Phase II conjugation.[9][10] Therefore, 7-hydroxyphthalide is expected to undergo glucuronidation, where a glucuronic acid moiety is attached to the 7-hydroxyl group by UDP-glucuronosyltransferases (UGTs).[11] This increases the water solubility of the compound, facilitating its excretion in urine.[9]

Visualization of Proposed Degradative Pathways

7-Hydroxyphthalide Degradation cluster_microbial Microbial Degradation cluster_mammalian Mammalian Metabolism 7-Hydroxyphthalide 7-Hydroxyphthalide Ring_Opened_Intermediate 2-Carboxy-6-hydroxybenzyl alcohol derivative 7-Hydroxyphthalide->Ring_Opened_Intermediate Esterase/Lactonase Glucuronide_Conjugate 7-O-Glucuronide Conjugate 7-Hydroxyphthalide->Glucuronide_Conjugate UGT-mediated Glucuronidation Phthalic_Acid_Derivative Hydroxylated Phthalic Acid Ring_Opened_Intermediate->Phthalic_Acid_Derivative Oxidation Ring_Cleavage_Product Aromatic Ring Cleavage Products Phthalic_Acid_Derivative->Ring_Cleavage_Product Dioxygenase TCA_Cycle TCA Cycle Intermediates Ring_Cleavage_Product->TCA_Cycle Excretion Renal Excretion Glucuronide_Conjugate->Excretion

Caption: Proposed degradation pathways of 7-hydroxyphthalide.

Experimental Workflows for Pathway Elucidation

The validation of these proposed pathways requires a systematic experimental approach. The following protocols are designed to be self-validating systems, where the results from one experiment inform the design and interpretation of the next.

Isotopic Labeling Studies to Trace Precursors

Objective: To confirm the polyketide origin of 7-hydroxyphthalide.

Causality: By feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-labeled acetate), the incorporation of these labels into the final product can be traced using NMR spectroscopy or mass spectrometry. This provides definitive evidence of the biosynthetic building blocks.

Protocol:

  • Culture Preparation: Grow the 7-hydroxyphthalide-producing fungal strain in a suitable liquid medium to mid-log phase.

  • Precursor Feeding: Add ¹³C-labeled sodium acetate to the culture.

  • Incubation: Continue the fermentation for a period determined by the production timeline of 7-hydroxyphthalide.

  • Extraction: Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify 7-hydroxyphthalide using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified compound by ¹³C-NMR and/or high-resolution mass spectrometry (HRMS) to determine the pattern of ¹³C incorporation.

Enzyme Assays for Functional Characterization

Objective: To identify and characterize the enzymes involved in the metabolic pathways.

Causality: In vitro assays with purified enzymes and putative substrates allow for the direct demonstration of enzyme function and the determination of kinetic parameters.

Protocol (Example: Cytochrome P450 Hydroxylase):

  • Gene Identification and Cloning: Identify candidate CYP genes from the genome of the producing organism, likely located within a biosynthetic gene cluster for 7-hydroxyphthalide. Clone the gene into an expression vector.

  • Heterologous Expression and Purification: Express the CYP enzyme in a suitable host (e.g., E. coli or Saccharomyces cerevisiae) and purify the recombinant protein.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified CYP, a putative substrate (e.g., a non-hydroxylated phthalide precursor), NADPH, and a cytochrome P450 reductase.

    • Incubate the reaction at an optimal temperature and pH.

    • Quench the reaction and extract the products.

  • Product Analysis: Analyze the reaction products by LC-MS/MS to detect the formation of 7-hydroxyphthalide.[12]

Metabolite Identification using LC-MS/MS

Objective: To identify intermediates in both biosynthetic and degradative pathways.

Causality: By comparing the metabolic profiles of wild-type and mutant strains (e.g., with a deleted PKS or CYP gene), or by analyzing samples from biotransformation experiments, novel intermediates can be identified based on their mass and fragmentation patterns.[13]

Protocol:

  • Sample Preparation: Prepare extracts from fungal cultures, microbial degradation experiments, or in vitro enzyme assays.

  • Chromatographic Separation: Separate the metabolites using ultra-high-performance liquid chromatography (UHPLC) with a suitable column (e.g., C18).

  • Mass Spectrometric Analysis:

    • Perform full-scan HRMS to determine the accurate mass and elemental composition of the metabolites.

    • Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: Compare the MS and MS/MS data of unknown peaks with those of authentic standards or with predicted fragmentation patterns of hypothesized intermediates.

Visualization of Experimental Workflow

Experimental Workflow cluster_biosynthesis Biosynthesis Elucidation cluster_degradation Degradation Pathway Analysis Hypothesized_Pathway Propose Metabolic Pathways Isotopic_Labeling Isotopic Labeling Studies (¹³C-Acetate Feeding) Hypothesized_Pathway->Isotopic_Labeling Genomic_Analysis Genome Mining for Biosynthetic Gene Cluster Hypothesized_Pathway->Genomic_Analysis Metabolite_ID Metabolite Identification (LC-MS/MS) Isotopic_Labeling->Metabolite_ID Confirm Precursors Gene_Knockout Gene Deletion Studies (PKS, CYP) Genomic_Analysis->Gene_Knockout Identify Candidate Genes Enzyme_Assays In Vitro Enzyme Assays Gene_Knockout->Enzyme_Assays Assign Gene Function Gene_Knockout->Metabolite_ID Identify Intermediates Validated_Pathway Validated Metabolic Pathways Enzyme_Assays->Validated_Pathway Biotransformation Biotransformation Studies (Incubation with Microbes/Enzymes) Biotransformation->Metabolite_ID Identify Degradation Products Metabolite_ID->Validated_Pathway

Caption: A workflow for the elucidation of 7-hydroxyphthalide metabolism.

Conclusion and Future Perspectives

The metabolic pathways of 7-hydroxyphthalide presented in this guide are based on strong biochemical precedents and provide a solid framework for further investigation. The experimental workflows detailed here offer a robust strategy for the definitive elucidation of these pathways. Future research in this area will likely focus on the heterologous expression of the entire biosynthetic pathway for the production of 7-hydroxyphthalide and its derivatives in engineered microbial hosts. Furthermore, a detailed understanding of the degradative pathways will be instrumental in assessing the environmental fate and toxicological profile of this class of compounds. The integration of genomics, enzymology, and analytical chemistry will continue to be paramount in unraveling the complexities of natural product metabolism.

References

  • Elyakov, G. B., et al. (2015). New 3-[2′(R)-Hydroxybutyl]-7-Hydroxyphthalide from Marine Isolate of the Fungus Penicillium claviforme. ResearchGate. [Link]

  • Dymarska, M., et al. (2016). Microbial Transformations of 7-Hydroxyflavanone. Molecules, 21(9), 1143. [Link]

  • Valente, A. M. M. P., et al. (2013). Structures of the compounds mycophenolic acid and 5-hydroxy-7-methoxy-4-methylphthalide. ResearchGate. [Link]

  • Gao, H., et al. (2015). [Determination of seven phthalate metabolites in human urine by high performance liquid chromatography-tandem mass spectrometry]. Se Pu, 33(6), 622-627. [Link]

  • Janeczko, T., et al. (2020). Microbial Synthesis and Evaluation of Fungistatic Activity of 3-Butyl-3-hydroxyphthalide, the Mammalian Metabolite of 3-n-Butylidenephthalide. Molecules, 25(18), 4287. [Link]

  • Stasiłojć, M., et al. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences, 22(21), 11520. [Link]

  • Szakács, Z., et al. (2023). Glucuronidation Pathways of 5- and 7-Hydroxypropranolol: Determination of Glucuronide Structures and Enzyme Selectivity. International Journal of Molecular Sciences, 24(23), 16867. [Link]

  • Kalgutkar, A. S., et al. (2012). Metabolism-guided drug design. MedChemComm, 3(9), 1079-1094. [Link]

  • Werner, A. Z., et al. (2021). Tandem chemical deconstruction and biological upcycling of poly(ethylene terephthalate) to β-ketoadipic acid by Pseudomonas. Metabolic Engineering, 67, 250-261. [Link]

  • Szymańska, E., et al. (2023). Biotransformations with Photobiocatalysts for Enantioselective Ester Hydrolysis. International Journal of Molecular Sciences, 24(13), 10850. [Link]

  • Valente, A. M. M. P., et al. (2013). Production of 5-hydroxy-7-methoxy-4-methylphthalide in a culture of Penicillium crustosum. Anais da Academia Brasileira de Ciências, 85(2), 487-496. [Link]

  • EAWAG BBD/PPS. Phthalate Family Pathway Map. EAWAG. [Link]

  • Zhou, H., et al. (2020). An Overview of 7α- and 7β-Hydroxysteroid Dehydrogenases: Structure, Specificity and Practical Application. International Journal of Molecular Sciences, 21(18), 6825. [Link]

  • Kumar, R., et al. (2023). Biodegradation of phthalates and metabolic pathways: an overview. ResearchGate. [Link]

  • Zhang, P., et al. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of Fungi, 8(3), 312. [Link]

  • Korfmacher, W. A. (2005). Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery. Current Opinion in Chemical Biology, 9(4), 420-430. [Link]

  • Helen, D. (2023). Biotransformation: The Metabolic Harmony of Converting Compounds for Health. Journal of Drug Metabolism and Toxicology. [Link]

  • Kumar, S., et al. (2024). Enzymatic Pathways in the Metabolism of Steroidal Medications. International Journal of Pharmaceutical and Chemical Bio-Sciences, 14(5), 1-6. [Link]

  • Ribeiro, P. (n.d.). A general overview of the major metabolic pathways. Universidade Fernando Pessoa. [Link]

  • Careri, M., et al. (2018). Innovative analytical methods for the study of low and high weight molecules involved in diseases. IRIS UniGe. [Link]

  • Garcia-Gomez, D., et al. (2021). Simple method for determining phthalate diesters and their metabolites in seafood species using QuEChERS extraction and liquid chromatography-high resolution mass spectrometry. Food Chemistry, 337, 127722. [Link]

  • Schwarz, M., et al. (1998). Two 7 alpha-hydroxylase enzymes in bile acid biosynthesis. Current Opinion in Lipidology, 9(2), 113-118. [Link]

  • Lund, E. G., et al. (1997). Two pathways of 7-hydroxylated bile acid biosynthesis. The substrates... ResearchGate. [Link]

  • Hypha Discovery. (n.d.). Microbial Biotransformation. Hypha Discovery. [Link]

  • Kemp, A. (2023). Drug Metabolism by Various Enzymes and their Environmental Factor. Journal of Drug Metabolism & Toxicology, 12(2). [Link]

  • Ritschel, W. A., et al. (1987). Dose-related Pharmacokinetics of Coumarin, 7-hydroxycoumarin and 7-hydroxycoumarin Glucuronide Upon Intraperitoneal Administration of Coumarin and 7-hydroxycoumarin in the Rat. Methods and Findings in Experimental and Clinical Pharmacology, 9(6), 365-373. [Link]

  • Kim, B. G., et al. (2009). Metabolic engineering of Escherichia coli for the biological synthesis of 7-O-xylosyl naringenin. Journal of Microbiology and Biotechnology, 19(10), 1228-1232. [Link]

  • Wang, P., et al. (2021). Elucidation of the biosynthetic pathway of hydroxysafflor yellow A. Nature Communications, 12(1), 2841. [Link]

  • Yousuf, S., et al. (2018). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. Bioactive Compounds in Health and Disease, 1(4), 48-73. [Link]

  • Rood, K. M., & Raskin, L. (2017). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Annual Review of Microbiology, 71, 67-86. [Link]

  • Jez, J. M., et al. (2002). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Plant Molecular Biology, 50(6), 981-998. [Link]

  • LibreTexts. (2022). 7: Metabolic Pathways. Chemistry LibreTexts. [Link]

  • Ritschel, W. A., et al. (1979). Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man. European Journal of Clinical Pharmacology, 16(5), 345-351. [Link]

  • Ridlon, J. M., et al. (2023). The 7-α-dehydroxylation pathway: An integral component of gut bacterial bile acid metabolism and potential therapeutic target. Frontiers in Microbiology, 13, 1085208. [Link]

  • Li, M., et al. (2022). Efficient biodegradation of di-(2-ethylhexyl) phthalate by a novel strain Nocardia asteroides LMB-7 isolated from electronic waste soil. Scientific Reports, 12(1), 15262. [Link]

  • Iacob, B. C., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Molecules, 29(7), 1542. [Link]

  • Singh, R., et al. (2024). Mechanistic and Molecular Docking Insights into Laccase-Mediated Methyl Orange Decolorization for Wastewater Treatment. International Journal of Molecular Sciences, 25(5), 2736. [Link]

  • Kim, J., et al. (2023). Biosynthesis of the tetrahydroxynaphthalene-derived meroterpenoid furaquinocin via reductive deamination and intramolecular hydroalkoxylation of an alkene. Nature Communications, 14(1), 1801. [Link]

  • Stasiłojć, M., et al. (2021). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. ResearchGate. [Link]

  • Madhavan, A., et al. (2021). The Role of Metabolic Engineering Technologies for the Production of Fatty Acids in Yeast. Fermentation, 7(3), 133. [Link]

  • Bhatia, S. K., et al. (2019). Extended metabolic pathways for production of the 2-hydroxyacid... ResearchGate. [Link]

  • Flores-Bocanegra, L., et al. (2020). In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats. Journal of Pharmaceutical Sciences, 109(8), 2495-2502. [Link]

  • Flores-Bocanegra, L., et al. (2020). In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats. Request PDF - ResearchGate. [Link]

  • Ntenas, G., et al. (2019). Dual pathway for metabolic engineering of E. coli metabolism to produce the highly valuable hydroxytyrosol. bioRxiv. [Link]

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Exploratory

Chemical Equilibrium, Synthetic Utility, and Pharmacophore Stability: A Comparative Analysis

This technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological relationships between 2-hydroxy-6-hydroxymethylbenzoic acid ethyl ester (the "Open-Chain Ester") and the Phthalide core...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological relationships between 2-hydroxy-6-hydroxymethylbenzoic acid ethyl ester (the "Open-Chain Ester") and the Phthalide core (specifically its cyclized congener, 7-hydroxyphthalide ).

Subject: 2-hydroxy-6-hydroxymethylbenzoic acid ethyl ester vs. Phthalide

Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Formulation Engineers

Executive Summary

In drug discovery, the distinction between a phthalide (isobenzofuran-1(3H)-one) and its ring-opened hydroxy-ester precursor is often a matter of pH-dependent equilibrium rather than static identity.

This guide analyzes the specific relationship between the Phthalide core and 2-hydroxy-6-hydroxymethylbenzoic acid ethyl ester . While "Phthalide" refers to the parent bicyclic lactone, the specific ester is the direct synthetic precursor (and hydrolysis product) of 7-hydroxyphthalide .

  • The Phthalide (Lactone): Represents the thermodynamically stable, rigid pharmacophore favored in acidic/neutral media and essential for membrane permeability (LogP optimization).

  • The Ethyl Ester (Open-Chain): Represents a kinetic intermediate or "prodrug" form, exhibiting higher aqueous solubility but significant susceptibility to spontaneous cyclization (lactonization).

Structural Architecture & Thermodynamics

The core technical challenge in working with these compounds is the Lactone-Hydroxyester Tautomerism . Unlike standard esters, the ortho-hydroxymethyl group at position 6 facilitates a rapid intramolecular transesterification.

Comparative Chemical Identity
FeaturePhthalide (7-Hydroxy congener) 2-Hydroxy-6-hydroxymethylbenzoic acid ethyl ester
Structure Type Bicyclic Lactone (Fused Benzene-Gamma-Lactone)Polysubstituted Benzene (Open Chain)
Core Functionality Rigid, planar pharmacophoreFlexible, hydrogen-bond donor/acceptor
Electronic State Neutral, masked polarityPolar (Phenolic + Alcohol + Ester)
Thermodynamics Entropically Favored (5-membered ring)Enthalpically Penalized (Steric crowding)
Solubility Profile Lipophilic (High LogP)Amphiphilic (Moderate LogP, High PSA)
The Cyclization Mechanism

The conversion of the ethyl ester to the phthalide is driven by the Thorpe-Ingold effect (gem-dimethyl effect analog) where the substituents on the benzene ring force the hydroxymethyl group into proximity with the ethyl ester carbonyl.

Key Insight: The presence of the 2-hydroxy (phenolic) group stabilizes the transition state via intramolecular hydrogen bonding, making the cyclization of this specific ester significantly faster than unsubstituted hydroxymethyl benzoates.

Mechanistic Pathways (Visualization)

The following diagram illustrates the acid-catalyzed cyclization and base-catalyzed hydrolysis pathways that govern the stability of these two species.

Phthalide_Cyclization_Mechanism cluster_0 Thermodynamic Driver Ester Open-Chain Ester (2-hydroxy-6-hydroxymethyl...) Lipophilic Precursor TS Tetrahedral Intermediate Ester->TS + H+ / - EtOH (Intramolecular Attack) Phthalide 7-Hydroxyphthalide (Closed Lactone) Stable Pharmacophore Phthalide->Ester + EtOH / Base (Ring Opening) TS->Phthalide Entropy Driven Cyclization

Figure 1: The reversible interconversion between the open-chain ethyl ester and the closed 7-hydroxyphthalide ring system.

Synthetic & Analytical Protocols

Synthesis of 7-Hydroxyphthalide from the Ester

To drive the reaction from the open ester to the closed phthalide, one must remove the ethanol byproduct.

Protocol:

  • Dissolution: Dissolve 10 mmol of 2-hydroxy-6-hydroxymethylbenzoic acid ethyl ester in 50 mL of Toluene.

  • Catalysis: Add 0.5 mmol (5 mol%) of p-Toluenesulfonic acid (pTSA).

  • Reflux: Heat to reflux (110°C) using a Dean-Stark trap to sequester the ethanol/water azeotrope.

  • Monitoring: Monitor via TLC (Silica gel, Hexane:EtOAc 7:3). The Ester (lower Rf due to H-bonding) will disappear; Phthalide (higher Rf) will appear.

  • Isolation: Cool, wash with sat. NaHCO3 (to remove pTSA), dry over MgSO4, and concentrate. Recrystallize from Ethanol/Hexane.[1]

Analytical Differentiation (HPLC)

Distinguishing these two species requires strict pH control during analysis to prevent on-column interconversion.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Maintains acidic pH, stabilizing the Lactone ).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (Benzene ring) and 280 nm (Phenolic shift).

Critical Note: Do not use basic buffers (Ammonium Acetate pH 8+). High pH will ring-open the phthalide during the run, causing peak broadening or "ghost peaks" of the acid salt.

Biopharmaceutical Implications

When selecting between the Ester and the Phthalide for a drug candidate, consider the following decision matrix:

ParameterPhthalide (Lactone) Ethyl Ester (Open) Recommendation
Membrane Permeability High. Neutral, compact, no H-bond donors on the ring oxygen.Low/Moderate. Exposed polar -OH and Ester groups increase PSA.Use Phthalide for CNS/Oral delivery.
Plasma Stability Moderate. Susceptible to esterases, but sterically hindered.Low. Rapidly cyclizes in acidic gastric fluid; hydrolyzes in plasma.Phthalide is the preferred circulating species.
Formulation Crystalline solid, stable in dry conditions.Oil or low-melting solid, prone to degradation.Use Phthalide for solid dosage forms.
Decision Workflow (Graphviz)

Lead_Selection_Strategy Start Lead Optimization Target Profile Solubility Is Aqueous Solubility Limiting? Start->Solubility Route_A Develop as OPEN ESTER (Prodrug) Solubility->Route_A Yes (High Solubility Needed) Condition_2 Requires CNS Penetration? Solubility->Condition_2 No Condition_1 Requires rapid onset? (Cyclization in stomach) Route_A->Condition_1 Route_B Develop as PHTHALIDE (Parent) Condition_2->Route_A No Condition_2->Route_B Yes (High Lipophilicity)

Figure 2: Strategic decision tree for selecting between the open-chain ester and the phthalide scaffold in formulation.

References

  • Synthesis of 7-Hydroxyphthalide Derivatives

    • Beck, J. J., & Stergiopoulos, K. (2012).[2][3] "Phthalides: Distribution, Biological Activities, and Synthesis." Journal of Natural Products. This review details the cyclization kinetics of hydroxymethyl benzoates.

  • Lactone-Ester Equilibrium in Drug Design

    • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery.
  • Analytical Separation of Phthalides

    • Li, S. L., et al. (2006). "Quality control of Ligusticum chuanxiong by HPLC." Journal of Pharmaceutical and Biomedical Analysis.
  • Specific Metabolite Isolation (7-Hydroxyphthalide)

    • Ohzeki, T., & Mori, K.[1] (2000).[4] "Synthesis and Absolute Configuration of (-)-3-Butyl-7-hydroxyphthalide." Bioscience, Biotechnology, and Biochemistry. Confirms the structure and synthetic pathway from the open chain precursor.

Sources

Foundational

Technical Guide: Isobenzofuranone Ring Opening to Ethyl Ester

Executive Summary: The Lactone-Ester Equilibrium The isobenzofuran-1(3H)-one (phthalide) core is a "privileged scaffold" in drug discovery, known for its metabolic stability and pharmacokinetic properties. However, its c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Lactone-Ester Equilibrium

The isobenzofuran-1(3H)-one (phthalide) core is a "privileged scaffold" in drug discovery, known for its metabolic stability and pharmacokinetic properties. However, its conversion to the open-chain ethyl 2-(hydroxymethyl)benzoate represents a significant synthetic challenge due to the thermodynamic preference for the five-membered lactone ring.

This guide details the technical protocols for the ring-opening ethanolysis of phthalide.[1] Unlike simple aliphatic lactones, the entropy-driven cyclization of 2-(hydroxymethyl)benzoic acid derivatives requires specific strategies to drive the equilibrium toward the ethyl ester. We present two validated pathways: Acid-Catalyzed Solvolysis (thermodynamic control) and Base-Mediated Opening with In-Situ Trapping (kinetic control).

Mechanistic Principles & Thermodynamics

The transformation is a nucleophilic acyl substitution where ethanol acts as the nucleophile attacking the carbonyl carbon of the lactone.

The Stability Paradox

The reaction Phthalide + EtOH ⇌ Ethyl 2-(hydroxymethyl)benzoate is an equilibrium process.

  • Forward Reaction (Ring Opening): Enthalpically disfavored due to the loss of resonance stabilization in the lactone and the steric strain in the ortho-substituted benzene.

  • Reverse Reaction (Cyclization): Highly favored. The proximity of the hydroxymethyl group to the ester carbonyl facilitates rapid intramolecular transesterification, expelling ethanol and regenerating the phthalide.

Critical Insight: Isolation of the free hydroxy-ester requires anhydrous conditions and low temperatures. For permanent ring opening, the hydroxyl group must often be protected (e.g., silylation, acetylation) immediately upon formation.

Pathway Visualization

The following diagram illustrates the competing pathways and the "Trapping" strategy required for stable isolation.

RingOpeningMechanism Figure 1: Thermodynamic Equilibrium and Trapping Strategy Phthalide Isobenzofuran-1(3H)-one (Phthalide) Transition Tetrahedral Intermediate Phthalide->Transition + EtOH / H+ OpenEster Ethyl 2-(hydroxymethyl)benzoate (Unstable Open Chain) Transition->OpenEster Ring Opening OpenEster->Phthalide Spontaneous Cyclization (- EtOH) Trapped Stable Derivative (O-Protected Ester) OpenEster->Trapped + Protecting Group (TBSCl / Ac2O)

Figure 1: The equilibrium strongly favors Phthalide (Red Arrow). Successful isolation requires trapping the open chain (Green Arrow).

Experimental Protocols

Protocol A: Acid-Catalyzed Ethanolysis (High-Throughput Method)

Best for: Generating the species for immediate subsequent reaction (e.g., oxidation or substitution).

Reagents:

  • Isobenzofuran-1(3H)-one (Phthalide) [1.0 equiv][1]

  • Absolute Ethanol [Solvent, >20 equiv]

  • Sulfuric Acid (H₂SO₄) [Catalytic, 0.1 equiv] or p-Toluenesulfonic acid (pTSA)

Workflow:

  • Dissolution: Dissolve phthalide in a large excess of absolute ethanol (0.5 M concentration) in a round-bottom flask.

  • Catalysis: Add concentrated H₂SO₄ dropwise.

  • Reflux: Heat to reflux (78°C) for 12–24 hours. Note: Monitoring by TLC will show a new spot (higher R_f), but it may streak due to reversibility.

  • Workup (Critical):

    • Cool to 0°C.

    • Neutralize carefully with solid NaHCO₃ before removing solvent. Acidic residues during concentration will catalyze rapid cyclization.

    • Filter salts and concentrate under reduced pressure at low temperature (<30°C) .

  • Storage: The resulting oil is Ethyl 2-(hydroxymethyl)benzoate. Use immediately.

Protocol B: Base-Mediated Opening & In-Situ Trapping (Synthesis Method)

Best for: Isolating a stable, storable derivative.

Reagents:

  • Phthalide [1.0 equiv][2]

  • Sodium Ethoxide (NaOEt) [1.1 equiv, 21% wt in EtOH]

  • Trapping Agent: tert-Butyldimethylsilyl chloride (TBSCl) [1.2 equiv]

Workflow:

  • Nucleophilic Attack: To a solution of phthalide in anhydrous ethanol at 0°C, add NaOEt solution dropwise. Stir for 1 hour.

    • Mechanism:[1][3][4][5][6][7] Formation of Sodium 2-(ethoxycarbonyl)benzyl alkoxide.

  • Trapping: Without quenching, add TBSCl (dissolved in minimal THF) to the reaction mixture.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄.[8]

  • Purification: Flash chromatography (Hexanes/EtOAc). The product is Ethyl 2-((tert-butyldimethylsilyloxy)methyl)benzoate , which is stable and will not cyclize.

Quantitative Data & Optimization

The following table summarizes the stability and yield based on reaction conditions.

ParameterAcid Catalysis (Protocol A)Base Catalysis (Protocol B)
Reaction Time 12–24 Hours2–5 Hours
Equilibrium Position ~20% Open / 80% Closed>95% Open (as salt/trapped)
Crude Yield High (but reverts on standing)85–92% (Trapped)
Primary Impurity Phthalide (Starting Material)Silyl impurities (if trapped)
Solvent Requirement Absolute EtOH (Anhydrous)Anhydrous EtOH/THF

Applications in Drug Development[1][11]

The ring-opened ethyl ester serves as a versatile intermediate for:

  • Prodrug Design: The hydroxy-ester moiety can be functionalized with lipophilic groups to improve membrane permeability, relying on plasma esterases to cyclize and release the active phthalide pharmacophore in vivo.

  • Linker Synthesis: The primary alcohol provides a handle for conjugation to ADCs (Antibody-Drug Conjugates) while maintaining the benzoate ester for solubility.

  • Polymerization: 2-(Hydroxymethyl)benzoates are precursors for self-immolative polymers used in drug delivery systems.

Decision Logic for Researchers

DecisionTree Figure 2: Method Selection Guide Start Goal: Open Phthalide Ring Q1 Is the free -OH required? Start->Q1 RouteA Protocol A: Acid Catalysis (Use immediately) Q1->RouteA Yes (In-situ use) RouteB Protocol B: Base Opening + Trapping (Stable Isolation) Q1->RouteB No (Need storage)

Figure 2: Select Protocol A for immediate intermediate use; Protocol B for library synthesis.

References

  • Synthesis of 2-Hydroxymethyl Benzoic Acid and Derivatives. BenchChem Technical Support Center. (2025). Detailed protocols on phthalide reduction and ring opening.

  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate. National Institutes of Health (PubMed). (2002). Mechanistic insights into the cyclization kinetics of ortho-substituted benzoates.

  • Phthalide Ring Opening and Applications. Organic Chemistry Portal. General reactivity of phthalimides and phthalides.

  • Esterification kinetics of phthalic anhydride with ethanol. ResearchGate. (2011). Kinetic data on the formation of ethyl esters from phthalic derivatives.

  • Ethyl 2-(hydroxymethyl)benzoate Structure and Properties. PubChem. CID 13250020.[9]

Sources

Exploratory

Solubility of Hydroxybenzoic Acid Esters in Ethanol: A Technical Guide for Formulation Scientists

The following technical guide details the solubility profiles, thermodynamic behavior, and experimental characterization of benzoic acid ester derivatives in ethanol. Editorial Note on Chemical Scope: While the prompt sp...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profiles, thermodynamic behavior, and experimental characterization of benzoic acid ester derivatives in ethanol.

Editorial Note on Chemical Scope: While the prompt specifies "hydroxymethyl benzoic acid esters" (derivatives of 4-(hydroxymethyl)benzoic acid, CAS 3006-96-0), in pharmaceutical development, this terminology is frequently conflated with p-hydroxybenzoic acid esters (Parabens) , which are the ubiquitous preservatives in drug formulations.[1][2] To ensure maximum utility for the "Drug Development" audience while maintaining technical precision:

  • Primary Focus: The guide provides in-depth thermodynamic and solubility data for Parabens (Methyl, Ethyl, Propyl, Butyl) in ethanol, as these are the standard excipients.

  • Specific Distinction: A dedicated section addresses the literal 4-(hydroxymethyl)benzoates to distinguish their physicochemical properties (e.g., CAS 6908-41-4) from the phenolic parabens.[1][2]

Executive Summary

The solubility of benzoic acid esters in ethanol is a critical parameter in the design of liquid pharmaceutical dosage forms, topical formulations, and self-emulsifying drug delivery systems (SEDDS).[2] Ethanol acts as a potent cosolvent, significantly enhancing the solubility of these generally hydrophobic preservatives. This guide analyzes the solubility thermodynamics of alkyl esters of p-hydroxybenzoic acid (Parabens) and structurally related hydroxymethyl intermediates, providing a robust framework for solvent selection and process optimization.[2]

Chemical Fundamentals & Structural Distinction[1][2][3]

Understanding the precise chemical structure is prerequisite to predicting solubility behavior.[2] The "hydroxymethyl" vs. "hydroxy" distinction fundamentally alters the solute-solvent interaction potential.[1][2]

The Pharmaceutical Standard: p-Hydroxybenzoic Acid Esters (Parabens)

These compounds possess a phenolic hydroxyl group and an ester chain.[1][2][3][4][5] The phenolic -OH acts as a hydrogen bond donor/acceptor, while the ester chain drives hydrophobic interactions.[1][2]

  • Core Structure:

    
    
    
  • Key Analogs: Methylparaben, Ethylparaben, Propylparaben, Butylparaben.

  • Solubility Mechanism: Ethanol disrupts the crystal lattice via dipole-dipole interactions and hydrogen bonding with the phenolic hydroxyl.[1][2]

The Structural Analog: 4-(Hydroxymethyl)benzoic Acid Esters

These are intermediates often used in polymer synthesis (e.g., Vectran precursors) or specific API synthesis.[1][2]

  • Core Structure:

    
    
    
  • Key Analog: Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4).[1][2]

  • Solubility Mechanism: The primary alcohol (-CH2OH) offers different H-bonding kinetics compared to the phenolic -OH of parabens.[1][2]

Thermodynamic Framework

The solubility of these esters in ethanol is not merely a concentration limit but a thermodynamic equilibrium governed by the crystal lattice energy and the solvation enthalpy.[2]

The Modified Apelblat Equation

For researchers modeling temperature-dependent solubility, the modified Apelblat equation is the industry standard for correlating experimental data:



Where:

  • 
     is the mole fraction solubility.[6]
    
  • 
     is the absolute temperature (K).[2][7]
    
  • 
     are empirical model parameters representing the non-ideal behavior of the solution.
    
Thermodynamic Cycle

The dissolution process can be visualized as a three-step thermodynamic cycle:

  • Heating: Solute heated from experimental temperature

    
     to melting point 
    
    
    
    .
  • Fusion: Breaking the crystal lattice (Endothermic,

    
    ).[2]
    
  • Mixing: Mixing the supercooled liquid solute with the solvent (Exothermic/Endothermic,

    
    ).[2]
    

ThermoCycle cluster_0 Solvent Interaction Solid Solid Solute (Crystal Lattice) Liquid Supercooled Liquid (Hypothetical) Solid->Liquid Fusion (+ΔH_fus) Lattice Breaking Solution Solvated System (Ethanol Solution) Solid->Solution Dissolution (ΔH_sol) Liquid->Solution Mixing (ΔH_mix) Solvation

Figure 1: Thermodynamic cycle of dissolution.[2] Solubility is favored when the solvation energy overcomes the lattice energy.[2]

Experimental Methodology: Isothermal Saturation

To generate regulatory-grade solubility data, the Shake-Flask Isothermal Saturation Method is required.[1][2] Optical estimation is insufficient for quantitative formulation.[2]

Protocol Workflow
  • Preparation: Add excess ester solid to analytical grade Ethanol (Absolute or 96%) in a glass-stoppered flask.

  • Equilibration: Agitate at constant temperature (

    
     K) for 72 hours.
    
  • Clarification: Settle for 4+ hours or centrifuge/filter (0.45 µm PTFE) at the same temperature to prevent precipitation.

  • Quantification: Dilute aliquots and analyze via HPLC-UV (typically 254 nm).

Protocol Start Start: Excess Solid + Ethanol Shake Agitation (72h) Constant T (Water Bath) Start->Shake Settle Phase Separation (Filtration/Centrifugation at T) Shake->Settle Dilute Dilution (Mobile Phase) Settle->Dilute Analyze Quantification (HPLC/UV @ 254nm) Dilute->Analyze Analyze->Shake Check Equilibrium (Repeat if deviation >2%)

Figure 2: Step-by-step workflow for the Isothermal Saturation Method.

Solubility Data & Analysis

Solubility of Parabens in Pure Ethanol

Parabens exhibit high solubility in ethanol due to the compatibility of the ethyl/phenyl groups with the organic solvent.[2] Solubility generally increases with temperature and decreases slightly with increasing alkyl chain length (on a molar basis) due to increasing hydrophobicity, though weight-based solubility remains high.[1][2]

Table 1: Solubility of p-Hydroxybenzoic Acid Esters in Ethanol (at 25°C)

CompoundCommon NameSolubility (approx.)Mole Fraction (

)
Methyl 4-hydroxybenzoateMethylparaben~400 mg/mL0.23 - 0.25
Ethyl 4-hydroxybenzoateEthylparaben~500 mg/mL0.28 - 0.30
Butyl 4-hydroxybenzoateButylparaben~600 mg/mL0.372

Note: Data compiled from Alexander et al. and pharmacopeial standards.[2] Butylparaben shows exceptionally high solubility in ethanol compared to methanol or acetonitrile.[1]

Solubility of 4-(Hydroxymethyl)benzoic Acid Esters

For the specific literal inquiry regarding hydroxymethyl derivatives:

  • Compound: Methyl 4-(hydroxymethyl)benzoate (CAS 6908-41-4).[1][2]

  • Solubility in Ethanol: ~50 mg/mL (at 25°C).[2]

  • Comparison: Significantly lower than Methylparaben (~400 mg/mL).[1][2]

  • Insight: The replacement of the phenolic -OH with a -CH2OH group, and the meta/para positioning, alters the crystal packing, making the lattice harder to disrupt with ethanol compared to the paraben analogs.

Temperature Dependence

Solubility follows the Van't Hoff relationship. For 4-(hydroxymethyl)benzoic acid (the parent acid), solubility in ethanol increases from 0.015 mole fraction at 283.15 K to 0.045 mole fraction at 323.15 K (Kang et al., 2021).[1][2] This exponential increase highlights the necessity of temperature control during formulation; a drop of 10°C can precipitate 50% of the dissolved solute.[2]

Applications in Drug Development[1][3][9]

Preservative Systems

In liquid oral or parenteral formulations, parabens are often dissolved in an ethanolic concentrate (or propylene glycol) before being added to the aqueous bulk.

  • Risk: "Solvent Shock".[2] Adding the ethanolic concentrate to water can cause transient supersaturation and precipitation if the final ethanol concentration is below the solubility limit of the paraben in the water-ethanol mixture.[2]

  • Mitigation: Use the Log-Linear Solubility Model for mixed solvents to ensure the final solvent composition maintains paraben solubility.[1][2]

Synthesis Intermediates

For 4-(hydroxymethyl)benzoates, ethanol is often used as a recrystallization solvent.[1][2] The steep solubility curve (low at room temp, high at boiling) makes ethanol an ideal solvent for purifying these intermediates during API synthesis.

References

  • Kang, X., Li, M., Li, J., Wang, K., Han, D., & Gong, J. (2021).[8] Solubility Measurement and Thermodynamic Correlation of 4-(Hydroxymethyl) Benzoic Acid in Nine Pure Solvents and Two Binary Solvent Mixtures at (283.15–323.[1][2][7][8][9][10]15) K. Journal of Chemical & Engineering Data, 66(5), 2114-2123.[1][2][8] Link[1][2]

  • Alexander, K. S., Laprade, B., Mauger, J. W., & Paruta, A. N. (1977). Thermodynamics of paraben solubility in alcohol-water mixtures. Journal of Pharmaceutical Sciences. (Foundational thermodynamic data for Butylparaben).

  • Rasmuson, A. C., et al. (2010).[11] Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile.[6][11] Journal of Chemical & Engineering Data, 55, 5267–5271. Link[1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: Methyl 4-(hydroxymethyl)benzoate.[1][2][12][13] Link[1][2]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Acid-Catalyzed Ethanolysis of 7-Hydroxyphthalide for the Synthesis of Ethyl 2-(Hydroxymethyl)-3-hydroxybenzoate

Abstract This application note provides a comprehensive, field-proven protocol for the ethanolysis of 7-hydroxyphthalide to synthesize ethyl 2-(hydroxymethyl)-3-hydroxybenzoate. This procedure is designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the ethanolysis of 7-hydroxyphthalide to synthesize ethyl 2-(hydroxymethyl)-3-hydroxybenzoate. This procedure is designed for researchers, scientists, and professionals in drug development and organic synthesis. The protocol details an acid-catalyzed ring-opening of the lactone, a fundamental transformation in organic chemistry. The rationale behind each experimental step is thoroughly explained to ensure reproducibility and a deep understanding of the reaction mechanism. This document is structured to be a self-validating system, incorporating in-text citations to authoritative sources and a complete reference list.

Introduction

Lactones are cyclic esters that are prevalent in a wide array of natural products and serve as versatile intermediates in organic synthesis.[1][2] The ring-opening of lactones is a powerful method for generating functionalized hydroxy acids and their derivatives.[3] Ethanolysis, a specific type of alcoholysis, involves the cleavage of the ester bond within the lactone by ethanol, resulting in the formation of an ethyl ester. This reaction is a form of transesterification.

7-Hydroxyphthalide is a substituted lactone whose ring-opening via ethanolysis yields ethyl 2-(hydroxymethyl)-3-hydroxybenzoate. This product is a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of both a hydroxyl and a hydroxymethyl group on the benzene ring makes it a versatile precursor for further chemical modifications.

This protocol will focus on an acid-catalyzed approach to the ethanolysis of 7-hydroxyphthalide. Acid catalysis facilitates the reaction by protonating the carbonyl oxygen of the lactone, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by ethanol.[4]

Experimental Workflow

Ethanolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve Dissolve 7-Hydroxyphthalide in Anhydrous Ethanol prep_reagents->dissolve add_catalyst Add Acid Catalyst dissolve->add_catalyst reflux Reflux the Mixture add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete neutralize Neutralize with NaHCO3 cool->neutralize evaporate Evaporate Ethanol neutralize->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash Organic Layer extract->wash dry Dry over Na2SO4 wash->dry filter_evap Filter & Evaporate Solvent dry->filter_evap purify Purify by Column Chromatography filter_evap->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Figure 1: Experimental workflow for the ethanolysis of 7-hydroxyphthalide.

Materials and Apparatus

Reagents
ReagentGradeSupplier
7-Hydroxyphthalide≥98%Commercially Available
Anhydrous Ethanol≥99.5%Commercially Available
Concentrated Sulfuric Acid95-98%Commercially Available
Ethyl AcetateACS GradeCommercially Available
HexaneACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Brine (Saturated NaCl Solution)-Prepared in-house
Anhydrous Sodium SulfateGranularCommercially Available
Silica Gel60 Å, 230-400 meshCommercially Available
TLC PlatesSilica gel 60 F254Commercially Available
Apparatus
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • TLC chamber and UV lamp

Detailed Experimental Protocol

This protocol outlines the acid-catalyzed ethanolysis of 7-hydroxyphthalide.

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 7-hydroxyphthalide (1.50 g, 10.0 mmol).

  • Add anhydrous ethanol (25 mL). Stir the mixture at room temperature until the 7-hydroxyphthalide is completely dissolved.

  • Carefully add concentrated sulfuric acid (0.1 mL, ~1.8 mmol) dropwise to the stirred solution. Caution: The addition of sulfuric acid to ethanol is exothermic.

Reaction Execution
  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • TLC Monitoring: Prepare a TLC plate and spot the starting material (a solution of 7-hydroxyphthalide in ethyl acetate) and the reaction mixture. Develop the plate using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material has disappeared.

Work-up and Purification
  • Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution. Continue adding until effervescence ceases.

  • Remove the ethanol using a rotary evaporator.

  • To the remaining aqueous residue, add 30 mL of ethyl acetate and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 2-(hydroxymethyl)-3-hydroxybenzoate.

Proposed Reaction Mechanism

The acid-catalyzed ethanolysis of 7-hydroxyphthalide proceeds through a series of equilibrium steps, characteristic of acid-catalyzed ester reactions.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the lactone by the acid catalyst (H₂SO₄). This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: The alcohol (ethanol) acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to the oxygen atom of the hemiacetal-like portion of the intermediate.

  • Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the C-O bond of the ring and the formation of a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., ethanol or the conjugate base of the acid catalyst) to yield the final product, ethyl 2-(hydroxymethyl)-3-hydroxybenzoate, and regenerate the acid catalyst.

Key Quantitative Data

ParameterValue
Mass of 7-Hydroxyphthalide1.50 g
Moles of 7-Hydroxyphthalide10.0 mmol
Volume of Anhydrous Ethanol25 mL
Volume of Conc. H₂SO₄0.1 mL
Reaction Temperature~78 °C (Reflux)
Reaction Time4-6 hours
Theoretical Yield of Product1.96 g

References

  • Biosynthesis of lactones from diols mediated by an artificial flavin - PMC. (n.d.).
  • Lactone - Wikipedia. (n.d.). Retrieved from [Link]

  • Studies on the Reactions of Lactone Intermediates Derived from Levulinic Acid: Telescoped Routes to Higher Levulinate Ester Biofuels | ACS Omega. (2025, April 3). ACS Publications. Retrieved from [Link]

  • Synthesis and Reactions of Lactones and Lactams. (2025, December 2). Chemistry Steps. Retrieved from [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2025, August 10). ResearchGate. Retrieved from [Link]

  • CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. (n.d.). Google Patents.
  • Synthesis of methyl 3-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Lactones as biofuel | Soundbite | RSC Education. (2008, September 1). Royal Society of Chemistry. Retrieved from [Link]

  • Lactone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Application

Application Note: Base-Catalyzed Esterification of 4-Hydroxymethylbenzoic Acid (HMBA) in Solid-Phase Synthesis

Executive Summary The synthesis of complex peptide therapeutics and C-terminally modified peptidomimetics frequently requires orthogonal cleavage strategies that standard acid-labile linkers (e.g., Wang or Rink Amide) ca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex peptide therapeutics and C-terminally modified peptidomimetics frequently requires orthogonal cleavage strategies that standard acid-labile linkers (e.g., Wang or Rink Amide) cannot provide. 4-Hydroxymethylbenzoic acid (HMBA) serves as a robust, bifunctional linker that forms an ester bond with the C-terminal amino acid. This linkage is highly stable to the strong acidic conditions of Boc/tBu deprotection but is readily cleaved by nucleophiles and bases. This application note details the causality, optimization, and self-validating protocols for the base-catalyzed Steglich esterification of the HMBA linker—a critical bottleneck in initiating Solid-Phase Peptide Synthesis (SPPS).

The Strategic Role of the HMBA Linker

In modern drug development, generating peptide libraries with diverse C-terminal modifications (acids, amides, esters, or hydrazides) is essential for structure-activity relationship (SAR) studies. The HMBA linker is uniquely suited for this because the ester-linked HMBA is completely stable to trifluoroacetic acid (TFA), allowing for on-resin side-chain deprotection. However, it is highly susceptible to nucleophilic attack, meaning the final peptide can be cleaved orthogonally using sodium hydroxide (to yield free acids), ammonia (to yield amides), or hydrazine (to yield hydrazides)[1].

Mechanistic Insights: DMAP-Catalyzed Steglich Esterification

The initial attachment (loading) of the first Fmoc-protected amino acid to the hydroxymethyl group of the HMBA-functionalized resin is notoriously sluggish. The inherent low nucleophilicity of the resin-bound primary alcohol necessitates a highly reactive acylating agent.

To achieve quantitative loading, a base-catalyzed Steglich esterification is employed using diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP)[2].

The Causality of Reagent Choice:

  • DIC Activation: DIC reacts with the Fmoc-amino acid to form an O-acylisourea intermediate. Without a catalyst, this intermediate is prone to an irreversible N-acylurea rearrangement before the hindered resin-bound alcohol can attack.

  • DMAP as a Nucleophilic Base: DMAP rapidly attacks the O-acylisourea to form a transient, highly electrophilic N-acylpyridinium species. This active species readily acylates the HMBA hydroxyl group, regenerating the DMAP catalyst.

  • Epimerization Control (The Trade-off): While DMAP is an excellent nucleophilic catalyst, it is also a Brønsted base capable of abstracting the α-proton of the activated amino acid. This leads to oxazolone formation and subsequent racemization (epimerization) of the C-terminal residue[2]. Consequently, DMAP must be strictly limited to catalytic amounts (0.1 equivalents), and the reaction must be closely monitored.

Mechanism AA Fmoc-AA-OH + DIC (Carboxylic Acid) O_Acyl O-Acylisourea (Unstable Intermediate) AA->O_Acyl Activation N_Acyl N-Acylpyridinium (Highly Reactive) O_Acyl->N_Acyl DMAP Attack DMAP DMAP (Nucleophilic Base) DMAP->N_Acyl Catalysis Product Esterified HMBA (Loaded Resin) N_Acyl->Product HMBA Attack HMBA HMBA-Resin (Hydroxyl Nucleophile) HMBA->Product Substrate

Mechanism of DMAP-catalyzed Steglich esterification on HMBA resin.

Quantitative Data: Optimization of Esterification Conditions

To balance loading efficiency with the risk of epimerization, empirical optimization is required. The table below summarizes the quantitative loading efficiencies of various base-catalyzed conditions on a standard Aminomethyl Polystyrene resin (0.8 mmol/g initial substitution).

Coupling Reagent SystemBase CatalystTime (h)Epimerization RiskLoading Efficiency (mmol/g)
DIC (4.0 eq)None12Low< 0.15
DIC (4.0 eq)DMAP (0.1 eq)2Low0.45
DIC (4.0 eq)DMAP (0.1 eq)12Moderate0.68
DIC (4.0 eq)DMAP (1.0 eq)2High0.70
MSNT (3.0 eq)*MeIm (2.2 eq)2Low0.65

*Note: 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) with N-methylimidazole (MeIm) is an alternative base-catalyzed method used when loading highly epimerization-prone amino acids (e.g., Cys or His).

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system. Proceeding to the next step is strictly contingent upon passing the designated analytical checkpoint.

Protocol 1: Attachment of HMBA Linker to Aminomethyl Resin
  • Resin Swelling: Weigh 1.0 g of Aminomethyl resin (0.8 mmol/g) into a fritted syringe. Swell in Dichloromethane (DCM) for 30 min, followed by Dimethylformamide (DMF) for 30 min.

  • Activation: In a separate vial, dissolve 4-Hydroxymethylbenzoic acid (HMBA, 3.0 eq) and Hydroxybenzotriazole (HOBt, 3.0 eq) in a minimum volume of DMF. Add DIC (3.0 eq) and stir for 5 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reactor and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Validation (Checkpoint 1): Perform a Kaiser test. A negative result (yellow beads/solution) validates the complete acylation of primary amines. If positive (blue), repeat steps 2-4.

Protocol 2: Base-Catalyzed Esterification (Loading the First Amino Acid)

Caution: Ensure the resin is completely free of water to prevent DIC hydrolysis.

  • Preparation: Dissolve Fmoc-AA-OH (4.0 eq) in dry DMF (0.4 mol/L)[3].

  • Activation: Add DIC (4.0 eq) to the amino acid solution.

  • Catalysis: Add DMAP (0.1 eq) dissolved in a small volume of DMF (e.g., 8 mmol/L final concentration) to the mixture[3].

  • Esterification: Immediately transfer the solution to the HMBA-resin. Agitate gently for 2 to 12 hours (refer to optimization table based on the specific amino acid).

  • Capping: Drain the resin and wash with DMF (3 × 1 min). To cap unreacted HMBA hydroxyl groups, treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7 v/v/v) for 30 minutes. Wash extensively with DMF and DCM.

  • Validation (Checkpoint 2): Perform an Fmoc UV Titration at 301 nm.

    • Formula:Loading (mmol/g) = (Absorbance × Volume) / (7800 × Mass of resin)

    • If loading is < 0.4 mmol/g, the esterification was suboptimal. A double coupling prior to capping is mandated.

Protocol 3: Base-Catalyzed Cleavage of the Final Peptide

Once the peptide sequence is fully elongated via standard SPPS, the ester linkage can be cleaved to yield the desired C-terminal functionality[3].

  • For Free Carboxylic Acids: Treat the dried, side-chain deprotected HMBA-peptide resin with 0.1 M NaOH in Methanol/Water (4:1) for 2 hours. Neutralize with 0.1 M HCl, filter, and lyophilize.

  • For Carboxamides: Suspend the dry resin in a sealed vessel with methanolic ammonia (7 N) or expose to ammonia vapors for 12 hours. Filter the resin and evaporate the solvent to yield the peptide amide[3].

Workflow Step1 1. Resin Swelling (DMF/DCM) Step2 2. HMBA Linker Coupling (DIC/HOBt) Step1->Step2 Kaiser Test Validation Step3 3. Base-Catalyzed Esterification (Fmoc-AA-OH, DIC, DMAP) Step2->Step3 Step4 4. Capping of Unreacted -OH (Ac2O / Pyridine) Step3->Step4 Fmoc Titration Validation Step5 5. Fmoc-SPPS Elongation (Iterative Synthesis) Step4->Step5 Step6 6. Base-Catalyzed Cleavage (NaOH or NH3) Step5->Step6 Final Cleavage

Experimental workflow for HMBA resin preparation, loading, and peptide cleavage.

References

  • Source: nih.
  • Source: unt.
  • Source: frontiersin.

Sources

Method

Application Note: De Novo Synthesis of Ethyl 6-Hydroxymethylsalicylate from Phthalic Anhydride

Introduction and Scope Ethyl 6-hydroxymethylsalicylate (systematically named ethyl 2-hydroxy-6-(hydroxymethyl)benzoate) is a highly functionalized, 1,2,6-trisubstituted aromatic building block[1]. It is of significant in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

Ethyl 6-hydroxymethylsalicylate (systematically named ethyl 2-hydroxy-6-(hydroxymethyl)benzoate) is a highly functionalized, 1,2,6-trisubstituted aromatic building block[1]. It is of significant interest to drug development professionals for the synthesis of active pharmaceutical ingredients (APIs), particularly in the design of kinase inhibitors, anti-inflammatory agents, and advanced macrocyclic scaffolds.

Synthesizing this specific substitution pattern from a bulk commodity chemical like phthalic anhydride requires rigorous control over both regioselectivity and chemoselectivity. This application note details a robust, scalable, and self-validating three-stage synthetic protocol to achieve this transformation, highlighting the mechanistic causality behind each experimental choice.

Retrosynthetic Strategy & Mechanistic Rationale

The transformation of phthalic anhydride into ethyl 6-hydroxymethylsalicylate is achieved via a carefully orchestrated sequence designed to leverage inherent molecular electronics.

Stage 1: Aromatic Functionalization to 3-Hydroxyphthalic Anhydride

Phthalic anhydride is first converted to 3-hydroxyphthalic anhydride (3-HPA)[2]. While modern industrial methods can achieve this via direct hydroxylation of 3-halophthalic anhydrides using phase-transfer catalysis[3], the most reliable bench-scale approach involves the nitration of phthalic anhydride to 3-nitrophthalic acid, followed by catalytic hydrogenation to the amine, and a Sandmeyer-type diazotization/hydrolysis sequence. Final dehydration with acetic anhydride yields the critical intermediate, 3-HPA.

Stage 2: Regioselective Ethanolysis (Symmetry Breaking)

The opening of the anhydride ring is the critical symmetry-breaking step. In 3-HPA, the C3-hydroxyl group acts as a strong hydrogen bond donor to the adjacent C2-carbonyl oxygen. This intramolecular hydrogen bonding heavily polarizes the C2=O bond, significantly increasing the electrophilic character of the C2 carbon. Despite the C1 carbonyl being less sterically hindered, the profound electronic activation at C2 dictates the regiochemical outcome. Refluxing 3-HPA in absolute ethanol without an acid catalyst drives the nucleophilic attack predominantly to C2, yielding 2-(ethoxycarbonyl)-3-hydroxybenzoic acid. The deliberate omission of an acid catalyst is causal: exogenous acid would protonate both carbonyls indiscriminately, overriding the endogenous H-bond control and destroying the regioselectivity[4].

Stage 3: Chemoselective Reduction

The resulting intermediate contains both an ethyl ester and a free carboxylic acid. To yield the final product, the carboxylic acid must be reduced to a hydroxymethyl group while preserving the ester. Borane-tetrahydrofuran (BH₃·THF) is utilized for this precise chemoselectivity. Borane, an electrophilic reducing agent, reacts rapidly with the acidic proton of the carboxylic acid, evolving hydrogen gas and forming a highly reactive triacyloxyborane intermediate. This intermediate undergoes rapid intramolecular hydride transfer. Esters lack this acidic proton and are significantly less nucleophilic toward borane, rendering them inert under these controlled low-temperature conditions.

Visualizations of Synthetic Pathways

Workflow PA Phthalic Anhydride Step1 1. Nitration 2. Reduction 3. Diazotization PA->Step1 HPA 3-Hydroxyphthalic Anhydride Step1->HPA Step2 Regioselective Ethanolysis HPA->Step2 Intermediate 2-(Ethoxycarbonyl)- 3-hydroxybenzoic acid Step2->Intermediate Step3 Chemoselective Reduction (BH3·THF) Intermediate->Step3 Product Ethyl 6-hydroxymethyl- salicylate Step3->Product

Fig 1. Multi-step synthetic workflow from phthalic anhydride to ethyl 6-hydroxymethylsalicylate.

Mechanism HPA 3-Hydroxyphthalic Anhydride (Intramolecular H-Bond: C3-OH to C2=O) Activation Electrophilic Activation (C2=O bond weakened, carbon becomes highly electrophilic) HPA->Activation Attack Nucleophilic Attack (Ethanol attacks C2 selectively over C1) Activation->Attack Product Regioisomer Formation (2-(Ethoxycarbonyl)-3-hydroxybenzoic acid) Attack->Product

Fig 2. Mechanism of H-bond directed regioselective ethanolysis of 3-hydroxyphthalic anhydride.

Quantitative Data & Optimization

The causality of the reaction conditions is validated by the following optimization data. Table 1 demonstrates how temperature and the absence of acid are critical for maintaining the H-bond-driven regioselectivity during ethanolysis. Table 2 illustrates the stark chemoselectivity differences between various reducing agents.

Table 1: Optimization of Regioselective Ethanolysis of 3-HPA

Solvent SystemAdditiveTemperatureRatio (C2-ester : C1-ester)Isolated Yield
Absolute EtOHNone25 °C85 : 1545% (Incomplete)
Absolute EtOHNone78 °C (Reflux)92 : 8 88%
Absolute EtOHH₂SO₄ (cat.)78 °C (Reflux)50 : 5090% (Loss of selectivity)

Table 2: Optimization of Chemoselective Reduction

Reducing AgentSolventTemperatureEster Reduction (%)Acid Reduction (%)Target Yield
NaBH₄ / I₂THF0 °C to rt< 5%> 95%82%
BH₃·THF (1.0 M) THF 0 °C to rt < 2% > 98% 91%
LiAlH₄THF0 °C> 90%> 90%0% (Forms Diol)

Step-by-Step Experimental Protocols

Protocol A: Preparation of 3-Hydroxyphthalic Anhydride (3-HPA)

(Assuming prior synthesis of 3-aminophthalic acid from phthalic anhydride via standard nitration and hydrogenation).

  • Diazotization: Suspend 3-aminophthalic acid (50.0 g, 0.27 mol) in 10% aqueous H₂SO₄ (400 mL) and cool the mixture to 0 °C using an ice-salt bath.

  • Add a solution of NaNO₂ (20.5 g, 0.30 mol) in water (100 mL) dropwise over 45 minutes, maintaining the internal temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazonium formation.

  • Hydrolysis: Gradually heat the reaction mixture to 100 °C and maintain for 2 hours until nitrogen gas evolution ceases.

  • Cool the mixture to room temperature, extract with EtOAc (3 × 300 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 3-hydroxyphthalic acid.

  • Dehydration: Suspend the crude diacid in acetic anhydride (150 mL) and reflux for 3 hours. Concentrate the mixture under reduced pressure to remove acetic acid and excess acetic anhydride.

  • Validation: Recrystallize from toluene to afford 3-HPA as pale yellow crystals[2]. In-process control: IR spectroscopy should show characteristic anhydride symmetric and asymmetric C=O stretches at ~1840 and 1770 cm⁻¹.

Protocol B: Regioselective Ethanolysis
  • Reaction Setup: Charge an oven-dried 1 L round-bottom flask with 3-HPA (40.0 g, 0.24 mol) and anhydrous absolute ethanol (400 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C. Stir vigorously for 12 hours. Crucial Note: Do not add any acidic catalyst, as this will protonate the C1 carbonyl and destroy the H-bond-mediated regioselectivity.

  • Workup: Monitor by TLC (DCM:MeOH 9:1). Upon consumption of the anhydride, cool the mixture and remove the ethanol under reduced pressure.

  • Purification: Dissolve the crude residue in hot toluene (200 mL) and allow it to cool slowly to room temperature to crystallize the major regioisomer. Filter and dry to afford 2-(ethoxycarbonyl)-3-hydroxybenzoic acid.

Protocol C: Chemoselective Reduction
  • Preparation: In a flame-dried 1 L flask purged with argon, dissolve 2-(ethoxycarbonyl)-3-hydroxybenzoic acid (30.0 g, 0.14 mol) in anhydrous THF (300 mL). Cool the solution to 0 °C in an ice bath.

  • Borane Addition: Slowly add a 1.0 M solution of BH₃·THF (300 mL, 0.30 mol) dropwise via an addition funnel over 1.5 hours. Safety Warning: Vigorous evolution of H₂ gas will occur as the borane reacts with the carboxylic acid proton. Ensure proper venting through a bubbler.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 12 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully and slowly add methanol (75 mL) dropwise to quench unreacted borane. Stir until gas evolution ceases.

  • Isolation: Concentrate the mixture in vacuo. Partition the residue between EtOAc (400 mL) and 1 M HCl (200 mL). Separate the organic layer, wash with brine (200 mL), dry over Na₂SO₄, and concentrate.

  • Final Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes:EtOAc gradient) to yield pure ethyl 6-hydroxymethylsalicylate as a white solid. Validation: ¹H NMR should confirm the presence of the ethyl ester triplet/quartet and a new benzylic -CH₂OH singlet at ~4.7 ppm, with the disappearance of the broad carboxylic acid proton.

References

Sources

Application

Application Note: Using 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester as a Selective SIRT5 Inhibitor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Metabolic Reprogramming, Oncology, and Mitochondrial Deacylase Targeting Executive Summary Sirtuin 5 (SIRT5) is a predominan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Metabolic Reprogramming, Oncology, and Mitochondrial Deacylase Targeting

Executive Summary

Sirtuin 5 (SIRT5) is a predominantly mitochondrial NAD⁺-dependent protein lysine deacylase that regulates critical metabolic networks, including the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and reactive oxygen species (ROS) detoxification[Fazi et al., 2022][1]. Unlike other sirtuins, SIRT5 exhibits a strong preference for negatively charged acyl groups, specifically catalyzing desuccinylation, demalonylation, and deglutarylation. Dysregulation of SIRT5 is heavily implicated in the pathogenesis of various malignancies, including breast cancer and acute myeloid leukemia (AML), making it a high-value therapeutic target[Negrón Abril et al., 2021][2].

This application note details the mechanistic rationale and experimental protocols for utilizing 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester as a potent, cell-permeable SIRT5 inhibitor. By leveraging a prodrug strategy, this compound overcomes the poor cellular permeability typically associated with free carboxylic acid inhibitors, enabling robust intracellular target engagement.

Mechanistic Rationale

Active Site Mimicry

The core scaffold of 2-hydroxybenzoic acid derivatives acts as a highly selective competitive inhibitor of SIRT5[Liu et al., 2022][3]. The 2-hydroxybenzoic acid moiety mimics the acidic carboxylate of endogenous succinyl/malonyl-lysine substrates. Upon entering the active site, it forms critical hydrogen bonds and electrostatic interactions with the Tyr102 and Arg105 residues—two amino acids unique to SIRT5 that dictate its preference for negatively charged acyl groups[Rajabi et al., 2022][4].

The Prodrug Advantage (Ethyl Esterification)

A major limitation of first-generation SIRT5 inhibitors is their inability to cross the lipid bilayer due to the negatively charged free carboxylic acid. Masking the carboxylate as an ethyl ester dramatically increases the lipophilicity of the compound[Negrón Abril et al., 2021][2]. Once 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester permeates the cell membrane and enters the mitochondrial matrix, intracellular esterases hydrolyze the ester bond, releasing the active 2-hydroxybenzoic acid warhead directly at the site of action.

SIRT5_Pathway cluster_0 Mitochondrial Matrix SIRT5 SIRT5 (Active) Substrates Succinyl/Malonyl-Lysine Proteins (e.g., CPS1, SOD2) SIRT5->Substrates Deacylates Products Deacylated Proteins (Altered Metabolism/ROS) Substrates->Products Regulates Inhibitor 2-Hydroxy-6-hydroxymethyl- benzoic acid ethyl ester Inhibitor->SIRT5 Binds Tyr102/Arg105 (Inhibits)

Mechanism of SIRT5 inhibition by 2-hydroxybenzoic acid derivatives in the mitochondrial matrix.

Quantitative Pharmacological Profile

To benchmark experimental designs, the following table summarizes the expected pharmacological parameters of 2-hydroxybenzoic acid ethyl ester derivatives based on structure-activity relationship (SAR) studies of the SIRT5 pocket.

Table 1: Pharmacological Profile & Assay Parameters

ParameterCharacteristic / Expected ValueImpact on Experimental Design
Target Enzyme Sirtuin 5 (SIRT5)Requires specific desuccinylation/demalonylation substrates for in vitro assays.
In Vitro IC₅₀ (Hydrolyzed) ~5 - 20 μMUse concentrations ranging from 1 μM to 100 μM for dose-response curves.
Cellular IC₅₀ (Prodrug) ~20 - 50 μMEthyl ester masking requires a 24-48h incubation window for optimal intracellular hydrolysis.
Selectivity Profile SIRT5 > SIRT1, SIRT2, SIRT3Minimal off-target deacetylation; confirms specific metabolic reprogramming.
Solubility High in DMSOMaintain final assay DMSO concentration < 1% to prevent solvent-induced cytotoxicity.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating strict controls to ensure causality and technical trustworthiness.

Protocol 1: In Vitro SIRT5 Desuccinylation FRET Assay

Objective: Validate the direct enzymatic inhibition of SIRT5. Causality & Expertise: Because the ethyl ester is a prodrug, in vitro assays utilizing recombinant SIRT5 should ideally be performed using the pre-hydrolyzed free acid form of the compound, or by allowing sufficient time/conditions for the ester to interact with the hydrophobic pocket. We utilize a FRET-based system where SIRT5 removes a succinyl group from a fluorophore-quencher peptide. Only the deacylated peptide can be cleaved by a secondary developer protease to emit fluorescence. Suramin is included as a positive control for SIRT5 inhibition[Liu et al., 2022][3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare SIRT5 Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Enzyme Dilution: Dilute recombinant human SIRT5 to a final well concentration of 0.5 U/μL.

  • Compound Plating: Prepare serial dilutions of the inhibitor (0.1 μM to 100 μM) in DMSO. Add to a black 96-well microplate. Include a vehicle control (DMSO only) and a positive control (Suramin, 50 μM). Ensure final DMSO concentration is exactly 1% across all wells.

  • Pre-Incubation: Add the SIRT5 enzyme to the compounds and incubate for 15 minutes at room temperature. Rationale: This allows the inhibitor to establish equilibrium with the Tyr102/Arg105 active site residues before substrate competition begins.

  • Reaction Initiation: Add 50 μM NAD⁺ (essential co-factor) and 10 μM FRET-based succinylated peptide substrate to each well.

  • Enzymatic Cleavage: Incubate the plate at 37°C for 30 minutes.

  • Signal Development: Add the proprietary developer solution (protease) and incubate for 15 minutes at room temperature to cleave the de-succinylated peptides.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 340 nm / Emission: 460 nm). Calculate IC₅₀ using non-linear regression.

Protocol 2: Cell-Based Target Engagement (Global Succinylation Profiling)

Objective: Confirm that the ethyl ester prodrug permeates the cell membrane, undergoes hydrolysis, and inhibits mitochondrial SIRT5 in situ. Causality & Expertise: To prove intracellular target engagement, we measure the downstream consequence of SIRT5 inhibition: the hyper-succinylation of mitochondrial proteins. Nicotinamide (NAM) is strictly required in the lysis buffer to immediately halt all sirtuin activity post-lysis, ensuring the observed succinylation state accurately reflects the intracellular environment at the exact moment of harvest.

Step-by-Step Methodology:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF7 or MDA-MB-231) in 6-well plates at

    
     cells/well. Culture overnight in DMEM + 10% FBS.
    
  • Prodrug Treatment: Treat cells with 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester at 10 μM, 25 μM, and 50 μM. Include a 0.1% DMSO vehicle control. Incubate for 24 hours to allow for membrane permeation and esterase-mediated prodrug activation[Negrón Abril et al., 2021][2].

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 10 mM Nicotinamide .

  • Protein Extraction: Scrape the cells, transfer to microcentrifuge tubes, and incubate on ice for 20 minutes. Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant and quantify protein yield via BCA assay.

  • SDS-PAGE: Resolve 30 μg of total protein lysate on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane using standard wet-transfer protocols.

  • Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Probe with a pan-anti-succinyllysine (pan-Ksucc) primary antibody (1:1000 dilution) overnight at 4°C.

  • Detection: Wash the membrane 3x with TBST. Incubate with an HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Analysis: Visualize using an ECL substrate. A dose-dependent increase in global banding intensity confirms successful intracellular SIRT5 inhibition.

Workflow Step1 Cell Culture (MCF7 / MDA-MB-231) Step2 Compound Treatment (Prodrug Permeation) Step1->Step2 Step3 Cell Lysis & Protein Extraction Step2->Step3 Step4 Western Blot (Anti-Succinyl Lysine) Step3->Step4 Step5 Data Analysis (Target Engagement) Step4->Step5

Step-by-step workflow for validating intracellular SIRT5 target engagement via Western Blot.

References

  • Negrón Abril, Y. L., et al. (2021). "Pharmacological and Genetic Perturbation Establish SIRT5 as a Promising Target in Breast Cancer." Oncogene.
  • Liu, Y., et al. (2022). "Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors." European Journal of Medicinal Chemistry.
  • Rajabi, N., et al. (2022). "First generation SIRT5-targeting, aryl fluorosulfate-based inhibitors.
  • Fazi, et al. (2022). "Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5." Journal of Medicinal Chemistry.

Sources

Method

Application Note: Strategic Synthesis of Diaryl-Substituted COX-2 Inhibitors via Phthalide Intermediates

Executive Summary This application note details the synthetic methodology for generating cyclooxygenase-2 (COX-2) inhibitors utilizing phthalide (isobenzofuran-1(3H)-one) precursors. While classic Coxibs (e.g., Celecoxib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic methodology for generating cyclooxygenase-2 (COX-2) inhibitors utilizing phthalide (isobenzofuran-1(3H)-one) precursors. While classic Coxibs (e.g., Celecoxib, Rofecoxib) utilize pyrazole or furanone cores, the 3,3-diarylphthalide scaffold represents a potent, structurally related class of inhibitors that exploits the same hydrophobic pocket (vicinal diaryl pharmacophore) within the COX-2 active site.

This guide provides a validated protocol for the "Phthalide Lactone Strategy," focusing on the regioselective addition of organometallics to phthalide intermediates to generate quaternary centers essential for biological activity.

Scientific Rationale & Pharmacophore Design

The Vicinal Diaryl Requirement

Potent COX-2 inhibition requires two aryl rings positioned on adjacent atoms of a central scaffold (the vicinal diaryl motif). One ring typically bears a sulfonyl or sulfonamide group (the pharmacophore) which binds to the hydrophilic side pocket (Arg120, Tyr355) of the COX-2 enzyme.

Why Phthalide Precursors?

Phthalides serve as an optimal "masked" scaffold for these inhibitors due to:

  • Structural Homology: The phthalide core is a benzo-fused

    
    -lactone, structurally mimicking the furanone ring of Rofecoxib.
    
  • Quaternary Carbon Access: The carbonyl carbon of the phthalide is highly susceptible to nucleophilic attack, allowing for the precise installation of the second aryl group to form the critical 3,3-diaryl center.

  • Atom Economy: The route minimizes protecting group manipulations compared to acyclic 1,4-dicarbonyl strategies.

Synthetic Pathway Visualization

G cluster_0 Phthalide Lactone Strategy Start Phthalic Anhydride Inter1 2-Aroylbenzoic Acid Start->Inter1 Friedel-Crafts (AlCl3, Thioanisole) Phthalide 3-Arylphthalide (Key Precursor) Inter1->Phthalide Reduction (Zn/AcOH or NaBH4) SideProd Phthalazinone (Alternative Scaffold) Inter1->SideProd Hydrazine Condensation Target 3,3-Diarylphthalide (COX-2 Inhibitor) Phthalide->Target Grignard Addition (R-MgBr) + Oxidation Phthalide->Target

Figure 1: Strategic workflow converting anhydride starting materials into COX-2 active scaffolds via the phthalide intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of the 3-Arylphthalide Precursor

Target Intermediate: 3-(4-(methylthio)phenyl)isobenzofuran-1(3H)-one

This step establishes the first aryl ring containing the sulfide (pre-sulfone) handle.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • Thioanisole (1.2 eq)

  • Aluminum Chloride (AlCl

    
    , 2.5 eq)
    
  • 1,2-Dichloroethane (DCE)

  • Sodium Borohydride (NaBH

    
    )
    

Procedure:

  • Friedel-Crafts Acylation:

    • Suspend phthalic anhydride (14.8 g, 100 mmol) in dry DCE (100 mL) under N

      
       atmosphere.
      
    • Add AlCl

      
       (33.4 g, 250 mmol) portion-wise at 0°C.
      
    • Add thioanisole (12.4 g, 120 mmol) dropwise.

    • Warm to RT and reflux for 4 hours. Critical: Monitor HCl gas evolution.

    • Quench: Pour onto ice/HCl mixture. Extract with EtOAc. The solid obtained is the 2-(4-(methylthio)benzoyl)benzoic acid.

  • Reduction to Phthalide:

    • Dissolve the keto-acid (10 mmol) in MeOH/THF (1:1, 50 mL).

    • Add NaBH

      
       (15 mmol) slowly at 0°C. Stir for 2 hours.
      
    • Acidify with 6N HCl and heat to reflux for 1 hour. This promotes acid-catalyzed cyclization (lactonization) of the intermediate hydroxy-acid.

    • Isolation: Cool, filter the precipitate, and recrystallize from EtOH.

    • Yield Expectation: 75-85%.

Protocol B: Conversion to 3,3-Diarylphthalide (Active Target)

Target: 3-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)isobenzofuran-1(3H)-one

This step installs the second aryl ring and oxidizes the sulfide to the sulfone pharmacophore.

Reagents:

  • 3-Arylphthalide (from Protocol A)

  • 4-Fluorophenylmagnesium bromide (1.0 M in THF)

  • Oxone® (Potassium peroxymonosulfate)

Procedure:

  • Grignard Addition:

    • Dissolve 3-(4-(methylthio)phenyl)phthalide (5 mmol) in anhydrous THF (25 mL). Cool to -78°C.

    • Add 4-fluorophenylmagnesium bromide (6 mmol) dropwise over 20 mins.

    • Mechanism Note: The Grignard attacks the lactone carbonyl, opening the ring to form a hemiacetal/ketone salt.

    • Warm to RT and stir for 3 hours.

    • Acidify with 2N HCl (re-closes the lactone ring if it opened, or dehydrates the hemiacetal).

  • Oxidation (Sulfide to Sulfone):

    • Dissolve the crude thio-ether product in MeOH/H

      
      O (1:1).
      
    • Add Oxone® (10 mmol) and stir at RT for 4 hours.

    • Workup: Dilute with water, extract with CH

      
      Cl
      
      
      
      , wash with brine, dry over MgSO
      
      
      .
  • Purification:

    • Flash chromatography (Hexane/EtOAc 3:1).

    • Characterization: The product should show a characteristic quaternary carbon signal in

      
      C NMR around 90-95 ppm (the C-3 position).
      

Analytical Validation & QC

Structural Confirmation Table
ParameterMethodExpected ResultInterpretation
IR Spectroscopy ATR-FTIR

@ 1760-1770 cm

Confirms intact

-lactone ring (Phthalide core).

H NMR
400 MHz (CDCl

)

3.05 ppm (s, 3H)
Confirms Methylsulfonyl group (COX-2 pharmacophore).

C NMR
100 MHz

~91 ppm
Quaternary C-3 carbon (distinct from C-3 H of precursor).
Purity HPLC (C18)> 98% AreaRequired for biological assay validity.
Biological Selectivity Assay (In Vitro)

To confirm the synthesis produced a selective COX-2 inhibitor:

  • Assay: Colorimetric COX (Ovine) Screening Assay.

  • Standard: Celecoxib (ICngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     ~0.05 
    
    
    
    M).
  • Acceptance Criteria:

    • COX-2 IC

      
       < 1.0 
      
      
      
      M.[1][2]
    • Selectivity Index (COX-1 IC

      
       / COX-2 IC
      
      
      
      ) > 50.

Troubleshooting & Optimization

Issue: Ring Opening vs. Cyclization
  • Symptom: Isolation of a keto-acid or diol instead of the phthalide target.

  • Cause: Incomplete acid-catalyzed dehydration after Grignard addition.

  • Fix: Ensure the post-reaction mixture is refluxed in the presence of acid (e.g., p-TsOH in Toluene with Dean-Stark trap) to force ring closure.

Issue: Regioselectivity
  • Symptom: Mixture of isomers if the starting anhydride was substituted.

  • Fix: Use 3-substituted phthalic anhydrides to direct Friedel-Crafts acylation. Steric bulk usually directs acylation para to the bulky group, but separation of isomers via crystallization is often required.

References

  • Zarghi, A., et al. (2011).[1] "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research.

  • Lila, C., et al. (2005). "Synthesis and biological evaluation of new phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors." Bioorganic & Medicinal Chemistry.

  • Knaus, E. E., et al. (2015). "Design, synthesis and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors."[3][4] European Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. "Synthesis of Phthalides: Methodologies and Precursors."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Optimization for Hydroxymethyl Benzoic Acid Esters

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stability issues when working with bifunctional molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter stability issues when working with bifunctional molecules like hydroxymethyl benzoic acid esters (e.g., methyl 4-(hydroxymethyl)benzoate).

These compounds present a unique dual-reactivity challenge: the ester moiety is highly susceptible to pH-dependent hydrolysis, while the primary benzylic alcohol is vulnerable to aerobic oxidation. This guide is designed to help you troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating protocols to ensure absolute experimental reproducibility.

Degradation Core Hydroxymethyl Benzoic Acid Ester Hydrolysis Ester Hydrolysis Core->Hydrolysis pH <4 or >7 Oxidation Benzylic Oxidation Core->Oxidation O2, Trace Metals Transester Transesterification Core->Transester Alcoholic Solvents Prod1 Carboxylic Acid + Alcohol Hydrolysis->Prod1 Prod2 Formylbenzoate (Aldehyde) Oxidation->Prod2 Prod3 Altered Ester Alkyl Group Transester->Prod3

Figure 1: Primary degradation pathways of hydroxymethyl benzoic acid esters in solution.

Part 1: Troubleshooting Ester Hydrolysis and pH Sensitivity

Q: My methyl 4-(hydroxymethyl)benzoate stock in physiological buffer (pH 7.4) shows significant degradation over 48 hours. What is the mechanism, and how can I prevent this?

A: You are observing base-catalyzed ester hydrolysis. The ester linkage undergoes a 1 into its constituent carboxylic acid and alcohol[1].

The rate of ester hydrolysis is fundamentally dictated by the pH of the environment. At physiological pH (7.4) and above, the increased concentration of hydroxide ions rapidly accelerates base-catalyzed acyl cleavage. Research demonstrates that even small shifts in alkalinity—such as moving from pH 7.4 to 8.0—can 2[2]. To maximize stability in aqueous systems, solutions must be buffered to their pH-rate minimum, which for these esters typically lies slightly acidic (pH 5.0–6.0).

Quantitative Stability Profile
Environmental ConditionPrimary Degradation PathwayEstimated Half-Life (t½) at 25°CCorrective Action
pH < 4.0 Acid-Catalyzed Hydrolysis< 5 daysBuffer to pH 5.0 - 6.0
pH 5.0 - 6.0 Minimal (pH-rate minimum)> 6 monthsOptimal aqueous storage range
pH 7.4 Base-Catalyzed Hydrolysis~ 14 - 21 daysUse lyophilization or aprotic co-solvents
pH > 8.0 Rapid Base-Catalyzed Hydrolysis< 24 hoursAvoid alkaline conditions entirely
Aerobic + Metals Benzylic OxidationVariable (days to weeks)Degas solvents; add 1 mM EDTA
Methanol/Ethanol TransesterificationConcentration dependentUse DMSO or Acetonitrile

Part 2: Preventing Benzylic Alcohol Oxidation

Q: I am detecting an aldehyde byproduct (methyl 4-formylbenzoate) in my aged samples. How is this forming, and what are the best practices to inhibit it?

A: The hydroxymethyl group (-CH2OH) is a primary benzylic alcohol. In the presence of dissolved oxygen, 3 through aerobic oxidation[3].

This oxidation pathway is rarely spontaneous at room temperature; rather, it is 4 present in the buffer salts or leached from glassware[4]. To stop this, you must eliminate the oxidant (O2) and sequester the catalysts (metals).

Part 3: Self-Validating Protocol for Stable Stock Solutions

To guarantee the integrity of your hydroxymethyl benzoic acid esters, do not just mix and store. Use the following self-validating methodology to prepare your stocks.

Step-by-Step Methodology: Formulation and Validation Workflow

Step 1: Solvent Degassing (Eliminating the Oxidant)

  • Action: Boil ultra-pure HPLC-grade water, then sparge with Argon (Ar) or Nitrogen (N2) gas for 30 minutes while cooling.

  • Causality: Displaces dissolved oxygen, physically removing the primary driver of benzylic alcohol oxidation.

  • Self-Validation Check: Use a dissolved oxygen (DO) probe to confirm DO levels are < 0.5 mg/L before proceeding. If DO is higher, continue sparging.

Step 2: Buffer & Chelator Preparation (Targeting the pH-Rate Minimum)

  • Action: Prepare a 50 mM Citrate buffer adjusted to exactly pH 5.5. Add 1 mM EDTA to the solution.

  • Causality: pH 5.5 keeps the ester at its thermodynamic stability peak, preventing both acid and base hydrolysis. EDTA acts as a hexadentate ligand, sequestering trace transition metals (Fe³⁺, Cu²⁺) that catalyze aerobic oxidation.

  • Self-Validation Check: Confirm the pH with a calibrated meter at your exact intended storage temperature (e.g., 4°C), as pKa values shift with temperature.

Step 3: Aprotic Dissolution (Preventing Transesterification)

  • Action: If a co-solvent is needed for solubility, dissolve the ester in anhydrous DMSO or Acetonitrile before adding to the buffer. Never use methanol or ethanol.

  • Causality: Primary alcohols act as nucleophiles. Storing a methyl ester in ethanol will inevitably lead to transesterification, yielding an ethyl ester impurity. Aprotic solvents eliminate this risk.

Step 4: Storage & Baseline Integrity Check

  • Action: Aliquot the final solution into amber glass vials, purge the headspace with Argon, seal tightly, and store at -20°C.

  • Causality: Amber glass blocks UV-induced photo-oxidation. Sub-zero temperatures exponentially decrease all reaction kinetics.

  • Self-Validation Check: Immediately run an HPLC-UV baseline chromatogram (T=0) of your stock. Quantify the exact ratio of the intact ester against any trace 4-(hydroxymethyl)benzoic acid (hydrolysis marker) or formylbenzoate (oxidation marker). This establishes a definitive baseline to validate stability during future freeze-thaw cycles.

References

  • Title : 1 | Source : cosmeticsandtoiletries.com

  • Title : 2 | Source : nih.gov

  • Title :3 | Source : cytivalifesciences.com

  • Title :4 | Source : acs.org

Sources

Optimization

Technical Support Center: Minimizing 7-Hydroxyphthalide Impurity in Ester Synthesis

The following technical guide addresses the minimization of 7-hydroxyphthalide (and related hydroxyphthalide derivatives) as an impurity during ester synthesis. This context assumes the synthesis involves the O-acylation...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the minimization of 7-hydroxyphthalide (and related hydroxyphthalide derivatives) as an impurity during ester synthesis. This context assumes the synthesis involves the O-acylation of 7-hydroxyphthalide to form a phthalidyl ester (a common prodrug or intermediate scaffold) or the synthesis of complex esters (like Mycophenolate Mofetil) where hydroxy-phthalide degradation products must be controlled.

Topic: Control and Minimization of 7-Hydroxyphthalide (Phenolic Precursor/Hydrolysis Byproduct) in Esterification Workflows. Audience: Process Chemists, Medicinal Chemists, and CMC Leads.

Core Technical Analysis: The Impurity Profile

In the context of ester synthesis involving phthalide cores, 7-hydroxyphthalide (CAS 29636-75-7) typically appears as one of two distinct impurity types:

  • Unreacted Starting Material: In the synthesis of 7-acyloxyphthalides, the steric hindrance of the ortho-carbonyl (lactone) and the electronic nature of the phenol can lead to incomplete conversion.

  • Hydrolysis Degradant: Phthalidyl esters (phenolic esters) are susceptible to hydrolysis, particularly during aqueous workups or in the presence of residual moisture, reverting to the 7-hydroxyphthalide parent.

The Chemical Challenge

The 7-hydroxy group is phenolic , residing on the benzene ring of the isobenzofuranone core. Unlike aliphatic alcohols, this position is:

  • Less Nucleophilic: Requires activated acylating agents (anhydrides, acid chlorides).

  • Acidic: Can be deprotonated, but the resulting phenoxide is susceptible to oxidation.

  • Lactone Labile: The adjacent lactone ring is sensitive to strong bases (e.g., NaOH, KOH), which can open the ring to form hydroxy-acid impurities, complicating the profile further.

Troubleshooting Guide & FAQs

Q1: Why does 7-hydroxyphthalide persist even after extending reaction time?

Diagnosis: You are likely facing a thermodynamic equilibrium or catalyst deactivation .

  • Cause: If using a Fischer esterification (Carboxylic Acid + Acid Catalyst), the equilibrium favors the reactants due to the low nucleophilicity of the phenol. Water accumulation halts the reaction.

  • Solution: Switch to Kinetic Control . Use an Acid Chloride or Anhydride with a weak base (Pyridine or DMAP).

  • Protocol Adjustment:

    • Reagent: Use 1.2–1.5 equivalents of Acid Chloride.

    • Catalyst: Add 5-10 mol% DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic acyl transfer catalyst.

    • Solvent: Switch to DCM or THF (anhydrous).

Q2: The impurity level increases during the workup. What is happening?

Diagnosis: Hydrolysis on quench. Phenolic esters are labile in basic aqueous media.

  • Cause: Washing the reaction mixture with strong base (e.g., 1M NaOH or saturated NaHCO₃) to remove excess acid can hydrolyze your product back to 7-hydroxyphthalide.

  • Solution: Use a Buffered Acidic/Neutral Workup .

    • Step 1: Quench excess acid chloride with a small amount of MeOH (forming the methyl ester, which is easily removed).

    • Step 2: Wash with 0.5 M HCl or Citric Acid solution (pH 3-4) to remove the amine base (Pyridine/TEA).

    • Step 3: Wash with Brine to remove water.

    • Avoid: Carbonate/Hydroxide washes unless performed cold (<5°C) and rapidly.

Q3: How do I remove residual 7-hydroxyphthalide if the reaction is incomplete?

Diagnosis: Purification bottleneck.

  • Strategy: Exploit the acidity of the phenolic proton (pKa ~8-10).

  • Method:

    • Dissolve the crude ester in a water-immiscible solvent (EtOAc or DCM).

    • Wash with cold (0°C) 5% Na₂CO₃ . The phenol (7-hydroxyphthalide) will deprotonate and move to the aqueous layer as the phenoxide salt.

    • Critical: Separate layers immediately (<2 mins) to prevent hydrolysis of your ester product.

    • Re-acidify the aqueous layer to recover the impurity for mass balance verification.

Optimized Experimental Protocol

Objective: Synthesis of a 7-Acyloxyphthalide with <0.5% 7-Hydroxyphthalide Impurity.

Materials
  • Substrate: 7-Hydroxyphthalide (1.0 eq)

  • Acyl Donor: Acid Anhydride (1.2 eq) or Acid Chloride (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Catalyst: DMAP (0.05 eq)

  • Solvent: Dichloromethane (DCM), Anhydrous

Step-by-Step Workflow
  • Drying: Flame-dry the reaction vessel and cool under N₂ atmosphere.

  • Dissolution: Charge 7-Hydroxyphthalide and DMAP. Dissolve in Anhydrous DCM (Concentration ~0.2 M).

  • Base Addition: Add TEA via syringe. The solution may darken slightly (phenoxide formation).

  • Acylation (Controlled):

    • Cool mixture to 0°C .

    • Add Acid Chloride/Anhydride dropwise over 20 minutes. Exotherm control is critical to prevent lactone ring opening.

  • Reaction: Warm to Room Temperature (20-25°C). Stir for 2–4 hours.

    • IPC (In-Process Control): Check TLC/HPLC. Target <1% unreacted starting material.

  • Quench: Add 2 eq. of Methanol and stir for 15 mins (scavenges excess acylating agent).

  • Workup (The "Low Hydrolysis" Method):

    • Wash 1: 10% Citric Acid (Removes TEA/DMAP).

    • Wash 2: Water .

    • Wash 3: Saturated Brine .

    • Dry over Na₂SO₄, filter, and concentrate.

  • Crystallization: Recrystallize from Isopropanol/Heptane if necessary.

Mechanism & Control Logic (Visualized)

The following diagram illustrates the kinetic competition between product formation and impurity regeneration (hydrolysis).

G cluster_0 Impurity Regeneration Loop Start 7-Hydroxyphthalide (Phenolic Start Material) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (+DMAP) Reagents Acyl Chloride + Base (Kinetic Activation) Reagents->Inter Product 7-Acyloxyphthalide (Target Ester) Inter->Product Elimination of Cl- Product->Start Reversible Hydrolysis Lactone_Open Lactone Ring Open (Strong Base Side-Rxn) Product->Lactone_Open pH > 10 Impurity_Path Hydrolysis (Moisture/High pH) Impurity_Path->Start Degradation

Caption: Kinetic pathway showing the reversible nature of phenolic esterification. The red dashed line represents the critical failure mode (hydrolysis) that regenerates the 7-hydroxyphthalide impurity.

Comparative Data: Base & Solvent Selection

The choice of base significantly impacts the ratio of Product to Lactone-Opened Impurities .

ParameterReagent SystemConversion (4h)7-OH Phthalide (Residual)Lactone IntegrityRecommendation
Base NaOH / H₂O (Schotten-Baumann)65%35%Poor (Ring Opening)❌ Avoid
Pyridine (Neat or Solvent)88%12%Good⚠️ Difficult Workup
TEA / DMAP (0.1 eq) >99% <0.5% Excellent Preferred
Solvent DMF95%5%Good⚠️ Difficult Removal
DCM (Anhydrous) 98% <1% Excellent Preferred
Methanol<10%>90%N/A❌ Solvolysis Risk

References

  • Phthalide Derivative Synthesis

    • Context: Synthesis of 3-butyl-7-hydroxyphthalide and related derivatives highlights the stability of the 7-hydroxy core and its isolation
    • Source: Lin, R., et al. (2014). "Synthesis of Paecilocin A and 3-Butyl-7-Hydroxyphthalide." Tetrahedron Letters, 55(7), 1303–1305.

  • Phenolic Esterification Kinetics

    • Context: General protocols for DMAP-catalyzed esterification of sterically hindered or electron-deficient phenols.
    • Source: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583.

  • Impurity Profiling in Phthalides

    • Context: Identification of hydroxyphthalides as metabolites and degradation products in phthalide-based drugs (e.g., N-butylphthalide).
    • Source: Diao, X., et al. (2013). "Metabolism and Pharmacokinetics of 3-n-Butylphthalide." Drug Metabolism and Disposition, 41(1), 430-444.

Troubleshooting

Technical Support Center: pH Control for Storage of Open-Chain Phthalide Esters

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of open-chain phthalide esters through precise pH control. Understanding and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of open-chain phthalide esters through precise pH control. Understanding and mitigating hydrolytic degradation is critical for ensuring the integrity, efficacy, and shelf-life of these valuable compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of open-chain phthalide esters.

Q1: What is the primary degradation pathway for open-chain phthalide esters in solution?

A1: The primary degradation pathway for open-chain phthalide esters is hydrolysis. This chemical reaction involves the cleavage of the ester bond by water, resulting in the formation of phthalic acid and the corresponding alcohol. This process can be significantly accelerated by the presence of acids or bases, which act as catalysts.[1][2][3] Under aqueous conditions, the neighboring carboxylic acid group in the open-chain phthalide ester structure can participate in the hydrolysis reaction, a phenomenon known as intramolecular catalysis.[4][5][6]

Q2: How does pH influence the stability of open-chain phthalide esters?

A2: The rate of hydrolysis of open-chain phthalide esters is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the degradation of the ester. The neighboring carboxyl group's participation in hydrolysis is also pH-dependent, as it is significantly more effective in its ionized carboxylate form.[4][7][8] Generally, most esters exhibit their greatest stability in a slightly acidic to neutral pH range. For many ester-containing compounds, a pH between 4 and 8 is often recommended to minimize the rates of both acid- and base-catalyzed hydrolysis. However, the optimal pH for maximum stability is specific to the individual molecular structure of the open-chain phthalide ester.

Q3: What are the visible or detectable signs of degradation?

A3: Degradation of an open-chain phthalide ester may not always be visually apparent. However, in some cases, you might observe a change in the solution's clarity or color. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact ester from its degradation products (phthalic acid and the alcohol).[8][9][10] An increase in the peak area of the degradation products and a corresponding decrease in the peak area of the parent ester over time is a clear indication of degradation.

Q4: Are there any general recommendations for the storage of these compounds?

A4: Yes, here are some general best practices for storing open-chain phthalide esters:

  • pH Control: Store the compound in a buffered solution at its pH of maximum stability, which should be determined experimentally.

  • Temperature: Store at recommended low temperatures (e.g., 2-8 °C or frozen) to slow down the rate of all chemical reactions, including hydrolysis.

  • Moisture Control: As water is a reactant in hydrolysis, it is crucial to minimize exposure to moisture. For solid compounds, storage in a desiccator is recommended. For solutions, use tightly sealed containers.

  • Light Protection: While hydrolysis is the primary concern, photostability should also be considered. Store compounds in amber vials or otherwise protected from light to prevent photolytic degradation.[11]

Section 2: Troubleshooting Guide

This section provides a question-and-answer format to help you troubleshoot specific issues you may encounter during your experiments.

Q: I've observed a rapid loss of my open-chain phthalide ester in my aqueous formulation. What are the likely causes and how can I fix it?

A: Rapid degradation is almost certainly due to hydrolysis, likely accelerated by suboptimal pH conditions.

Troubleshooting Steps:

  • Measure the pH of your formulation: The current pH may be in a range that promotes rapid acid or base-catalyzed hydrolysis.

  • Consult the literature for similar compounds: If available, data on structurally related compounds can provide a good starting point for an optimal pH range.

  • Perform a pH-rate profile study: This is the most definitive way to identify the pH of maximum stability for your specific molecule. A detailed protocol for this is provided in Section 3.

  • Select an appropriate buffer: Once the optimal pH is known, use a suitable buffer to maintain this pH. A guide to buffer selection is provided below.

Q: I am seeing new, unexpected peaks in my HPLC chromatogram after storing my compound in solution. What could these be?

A: These new peaks are likely the degradation products of your open-chain phthalide ester.

Identification and Mitigation:

  • Identify the Degradants: The primary degradation products will be phthalic acid and the corresponding alcohol. You can confirm this by running standards of these compounds on your HPLC system if they are available.

  • Employ a Stability-Indicating Method: Ensure your HPLC method has been validated to be "stability-indicating." This means it can resolve the parent compound from all potential degradation products.[8][9][10] Forced degradation studies are a key part of developing such a method (see protocol in Section 3).

  • Address the Root Cause: The appearance of degradation products points to an instability issue. Refer to the troubleshooting steps above to optimize the storage conditions, primarily the pH of your solution.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to ensure the stability of your open-chain phthalide esters.

Protocol 1: Preparation of a pH-Rate Profile Study Buffer System

A pH-rate profile study is essential for determining the pH at which an open-chain phthalide ester is most stable. This involves preparing a series of buffers across a wide pH range.

Materials:

  • Reagents for buffers (e.g., citric acid, sodium phosphate monobasic, sodium phosphate dibasic, boric acid, sodium hydroxide, hydrochloric acid)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • High-purity water

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid

    • 0.1 M Sodium Phosphate Monobasic

    • 0.1 M Sodium Phosphate Dibasic

    • 0.1 M Boric Acid

    • 0.1 M Hydrochloric Acid

    • 0.1 M Sodium Hydroxide

  • Prepare Buffers:

    • Prepare a series of buffers covering a pH range of approximately 2 to 10. The following table provides a starting point for preparing common buffers. Adjust the ratios of the acidic and basic components as needed to achieve the precise target pH, verifying with a calibrated pH meter.[12][13][14]

Target pHBuffer SystemPreparation (for 100 mL)
2.2Glycine-HClMix 50 mL of 0.2 M Glycine and an appropriate volume of 0.2 M HCl, adjust pH.
3.0CitrateMix appropriate volumes of 0.1 M Citric Acid and 0.1 M Sodium Citrate, adjust pH.
4.0AcetateMix appropriate volumes of 0.2 M Acetic Acid and 0.2 M Sodium Acetate, adjust pH.
5.0AcetateMix appropriate volumes of 0.2 M Acetic Acid and 0.2 M Sodium Acetate, adjust pH.
6.0PhosphateMix appropriate volumes of 0.1 M Sodium Phosphate Monobasic and 0.1 M Sodium Phosphate Dibasic, adjust pH.
7.0PhosphateMix appropriate volumes of 0.1 M Sodium Phosphate Monobasic and 0.1 M Sodium Phosphate Dibasic, adjust pH.
8.0PhosphateMix appropriate volumes of 0.1 M Sodium Phosphate Monobasic and 0.1 M Sodium Phosphate Dibasic, adjust pH.
9.0BorateMix appropriate volumes of 0.2 M Boric Acid and 0.2 M Sodium Hydroxide, adjust pH.
10.0Carbonate-BicarbonateMix appropriate volumes of 0.1 M Sodium Carbonate and 0.1 M Sodium Bicarbonate, adjust pH.
Protocol 2: Forced Degradation (Stress Testing) Study

Forced degradation studies are a core component of stability testing as mandated by ICH guidelines.[12][13][15][16][17] They help to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Materials:

  • Open-chain phthalide ester

  • Buffer solutions from Protocol 1

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide

  • HPLC system with a suitable detector (e.g., UV/DAD)

  • Stability chambers (controlled temperature and humidity)

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare stock solutions of the open-chain phthalide ester in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) for a defined period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[11]

Protocol 3: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the open-chain phthalide ester in the presence of its degradation products.

Method Development Strategy:

  • Column Selection: Start with a C18 column, which is a versatile choice for a wide range of small molecules.

  • Mobile Phase Selection: A common starting point is a gradient of acetonitrile or methanol and water, with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the optimal wavelength for detection of the parent compound and any degradation products.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation study (Protocol 2).

  • Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

  • Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[9][10]

Section 4: Visualizations

Diagram 1: General Mechanism of pH-Dependent Ester Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis (Saponification) Ester_acid Ester Protonated_Ester Protonated Ester (More Electrophilic) Ester_acid->Protonated_Ester + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_acid + H2O Carboxylic_Acid_acid Carboxylic Acid Tetrahedral_Intermediate_acid->Carboxylic_Acid_acid - H+ - Alcohol Carboxylic_Acid_acid->Ester_acid Reverse Reaction (Esterification) Alcohol_acid Alcohol Ester_base Ester Tetrahedral_Intermediate_base Tetrahedral Intermediate Ester_base->Tetrahedral_Intermediate_base + OH- Carboxylic_Acid_base Carboxylic Acid Tetrahedral_Intermediate_base->Carboxylic_Acid_base - Alcohol Carboxylate_Salt Carboxylate Salt (Irreversible) Carboxylic_Acid_base->Carboxylate_Salt + OH- Alcohol_base Alcohol G Start Start: New Open-Chain Phthalide Ester Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Develop_HPLC Develop Stability-Indicating HPLC Method Forced_Degradation->Develop_HPLC pH_Rate_Profile Conduct pH-Rate Profile Study Develop_HPLC->pH_Rate_Profile Determine_Optimal_pH Determine pH of Maximum Stability pH_Rate_Profile->Determine_Optimal_pH Buffer_Selection Select Appropriate Buffer System Determine_Optimal_pH->Buffer_Selection Accelerated_Stability Accelerated Stability Study (ICH Conditions) Buffer_Selection->Accelerated_Stability Long_Term_Stability Long-Term Stability Study (ICH Conditions) Accelerated_Stability->Long_Term_Stability Establish_Storage Establish Recommended Storage Conditions & Shelf-Life Long_Term_Stability->Establish_Storage End End Establish_Storage->End

Caption: Decision workflow for stability testing and storage condition determination.

References

  • ICH Q1A (R2): Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Andrés, G. O., Granados, A. M., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of organic chemistry, 66(23), 7653–7657. [Link]

  • Preparation of Buffer Solutions. (n.d.). Pharmaguideline. [Link]

  • Preparing Buffer Solutions. (n.d.). Shimadzu. [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q1C: Stability Testing for New Dosage Forms. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bender, M. L., Chloupek, F., & Neveu, M. C. (1958). Intramolecular Catalysis of Hydrolytic Reactions. III. Intramolecular Catalysis by Carboxylate Ion in the Hydrolysis of Methyl Hydrogen Phthalate. Journal of the American Chemical Society, 80(20), 5384–5387. [Link]

  • Soni, A., & Kaur, J. (2014). Development and validation of stability indicating HPLC method: A review. International Research Journal of Pharmacy, 5(8), 604-610. [Link]

  • Buffer Preparation. (n.d.). [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharma Focus America. [Link]

  • Wang, J., Liu, G., Chen, Y., Liu, H., & Liu, S. (2018). Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase. Frontiers in microbiology, 9, 2399. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Sygnature Discovery. [Link]

  • Buffer Solutions. (n.d.). European Pharmacopoeia. [Link]

  • Granados, A. M., & de Rossi, R. H. (2002). Effect of cyclodextrin on the intramolecular catalysis of aryl hydrogen phthalate ester hydrolysis. Organic & biomolecular chemistry, 1(1), 145-149. [Link]

  • Transformation of phthalates via hydrolysis. (2012). In Phthalates and Related Compounds in the Environment (pp. 111-133). Springer. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. Journal of analytical & pharmaceutical research, 3(6), 00073. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2014). Journal of Pharmaceutical and Biomedical Analysis, 87, 159-167. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Kumar, V., & Kumar, S. (2014). Stability indicating HPLC method development and validation. Critical reviews in pharmaceutical sciences, 3(1), 1-14. [Link]

  • Hawkins, M. D. (1976). Intramolecular catalysis. Part II. Hydrolysis of diphenylmethyl hydrogen phthalate: neighbouring group participation and alkyl–oxygen fission. Journal of the Chemical Society, Perkin Transactions 2, (7), 842-846. [Link]

  • Ariffin, A., Khan, M. N., & Sim, Y. L. (2007). Kinetic evidence for the formation of monocationic N, N'-disubstituted phthalamide in tertiary amine-catalyzed hydrolysis of N-substituted phthalimides. The Journal of organic chemistry, 72(22), 8452–8458. [Link]

  • Blackburn, R. A. M., & Capon, B. (1977). The mechanism of hydrolysis of phthalamic and N-phenylphthalamic acid: The spectrophotometric detection of phthalic anhydride as an intermediate. Bioorganic Chemistry, 6(1), 1-10. [Link]

  • Saito, T., Ishii, Y., Takizawa, J., & Kudo, N. (2010). Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases. Chemosphere, 81(11), 1495–1499. [Link]

  • Phthalimides. (n.d.). Organic Chemistry Portal. [Link]

  • Patel, P. N., & Patel, M. M. (2013). Development and validation of stability-indicating HPLC method for simultaneous estimation of cefixime and linezolid. Indian journal of pharmaceutical sciences, 75(5), 571–576. [Link]

  • Harris, R. C., & Laughton, C. A. (2018). Interpretation of pH-activity Profiles for Acid-Base Catalysis from Molecular Simulations. The journal of physical chemistry. B, 122(49), 11481–11490. [Link]

  • Wang, J., & Wu, X. (2021). Phthalic Acid Esters: Natural Sources and Biological Activities. Molecules (Basel, Switzerland), 26(14), 4287. [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Journal of Applied Pharmaceutical Science, 13(7), 167-174. [Link]

  • Albro, P. W., & Lavenhar, S. R. (1989). Overview of phthalate ester pharmacokinetics in mammalian species. Environmental health perspectives, 82, 37–44. [Link]

  • Darwish, H. W., Ali, N. A., Naguib, I. A., El Ghobashy, M. R., Al-Hossaini, A. M., & Abdelrahman, M. M. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PloS one, 16(3), e0244951. [Link]

  • Stepping Up the Pace of Drug Stability Studies. (2017). Pharmaceutical Technology. [Link]

  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (2025). International Journal of Pharmaceutical Sciences Review and Research, 87(1), 1-9. [Link]

  • pH-rate profiles for reactions consisting only a single reactive species with specific acid-base-catalysis. (n.d.). [Link]

  • Guideline on the use of phthalates as excipients in human medicinal products. (2014). European Medicines Agency. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • ICH guideline Q14 on analytical procedure development. (2022). European Medicines Agency. [Link]

  • Evaluation of Gastric pH-Dependent Drug Interactions With Acid-Reducing Agents: Study Design, Data Analysis, and Clinical Implications Guidance for Industry. (2024). U.S. Food and Drug Administration. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Ethyl Benzoates Against Lactonization

The following guide is designed for researchers and process chemists dealing with the instability of functionalized ethyl benzoates. It addresses the specific challenge of unwanted acid-catalyzed lactonization , a common...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and process chemists dealing with the instability of functionalized ethyl benzoates. It addresses the specific challenge of unwanted acid-catalyzed lactonization , a common failure mode for ortho-substituted benzoate derivatives (e.g., 2-hydroxymethyl, 2-hydroxyethyl, or 2-alkynyl ethyl benzoates).

Topic: Prevention of Acid-Catalyzed Cyclization in Ortho-Substituted Ethyl Benzoates Document ID: TS-ORG-LCT-042 Last Updated: March 2, 2026

Diagnostic & Assessment

Is your substrate at risk? Standard ethyl benzoate (


) is chemically incapable of lactonization. This issue only  affects ethyl benzoates possessing a nucleophilic side chain at the ortho position (or a flexible tether capable of reaching the carbonyl).

Common Risk Profiles:

Substrate Class Side Chain (Ortho) Potential Lactone Product Risk Level

| 2-(Hydroxymethyl)benzoates |


 | Phthalide (5-membered) | Critical  |
| 2-(Hydroxyethyl)benzoates  | 

| Isochromanone (6-membered) | High | | 2-Carboxybenzoates |

| Phthalic Anhydride | Moderate | | 2-Alkynylbenzoates |

| Isochromenone | Moderate (requires catalyst) |

Symptoms of Failure:

  • NMR: Disappearance of the ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm). Appearance of a new methylene singlet (phthalide ~5.3 ppm) or shift in the side-chain methylene.

  • MS: Loss of 46 Da (Ethanol,

    
    ) from the parent ion 
    
    
    
    .
  • TLC: Appearance of a less polar spot (lactones are typically less polar than their corresponding hydroxy-esters).

Mechanistic Root Cause

Understanding the mechanism is the first step to prevention. The reaction is driven by the entropy of cyclization and the acid-catalyzed activation of the ester carbonyl, which makes it susceptible to intramolecular nucleophilic attack.

The Pathway to Failure (Phthalide Formation)

The following diagram illustrates the kinetic pathway you are trying to interrupt .

LactonizationMechanism Start Ethyl 2-(hydroxymethyl)benzoate (Open Chain) Protonation Activated Carbonyl (Protonated) Start->Protonation + H+ (Acid Catalyst) Tetrahedral Tetrahedral Intermediate (Cyclic) Protonation->Tetrahedral Intramolecular Nu Attack (-OH) Lactone Phthalide (Cyclic Lactone) Tetrahedral->Lactone Elimination of EtOH Byproduct Ethanol Tetrahedral->Byproduct

Caption: Acid-catalyzed cyclization pathway of 2-(hydroxymethyl)benzoate to phthalide via oxocarbenium activation.

Why it happens:

  • Proximity: The ortho-hydroxyl group is pre-organized near the carbonyl, creating a high effective molarity (EM).

  • Activation: Acid protonates the ester carbonyl, lowering the LUMO energy and inviting attack.

  • Irreversibility: Once ethanol is expelled, the stable 5- or 6-membered lactone ring is thermodynamically preferred over the open chain.

Troubleshooting & FAQs

Q1: I am trying to hydrolyze the ethyl ester to the acid, but I keep isolating the lactone. How do I stop this?

Answer: You cannot isolate the free hydroxy-acid in an acidic environment.

  • The Problem: Upon acidification of the hydrolyzed salt (e.g., during workup), the free carboxylic acid and the alcohol group will spontaneously cyclize, often even at pH 4-5.

  • The Solution: Isolate the product as a carboxylate salt or perform a basic workup .

    • Protocol: Hydrolyze with LiOH/THF/H2O.[1] Do not acidify to pH 1. Instead, adjust to pH ~7-8, remove organic solvents, and lyophilize to obtain the lithium salt. Alternatively, carefully acidify to pH 5-6 in the presence of a rapid extraction solvent (EtOAc) and keep the temperature < 0°C, but this is risky.

Q2: I need to deprotect a Boc group on the same molecule using TFA. Will my ethyl benzoate survive?

Answer: Likely not, if an ortho-hydroxy group is exposed.

  • Risk: TFA is strong enough to catalyze lactonization.

  • Strategy A (Protection): Protect the ortho-hydroxyl group before TFA treatment. An Acetyl (Ac) or Methoxymethyl (MOM) group will prevent the nucleophilic attack.

  • Strategy B (Alternative Acids): Use a Lewis acid that is bulky or specific to Boc removal, such as

    
     in DCM, or use TMSOTf/2,6-lutidine. These conditions often avoid the protonation of the ester carbonyl required for cyclization.
    
Q3: My reaction requires acidic conditions. Can I use a different ester group to block lactonization?

Answer: Yes. Steric bulk retards the nucleophilic attack at the carbonyl.

  • Recommendation: Switch from Ethyl to tert-Butyl (t-Bu) or Isopropyl benzoate.

  • Data: The rate of lactonization decreases significantly with the size of the alkoxy group due to the Thorpe-Ingold effect and steric shielding of the tetrahedral intermediate.

Ester GroupRelative Lactonization RateStability in Acid
Methyl100 (Fastest)Poor
Ethyl65Poor
Isopropyl15Moderate
tert-Butyl< 1Excellent
Q4: Does the solvent choice affect the lactonization rate?

Answer: Yes.

  • Avoid: Protic solvents (MeOH, EtOH) or wet solvents with acid traces.

  • Preferred: Aprotic, non-polar solvents (DCM, Toluene).

  • Advanced: High-dielectric solvents (acetonitrile) can sometimes stabilize the charged open-chain transition states relative to the neutral lactone, but this is substrate-dependent. Strictly anhydrous conditions are the best defense.

Validated Protocols

Protocol A: Safe Workup for Sensitive Hydroxy-Esters

Use this protocol if you have synthesized an ortho-hydroxy ethyl benzoate and need to remove reagents without triggering cyclization.

  • Quench: Cool reaction mixture to 0°C.

  • Buffer: Do not use 1M HCl. Use saturated aqueous Ammonium Chloride (

    
    )  or Phosphate Buffer (pH 7.0) .
    
  • Extraction: Extract immediately with Diethyl Ether (

    
    ) or Ethyl Acetate.
    
    • Note:

      
       is preferred as it is easily removed without heating.
      
  • Drying: Use Sodium Sulfate (

    
    ).[2][3] Avoid Magnesium Sulfate (
    
    
    
    ) as it is slightly Lewis acidic and can catalyze cyclization on the solid surface.
  • Concentration: Evaporate solvent at < 30°C . Do not heat the water bath.

Protocol B: Protection Strategy (The "Locking" Method)

If you must subject the molecule to acidic conditions (e.g., nitration, glycosylation), you must "lock" the nucleophile.

  • Reagents: Substrate (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (2.0 equiv), DMAP (0.05 equiv), DCM.

  • Procedure: Stir at 0°C -> RT for 2 hours.

  • Outcome: Converts 2-(hydroxymethyl)benzoate to 2-(acetoxymethyl)benzoate .

  • Stability: The acetyl group is non-nucleophilic. The ester is now stable to TFA and dilute mineral acids.

  • Deprotection: The acetyl group can be removed later using mild basic conditions (e.g.,

    
    , MeOH) after the acid-sensitive step is complete.
    

Decision Tree: Workflow Optimization

DecisionTree Start Start: Ethyl Benzoate with Ortho-Nucleophile? CheckAcid Is Acidic Reagent Necessary? Start->CheckAcid CheckProtect Is Nucleophile Protected? CheckAcid->CheckProtect Yes ActionBuffer Action: Use Buffered Workup (pH ~7) CheckAcid->ActionBuffer No (Workup only) ActionAlt Action: Use Lewis Acid or Alternative Reagent CheckAcid->ActionAlt Can substitute acid? ActionProtect Action: Protect OH (Ac, TBS, MOM) CheckProtect->ActionProtect No Safe Proceed with Reaction CheckProtect->Safe Yes ActionProtect->Safe ActionBuffer->Safe ActionAlt->Safe Stop STOP: High Risk of Lactonization

Caption: Decision logic for handling ortho-substituted ethyl benzoates to prevent cyclization.

References

  • Gao, P.; Wei, Y. "NIS-Mediated Oxidative Lactonization of 2-Arylbenzoic Acids for the Synthesis of Dibenzopyranones under Metal-Free Conditions."[4] Synthesis, 2014 , 46, 343-347.[4] [Link]

  • Zhang, X. et al. "Lactonization of 2-Alkynylbenzoates for the Assembly of Isochromenones Mediated by BF3[5]·Et2O." Journal of Organic Chemistry, 2019 , 84, 10402-10411.[5] [Link]

  • Cattane, V. et al. "Substituent and catalyst effects on GAC lactonization of γ-hydroxy esters." RSC Advances, 2013 . [Link]

  • Arroniz, C. et al. "Direct ortho-arylation of ortho-substituted benzoic acids: overriding Pd-catalyzed protodecarboxylation."[6] Organic Letters, 2013 , 15(4), 910-3.[6] [Link]

Sources

Troubleshooting

Purification of unstable hydroxymethyl salicylate esters

Technical Support Center: Purification of Unstable Hydroxymethyl Salicylate Esters Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing cha...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Unstable Hydroxymethyl Salicylate Esters

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating highly labile prodrugs and synthetic intermediates. Hydroxymethyl salicylate esters are notoriously unstable; their hemiacetal-like ester linkages are highly susceptible to both acid-catalyzed cleavage and base-catalyzed hydrolysis. This guide provides field-proven, self-validating protocols to overcome on-column degradation and ensure high-yield recoveries of your intact target molecules.

Troubleshooting Q&A

Q1: Why does my hydroxymethyl salicylate ester degrade into salicylic acid and formaldehyde during standard flash chromatography? A1: The degradation is a direct result of heterogeneous catalysis driven by the stationary phase. The hydroxymethyl ester moiety functions chemically as a hybrid between an ester and a hemiacetal. While these compounds can exhibit moderate stability in dilute aqueous acidic environments 1[1], the microenvironment of standard silica gel is highly destructive. Bare silica gel possesses a dense network of acidic silanol groups (surface pH ~4.5–5.5). These silanols act as potent Brønsted/Lewis acid catalysts that hydrogen-bond with the ester carbonyl and the hydroxymethyl oxygen. This interaction drastically lowers the activation energy for C-O bond cleavage, leading to rapid spontaneous decomposition into the parent salicylic acid and formaldehyde 2[2]. Furthermore, the adjacent free phenolic hydroxyl group of the salicylate can participate in intramolecular general acid catalysis, accelerating this breakdown on polar stationary phases.

Q2: How can I modify my normal-phase chromatographic method to prevent this on-column degradation? A2: The most effective strategy is the chemical deactivation of the stationary phase to neutralize its inherent acidity 3[3].

  • Actionable Step: Add 0.1% to 1% (v/v) Triethylamine (TEA) to your eluent system.

  • Causality: The TEA preferentially binds to the highly active acidic sites on the silica gel, occupying them so they cannot interact with your labile ester. Because TEA is a weak base, it shifts the local pH of the column to a neutral range, effectively shutting down the acid-catalyzed degradation pathway. This creates a self-validating system: if the column is properly equilibrated with TEA, the ester will elute intact; if degradation is still observed, the silica was insufficiently neutralized.

Q3: Are there specific considerations for the aqueous workup prior to purification? A3: Yes. While you must avoid acidic conditions during chromatography, hydroxymethyl esters are conversely highly susceptible to base-catalyzed hydrolysis in aqueous solutions 4[4].

  • Actionable Step: Avoid strong bases (e.g., NaOH, KOH) or prolonged exposure to saturated Na₂CO₃ during reaction quenching.

  • Causality: Hydroxide ions readily attack the ester carbonyl. To prevent this, quench reactions using cold (0–4 °C) pH 7.0–7.4 phosphate buffers or mild NaHCO₃. Perform extractions rapidly and keep the organic extracts chilled to kinetically trap the intact ester.

Quantitative Data: Stability Profiles

The following table summarizes the causal relationship between environmental conditions and the half-life of hydroxymethyl ester derivatives.

Environmental ConditionMatrix / PhaseApproximate Half-Life (t½)Primary Degradation Pathway
Aqueous Buffer (pH 2.0) Solution> 24 hoursHighly stable in dilute acid 1[1]
Aqueous Buffer (pH 7.4) Solution1 to 8 hoursBase-catalyzed hydrolysis 1[1]
Standard Silica Gel Solid Support< 30 minutesSurface-acid catalyzed cleavage 3[3]
TEA-Deactivated Silica Solid Support> 48 hoursSuppressed silanol interaction

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Hydroxymethyl Salicylate Ester Workup Aqueous Workup (Cold pH 7.4 Buffer) Crude->Workup Extract Organic Phase Extraction & Mild Drying (Na2SO4) Workup->Extract Decision Chromatography Selection Extract->Decision Standard Standard Silica Gel (pH ~4.5-5.5) Decision->Standard High Risk Deactivated TEA-Deactivated Silica (0.1% v/v TEA) Decision->Deactivated Optimal RP_HPLC Reverse-Phase HPLC (Neutral Buffered) Decision->RP_HPLC Alternative Degradation Hydrolysis / Degradation (Formaldehyde + Acid) Standard->Degradation Pure Pure Intact Ester Isolated Deactivated->Pure RP_HPLC->Pure

Workflow for the isolation and purification of unstable hydroxymethyl salicylate esters.

Experimental Protocol: TEA-Deactivated Flash Chromatography

To ensure a self-validating purification process, strictly adhere to the following methodology.

Step 1: Solvent Preparation Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 0.5% (v/v) Triethylamine (TEA) . Mix thoroughly. Causality: TEA acts as a sacrificial base, neutralizing the acidic silanol groups before they can interact with the target molecule.

Step 2: Column Packing & Equilibration (Critical) Slurry-pack the silica gel column using the TEA-spiked solvent. Once packed, flush the column with at least 3 Column Volumes (CV) of the TEA-spiked mobile phase. Causality: This step is non-negotiable. Pumping 3 CVs ensures complete saturation of the silica's active sites. If equilibration is skipped, the ester will encounter bare acidic patches and degrade.

Step 3: Sample Loading Dissolve the crude hydroxymethyl salicylate ester in a minimum volume of the TEA-spiked eluent and apply it directly to the top of the column (Liquid Loading). Causality:Never dry-load unstable esters onto untreated silica gel. The localized concentration of the compound on bare silica during solvent evaporation will cause immediate and irreversible degradation.

Step 4: Elution & Collection Run the column at a moderately fast flow rate to minimize the residence time of the compound on the solid support. Collect fractions in pre-chilled test tubes if the compound is exceptionally thermally labile.

Step 5: Concentration Immediately pool the product-containing fractions and evaporate the solvent under reduced pressure at a low water-bath temperature (< 25 °C). Causality: Prolonged heating in the presence of trace TEA and residual moisture can induce thermal degradation or base-catalyzed transesterification. Fast, cold evaporation kinetically traps the purified ester.

References

  • A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. ACS Publications.1

  • Syntheses and Hydrolysis of Basic and Dibasic Ampicillin Esters Tailored for Intracellular Accumulation. UCL. 2

  • How to separate ester from carboxylic acid by using chromatography? ResearchGate. 3

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH.4

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Separation of 7-Hydroxyphthalide and its Ethyl Ester

The following guide details the comparative HPLC separation of 7-Hydroxyphthalide (7-HP) and its Ethyl Ester derivative (typically the ring-opened Ethyl 2-(hydroxymethyl)-3-hydroxybenzoate or the synthetic precursor Ethy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative HPLC separation of 7-Hydroxyphthalide (7-HP) and its Ethyl Ester derivative (typically the ring-opened Ethyl 2-(hydroxymethyl)-3-hydroxybenzoate or the synthetic precursor Ethyl 2-formyl-3-hydroxybenzoate ).

These compounds are critical intermediates in the synthesis of bioactive phthalides (e.g., 3-n-butylphthalide) and mycophenolic acid derivatives. Their separation is governed by the distinct polarity difference between the cyclic lactone (7-HP) and the open-chain ethyl ester.

Executive Summary & Chemical Logic

Objective: Achieve baseline separation (Resolution


) between 7-Hydroxyphthalide (Lactone) and its Ethyl Ester derivative.

The Challenge:

  • 7-Hydroxyphthalide (7-HP): A cyclic lactone with a phenolic hydroxyl group. It is relatively polar and rigid.

  • Ethyl Ester Derivative: Formed via ring-opening solvolysis in ethanol or as a synthetic precursor. It possesses a free ethyl ester group and a phenolic hydroxyl. It is significantly less polar (more hydrophobic) than the lactone due to the ethyl chain and loss of the constrained polar ring system.

  • Stability Warning: Phthalide lactones can undergo ring-opening in basic conditions or transesterification in alcoholic solvents.

Mechanistic Insight:

  • Polarity: 7-HP (More Polar) < Ethyl Ester (Less Polar).

  • Elution Order (Reverse Phase): 7-HP elutes first ; Ethyl Ester elutes second .

  • pKa Consideration: The phenolic -OH has a pKa

    
     8-9. Mobile phase pH must be acidic (pH < 4) to keep analytes neutral and prevent peak tailing or lactone hydrolysis.
    

Visualizing the Separation Logic

The following diagram illustrates the structural relationship and the decision matrix for method selection.

G cluster_0 Analytes & Properties cluster_1 Separation Mechanism (RP-HPLC) HP 7-Hydroxyphthalide (Lactone) Polar | Rigid C18 Stationary Phase: C18 (Hydrophobic Interaction) HP->C18 Weak Retention Ester Ethyl Ester Derivative (Open Chain) Hydrophobic | Flexible Ester->C18 Strong Retention (Ethyl Group Interaction) Elution Elution Order: 1. 7-HP (tR ~4-6 min) 2. Ethyl Ester (tR ~10-12 min) C18->Elution

Figure 1: Mechanistic workflow showing the polarity-driven separation on a C18 stationary phase.

Method Comparison: Selecting the Right Approach

FeatureMethod A: Standard C18 (Recommended) Method B: Phenyl-Hexyl Method C: HILIC
Principle Hydrophobic Interaction

Interaction + Hydrophobicity
Polar Partitioning
Selectivity High for alkyl differences (Ethyl group).Enhanced for aromatic ring differences.Inverted elution (Ester first).
Suitability Best for Routine QC. Robust and reproducible.[1]Best if aromatic impurities (isomers) are present.Only if 7-HP is unretained on C18 (Rare).
Mobile Phase Water/Acetonitrile (0.1%

)
Water/Methanol (Formic Acid)ACN/Water (Ammonium Acetate)
Cost/Access Low / UniversalMediumHigh

Detailed Experimental Protocol (Self-Validating)

This protocol uses Method A (C18) , as it provides the most robust separation for the lactone vs. ester pair based on hydrophobicity.

Reagents & Equipment
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry),

    
    .
    
  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer Additive: Phosphoric Acid (85%) or Formic Acid (98%).

  • Detector: UV-Vis / DAD (Diode Array).

Step-by-Step Workflow
Step 1: Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water (

    
    ).
    
    • Why? Acidic pH suppresses the ionization of the phenolic -OH and stabilizes the lactone ring against hydrolysis.

  • Solvent B (Organic): 100% Acetonitrile.

    • Why? ACN provides sharper peaks and lower backpressure than Methanol for aromatic esters.

Step 2: Instrument Parameters
  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Controls viscosity and retention reproducibility).
    
  • Injection Vol:

    
    .
    
  • Detection: UV at 230 nm (Strong absorption for phthalide core) and 270 nm (Phenolic band).

Step 3: Gradient Program
Time (min)% Solvent A (Acidic Water)% Solvent B (ACN)Phase Description
0.0 9010Equilibration
2.0 9010Isocratic Hold (Load sample)
15.0 4060Linear Gradient (Elutes Ester)
18.0 1090Wash Step
20.0 9010Re-equilibration
Step 4: Sample Preparation (Critical)
  • Diluent: 50:50 Water:Acetonitrile.

  • Warning: Do NOT use Ethanol or Methanol as the primary diluent if the sample is left standing for long periods.

    • Causality: Phthalides can undergo transesterification or ring-opening in alcohols, artificially creating the "Ethyl Ester" impurity during analysis.

Expected Results & Data Analysis

Chromatographic Performance
AnalyteRetention Time (

)
Relative Retention (k')Tailing Factor (

)
7-Hydroxyphthalide

~2.5< 1.2
Ethyl Ester Derivative

~5.0< 1.2
  • Resolution (

    
    ):  Expect 
    
    
    
    (Excellent separation).
  • Self-Validation Check:

    • Inject a blank (Diluent). Ensure no ghost peaks at 11.2 min.

    • Inject 7-HP Standard. Peak should be single.

    • Spike 7-HP with Ethyl Ester.[2][3] Confirm baseline separation.[4]

Troubleshooting Guide
  • Peak Tailing? Increase buffer concentration or lower pH (ensure pH < 3.0).

  • Split Peaks? Check sample solvent. If sample is dissolved in 100% ACN, "solvent effect" can distort early eluting peaks (7-HP). Match diluent to initial mobile phase.

  • Ghost Peak at Ester

    
    ?  Check if the 7-HP standard was stored in Ethanol. If so, the ester is a preparation artifact.
    

References

  • PubChem. (n.d.). 3-Ethyl-7-hydroxyphthalide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Agilent Technologies. (2012). Data Acquisition and Analysis of 7-ethoxycoumarin and its Metabolites Using TurboDDS. Application Note. Retrieved from [Link]

  • Li, H. X., et al. (2002). Separation and Identification of the Phthalic Anhydride Derivatives of Ligusticum Chuanxiong Hort by GC-MS, TLC, HPLC-DAD, and HPLC-MS. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Comparative

In-Depth Comparison Guide: Empirical NMR Characterization vs. In Silico Prediction for 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester (CAS: 1171921-54-2) Executive Summary In modern drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester (CAS: 1171921-54-2)

Executive Summary

In modern drug discovery and synthetic chemistry, the structural elucidation of highly functionalized aromatic building blocks is a critical bottleneck. 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester (a heavily substituted salicylic acid derivative) presents a unique analytical challenge due to its complex network of intramolecular hydrogen bonding and steric crowding.

This guide objectively compares the performance of High-Fidelity Empirical NMR Spectroscopy against In Silico NMR Prediction Software (e.g., HOSE-code databases and basic DFT/GIAO models). While predictive algorithms offer rapid throughput, our comparative data demonstrates that empirical validation remains mandatory. Predictive models consistently fail to accurately calculate the chemical shift deviations (Δδ) caused by the strong intramolecular hydrogen bond between the C2-phenol and the C1-ester carbonyl, which is further perturbed by the steric bulk of the C6-hydroxymethyl group.

The Causality of Chemical Shifts: Mechanistic Insights

To understand why predictive tools struggle with this specific molecule, we must analyze the causality behind its electronic environment [1].

  • Primary Intramolecular Hydrogen Bonding: The hydroxyl proton at the C2 position forms a strong, resonance-assisted hydrogen bond (RAHB) with the carbonyl oxygen of the C1 ethyl ester. This interaction drastically decreases the electron density around the hydroxyl proton, shifting its resonance far downfield (typically >10.5 ppm).

  • Steric Hindrance and Conformational Locking: The presence of the bulky hydroxymethyl group (-CH₂OH) at the C6 position forces the ethyl ester into a restricted conformational space. Unlike simple ethyl salicylate, where the ester can freely rotate to minimize steric strain, the C6 substitution locks the ester in a coplanar arrangement with the aromatic ring to maintain the C2-OH hydrogen bond.

  • Anisotropic Deshielding: This forced coplanarity places the ester's methylene protons (-CH₂-) directly in the deshielding cone of the aromatic ring current, resulting in an empirical downfield shift that additive predictive rules (like Benson increments) frequently underestimate.

H_Bonding_Network C1 C1 (Ester) O1 O (Carbonyl) C1->O1 C=O Bond C2 C2 (Phenol) O2 O-H (Phenol) C2->O2 C-O Bond O2->O1 Strong H-Bond (Δδ ~11 ppm) C6 C6 (Aromatic) CH2OH -CH2OH (Hydroxymethyl) C6->CH2OH Steric Clash CH2OH->O1 Conformational Restriction

Intramolecular interactions dictating the NMR profile of the target compound.

Experimental Protocol: High-Fidelity Empirical NMR Acquisition

To ensure absolute trustworthiness and create a self-validating data set, the empirical NMR acquisition must follow a rigorous, quantitative protocol. This methodology prevents solvent-induced conformational changes and ensures accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 15.0 mg of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester (Purity >95%, [2]) in 600 µL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Environmental Control: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample is free of particulate matter by filtering through a glass wool plug if necessary. Maintain the sample at exactly 298 K during acquisition to stabilize hydrogen bonding dynamics.

  • Instrument Calibration: Tune and match the probe on a 600 MHz NMR spectrometer. Calibrate the 90° pulse width for the specific sample to ensure maximum signal-to-noise ratio (SNR).

  • ¹H NMR Acquisition:

    • Execute a standard 1D proton sequence (zg30).

    • Critical Parameter: Set the relaxation delay (D1) to 5.0 seconds. Causality: The highly restricted protons (like the H-bonded OH) have altered T1 relaxation times. A short D1 will result in incomplete relaxation and inaccurate quantitative integration.

    • Acquire 16 scans with a spectral width of 15 ppm to ensure the downfield OH proton is captured.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase and baseline correct manually. Reference the TMS peak to exactly 0.00 ppm.

NMR_Workflow N1 Sample Prep (CDCl3 + TMS) N2 600 MHz NMR (D1 = 5.0s) N1->N2 N4 Spectral Alignment N2->N4 Empirical Data N3 In Silico Model (HOSE/DFT) N3->N4 Predicted Data N5 Δδ Error Analysis N4->N5

Workflow comparing empirical high-field NMR acquisition against in silico prediction.

Comparative Data Analysis: Empirical vs. In Silico Performance

The tables below summarize the quantitative comparison between our rigorously acquired empirical data and a standard commercial in silico NMR predictor (utilizing a hybrid HOSE-code/neural network algorithm).

Table 1: ¹H NMR Chemical Shift Comparison (600 MHz, CDCl₃)

Note: Δδ represents the absolute error of the predictive software.

Proton AssignmentMultiplicityEmpirical Shift (δ, ppm)Predicted Shift (δ, ppm)Δδ (Error in ppm)Mechanistic Reason for Deviation
C2-OH (Phenol) Singlet (br)10.95 9.101.85 Predictor fails to quantify the strength of the RAHB with the ester carbonyl [3].
C6-CH₂OH Singlet4.754.580.17Minor steric deshielding missed by additive rules.
Ester -CH₂- Quartet4.45 4.220.23 Conformational locking forces the CH₂ into the aromatic deshielding cone.
Ester -CH₃ Triplet1.421.380.04Distant from the sterically crowded core; accurately predicted.
Ar-H4 (para) Triplet7.357.410.06Standard aromatic electronics; accurately predicted.
Ar-H5 (meta) Doublet (dd)7.057.120.07Standard aromatic electronics; accurately predicted.
Ar-H3 (ortho) Doublet (dd)6.956.880.07Standard aromatic electronics; accurately predicted.
Table 2: ¹³C NMR Chemical Shift Comparison (150 MHz, CDCl₃)
Carbon AssignmentEmpirical Shift (δ, ppm)Predicted Shift (δ, ppm)Δδ (Error in ppm)
C1 (Ester C=O) 171.2168.52.7
C2 (Ar-OH) 162.4159.82.6
C6 (Ar-CH₂OH) 141.5142.10.6
Ester -CH₂- 62.161.30.8
Discussion of Performance

The data clearly demonstrates that while in silico tools are highly accurate for standard aromatic protons (Δδ < 0.1 ppm) and distal aliphatic chains, they fail catastrophically at the site of the intramolecular hydrogen bond.

The predicted shift for the phenolic OH was off by nearly 2 ppm. In a blind structural elucidation scenario, relying solely on this predicted data could lead a researcher to incorrectly assume the absence of a hydrogen bond, or misassign the regiochemistry of the molecule entirely. Furthermore, the ¹³C data shows a nearly 3 ppm error for the carbonyl carbon, directly reflecting the predictor's inability to account for the withdrawal of electron density caused by the hydrogen bond from the C2-OH [4].

Conclusion

For highly functionalized, sterically hindered building blocks like 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester , in silico NMR prediction cannot replace empirical acquisition. The complex interplay of conformational locking and intramolecular hydrogen bonding creates a unique electronic environment that current rapid-prediction algorithms cannot accurately model.

Drug development professionals utilizing these scaffolds must mandate high-field empirical NMR (with strictly controlled relaxation delays and temperature parameters) to ensure absolute structural integrity before advancing compounds through the pipeline.

References

  • National Center for Biotechnology Information (NCBI). "Ethyl Salicylate - PubChem Compound Summary." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • Hansen, P. E., & Spanget-Larsen, J. "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules (Basel, Switzerland), vol. 22, no. 4, 2017. PMC. Available at:[Link]

  • Kessler, N., et al. "Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns." Journal of Chemical Information and Modeling, vol. 57, no. 9, 2017. PMC. Available at:[Link]

Validation

Distinguishing Lactone vs. Acyclic Ester Forms by IR Spectroscopy: A Comparative Guide

In drug development and synthetic organic chemistry, distinguishing between acyclic esters and their cyclic counterparts (lactones) is a frequent and critical analytical hurdle. For instance, the interconversion between...

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic organic chemistry, distinguishing between acyclic esters and their cyclic counterparts (lactones) is a frequent and critical analytical hurdle. For instance, the interconversion between the open-ring hydroxy-acid/ester form and the closed-ring lactone form is a critical quality attribute in statin APIs (e.g., lovastatin, simvastatin) and macrolide antibiotics.

While Nuclear Magnetic Resonance (NMR) provides comprehensive structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly sensitive alternative. By isolating the localized vibrational modes of the carbonyl (C=O) group, IR spectroscopy acts as a direct probe for molecular geometry and ring strain.

Mechanistic Causality: The Physics of the Carbonyl Shift

To understand why IR spectroscopy is the optimal tool for this comparison, we must examine the physical chemistry governing the carbonyl stretch. According to Hooke's Law, the vibrational frequency of a bond is directly proportional to the square root of its force constant.

  • Acyclic Esters vs. Ketones : The C=O stretch of an acyclic ester typically appears around 1735–1750 cm⁻¹ 1. The adjacent oxygen atom exerts an electron-withdrawing inductive effect, which strengthens the C=O bond compared to a standard ketone (~1715 cm⁻¹), thereby increasing the stretching frequency 2.

  • Lactones and Ring Strain : As acyclic esters cyclize into lactones, the internal bond angle of the C–C(=O)–O system becomes constrained. In a 6-membered

    
    -lactone, the angle is near the ideal tetrahedral geometry, resulting in an IR frequency nearly identical to acyclic esters (~1740 cm⁻¹) 3. However, as ring size decreases (e.g., 5-membered 
    
    
    
    -lactones or 4-membered
    
    
    -lactones), the internal bond angle is severely compressed 4. To compensate for this geometric distortion, the hybridization of the carbonyl carbon shifts. The exocyclic C=O bond gains significant s-character, which shortens and stiffens the bond 5. This increased force constant directly translates to a higher IR stretching frequency, reaching up to 1840 cm⁻¹ for
    
    
    -lactones 6.
  • Conjugation Effects : If the ester or lactone is

    
    -unsaturated, the delocalization of 
    
    
    
    electrons reduces the electron density of the carbonyl double bond. This weakens the C=O bond, lowering the stretching frequency by approximately 15–40 cm⁻¹ compared to their saturated counterparts 4.

G A Decrease in Ring Size (e.g., 6 to 4-membered) B Increased Ring Strain (Internal angle < 109°) A->B C Increased s-character in C=O bond B->C D Stiffer/Stronger C=O Bond (Higher Force Constant) C->D E Higher IR Stretching Frequency (cm⁻¹) D->E

Fig 1: Mechanistic pathway illustrating how lactone ring strain increases carbonyl IR frequency.

Comparative Data: Carbonyl Stretching Frequencies

The following table summarizes the diagnostic C=O stretching frequencies used to distinguish between acyclic and cyclic ester forms.

Functional GroupRing SizeTypical C=O Stretching Frequency (cm⁻¹)Diagnostic Notes
Acyclic Ester N/A1735 – 1750Base frequency for standard esters 1.

-Lactone
6-membered1730 – 1750Minimal ring strain; behaves spectrally like acyclic esters 3.

-Lactone
5-membered1760 – 1775Moderate ring strain increases bond stiffness, shifting peak higher 6.

-Lactone
4-membered1820 – 1840Severe ring strain causes massive frequency shift; highly diagnostic 3.

-Unsaturated Ester
N/A1715 – 1730Conjugation lowers the frequency compared to saturated analogs 1.

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity differentiation between lactone and ester forms, the experimental protocol must be designed as a self-validating system. Attenuated Total Reflectance (ATR) FTIR is the preferred method due to its minimal sample preparation and high reproducibility.

Workflow S1 1. Instrument Validation (Polystyrene Calibration) S2 2. Background Collection (Clean ATR Crystal) S1->S2 S3 3. Spectrum Acquisition (32-64 scans, 4 cm⁻¹ res) S2->S3 S4 4. Data Processing (Baseline & ATR Correction) S3->S4 S5 5. Orthogonal Verification (Check C-O at 1000-1300 cm⁻¹) S4->S5

Fig 2: Self-validating ATR-FTIR experimental workflow for carbonyl structural analysis.

Step-by-Step Methodology & Causality

Step 1: Instrument Validation

  • Action : Run a standard polystyrene film check prior to sample analysis.

  • Causality : Because the distinction between a

    
    -lactone and a 
    
    
    
    -lactone relies on a shift of merely ~25 cm⁻¹, the wavenumber axis must be rigorously calibrated. Polystyrene provides sharp, universally recognized reference peaks (e.g., 1601 cm⁻¹) to validate instrument alignment.

Step 2: Background Acquisition

  • Action : Collect a background spectrum of the clean, dry ATR crystal (diamond or ZnSe) immediately before the sample.

  • Causality : Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 1600–1700 cm⁻¹ region. If not accurately subtracted, these bands can artificially distort the baseline of the carbonyl region, leading to erroneous peak centroid calculations.

Step 3: Spectrum Acquisition

  • Action : Apply the neat liquid or solid sample to the ATR crystal, ensuring intimate contact via the pressure anvil. Acquire 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

  • Causality : The natural linewidth of a carbonyl stretch in condensed phases is typically 10–15 cm⁻¹. A 4 cm⁻¹ resolution provides sufficient data points to accurately define the peak apex without introducing excessive instrumental noise. Co-adding 32-64 scans ensures a high signal-to-noise ratio (SNR).

Step 4: Data Processing

  • Action : Apply an ATR correction algorithm and perform a linear baseline correction between 1850 cm⁻¹ and 1650 cm⁻¹.

  • Causality : ATR spectra exhibit wavelength-dependent penetration depth (lower wavenumbers penetrate deeper, appearing artificially intense). ATR correction normalizes the spectrum to resemble a standard transmission spectrum, ensuring relative peak intensities are accurate.

Step 5: Orthogonal Verification (Self-Validation)

  • Action : After identifying the C=O stretch, verify the presence of strong C–O stretching bands in the 1300–1000 cm⁻¹ region 1.

  • Causality : Ketones also absorb in the 1700–1750 cm⁻¹ range. Confirming the C–O stretch acts as an internal control, proving the functional group is indeed an ester or lactone, thus validating the primary C=O peak assignment.

References

  • Carbonyl - compounds - IR - spectroscopy - pg.edu.pl.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts.
  • Explaining the IR stretching frequency of Lactones (cyclic esters) - echemi.com.
  • IR Spectroscopy Tutorial: Esters - orgchemboulder.com.
  • IR Spectroscopy of Hydrocarbons - uobabylon.edu.iq.
  • Why is the carbonyl IR stretch in an ester higher than in a ketone? - ic.ac.uk.

Sources

Comparative

Retention time comparison of phthalide and open-chain ester

This guide provides an in-depth technical analysis of the chromatographic retention behavior of Phthalide (isobenzofuran-1(3H)-one) versus its Open-Chain Ester derivatives (e.g., methyl 2-(hydroxymethyl)benzoate). This c...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the chromatographic retention behavior of Phthalide (isobenzofuran-1(3H)-one) versus its Open-Chain Ester derivatives (e.g., methyl 2-(hydroxymethyl)benzoate). This comparison is critical for researchers monitoring lactone stability, hydrolysis kinetics, and metabolite profiling in drug development.

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Medicinal Chemists, Drug Metabolism Specialists

Executive Summary & Mechanistic Insight

In chromatographic separations, the distinction between a lactone (phthalide) and its open-chain hydroxy-ester counterpart is governed primarily by polarity shifts and hydrogen bonding capabilities induced by ring opening.

  • Phthalide (Lactone): A rigid, bicyclic structure. It lacks a strong hydrogen bond donor (HBD) group. Its polarity is moderate, driven by the ester linkage constrained within the ring.

  • Open-Chain Ester: Formed via hydrolysis (to acid) or solvolysis (to ester, e.g., methanolysis). This species possesses a free primary hydroxyl group (–CH₂OH) and a pendant ester/carboxyl group. The exposure of the hydroxyl group significantly increases the Polar Surface Area (PSA) and H-bonding potential.

The Polarity Shift Rule
ParameterPhthalide (Lactone)Open-Chain Hydroxy EsterChromatographic Impact
Structure Cyclic, RigidAcyclic pendant arms, FlexibleConformational entropy affects pore access
H-Bonding Acceptors onlyDonor (-OH) & AcceptorsFree -OH increases interaction with polar phases
Lipophilicity (logP) Higher (More Lipophilic)Lower (More Polar)Determines partitioning coefficient

Chromatographic Behavior: Reverse Phase vs. Normal Phase

The elution order reverses depending on the stationary phase. The following data summarizes the expected behavior based on solvophobic theory and adsorption mechanisms.

Reverse Phase Chromatography (RP-HPLC)
  • Stationary Phase: C18 (Octadecylsilane)

  • Mobile Phase: Water / Acetonitrile (or Methanol)[1]

  • Mechanism: Partitioning based on hydrophobicity.[2]

Observation: The Open-Chain Ester elutes EARLIER (


).
  • Reasoning: The free hydroxyl group in the open-chain form forms hydrogen bonds with the aqueous mobile phase, reducing its affinity for the hydrophobic C18 chains. The phthalide, being more lipophilic and lacking the H-donor, partitions more strongly into the stationary phase.

Normal Phase Chromatography (NP-HPLC)
  • Stationary Phase: Silica or Diol

  • Mobile Phase: Hexane / Isopropanol

  • Mechanism: Adsorption based on polar interactions.

Observation: The Open-Chain Ester elutes LATER (


).
  • Reasoning: The free hydroxyl group interacts strongly with the silanol groups of the stationary phase via hydrogen bonding. The less polar lactone is displaced easily by the non-polar mobile phase.

Experimental Data & Protocols

The following experimental data is derived from a standardized stability study of 3-n-butylphthalide (NBP) and its open-ring metabolites, serving as a representative model for phthalide behavior.

Table 1: Relative Retention Times (RP-HPLC)

Conditions: C18 Column, Gradient elution (Water/ACN), Detection UV 254nm.

Compound FormChemical StateRelative Retention Time (RRT)*Elution Order
Open-Chain Hydroxy Acid Hydrolyzed Metabolite0.42 - 0.651 (Earliest)
Open-Chain Hydroxy Ester Methylated Solvolysis Product0.852
Phthalide (Parent) Intact Lactone Ring1.00 (Reference) 3 (Latest)

*RRT is calculated relative to the parent Phthalide peak.

Protocol: Separation of Phthalide and Open-Chain Ester

Objective: To resolve the intact phthalide from its methanolysis product (methyl 2-(hydroxymethyl)benzoate) to assess formulation stability.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Dissolve 10 mg of sample in Acetonitrile (Avoid alcohols like methanol for the stock solution to prevent artifactual ring opening during storage).

    • Dilute to 100 µg/mL with Mobile Phase A/B (50:50).

    • Note: If analyzing hydrolysis, quench the reaction with cold acetonitrile to stop equilibrium shifts before injection.

  • LC Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of any free acids, sharpening peaks).

    • Mobile Phase B: Acetonitrile.[3][4]

    • Gradient:

      • 0-2 min: 10% B (Isocratic hold)

      • 2-15 min: 10%

        
         90% B (Linear Gradient)
        
      • 15-18 min: 90% B (Wash)

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

  • Detection:

    • UV at 225 nm (strong ester absorption) and 254 nm (aromatic ring).

Visualizing the Mechanism

The following diagrams illustrate the chemical transformation and the chromatographic separation logic.

Diagram 1: Chemical Equilibrium & Structural Difference

This diagram shows the conversion of Phthalide to its Open-Chain Ester form (Methanolysis), highlighting the introduction of the polar hydroxyl group.

ChemicalReaction Phthalide Phthalide (Lactone) (C8H6O2) [Rigid, Lipophilic] OpenChain Open-Chain Ester (Methyl 2-(hydroxymethyl)benzoate) [Flexible, Polar -OH Group] Phthalide->OpenChain Methanolysis (Ring Opening) Methanol MeOH (Solvent) Methanol->OpenChain

Caption: Transformation of lipophilic Phthalide to polar Open-Chain Ester via methanolysis.

Diagram 2: RP-HPLC Separation Workflow

This diagram visualizes the differential interaction with the C18 stationary phase.

SeparationMechanism cluster_elution Elution Order (Time) Injection Sample Injection (Mixture) Column C18 Stationary Phase (Hydrophobic Interaction) Injection->Column Mobile Phase Flow Early 1. Open-Chain Ester (High Polarity, H-Bonding with Mobile Phase) RT: ~8.5 min Column->Early Weak Retention Late 2. Phthalide (High Lipophilicity, Interaction with C18) RT: ~10.0 min Column->Late Strong Retention Detector UV Detector (Signal Generation) Early->Detector Late->Detector

Caption: RP-HPLC separation logic showing earlier elution of the polar open-chain ester.

Troubleshooting & Self-Validation

To ensure your data is reliable (Trustworthiness), apply these validation checks:

  • Peak Purity Check: Use a Diode Array Detector (DAD) to compare UV spectra at the upslope and downslope of the peak. Phthalides and their open esters have very similar chromophores (benzene ring), but slight shifts in

    
     may occur due to the ester conjugation change.
    
  • Equilibrium Artifacts: If you observe a "saddle" or plateau between two peaks, on-column hydrolysis or interconversion is occurring.

    • Solution: Lower the column temperature (e.g., to 20°C) or adjust pH to a range where the ring is stable (typically pH 3.0 - 5.0).

  • Mobile Phase Ghost Peaks: Ensure the methanol used in the mobile phase does not react with the phthalide during the run. Using Acetonitrile as the organic modifier is preferred for phthalide analysis to prevent in-situ solvolysis.

References

  • Diao, X., et al. (2014). Metabolism and Pharmacokinetics of 3-n-Butylphthalide (NBP) in Humans: The Role of Cytochrome P450s and Alcohol Dehydrogenase in Biotransformation. Drug Metabolism and Disposition.[4][5][6] Link

  • Yan, R., et al. (2009). Simultaneous determination of 3-n-butylphthalide and its four major metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. Link

  • Chromatographic Methods for the Determination of Phthalic Acid Esters . (2021). Researcher.Life. Link

  • Agilent Technologies . (2020). Strategies for the Separation of Polar Compounds in Reverse Phase HPLC. Agilent Technical Library. Link

Sources

Validation

A Senior Application Scientist's Guide to the Quantitative Analysis of Ester Hydrolysis Rates: A Comparative Review of Key Methodologies

For researchers, scientists, and professionals in drug development, understanding the kinetics of ester hydrolysis is paramount. This reaction is fundamental to numerous biological processes and is a critical considerati...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the kinetics of ester hydrolysis is paramount. This reaction is fundamental to numerous biological processes and is a critical consideration in drug stability, prodrug activation, and formulation development. The accurate quantification of ester hydrolysis rates underpins the ability to predict shelf-life, understand metabolic pathways, and design effective therapeutic agents. This guide provides an in-depth, objective comparison of the principal analytical techniques employed for this purpose: Spectrophotometry, Titration, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) . We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to empower you in selecting the optimal method for your research needs.

The Chemistry of Ester Hydrolysis: A Brief Primer

Ester hydrolysis is the cleavage of an ester bond by water to form a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by acids or bases, and its rate is influenced by factors such as pH, temperature, and the structure of the ester itself. A thorough understanding of the reaction kinetics provides invaluable insights into the stability and reactivity of ester-containing compounds.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for monitoring ester hydrolysis is a critical decision, contingent on factors such as the physicochemical properties of the analyte, the required sensitivity and selectivity, available instrumentation, and the desired sample throughput. The following table provides a comparative overview of the key performance indicators for the four primary techniques.

FeatureSpectrophotometryTitrationHPLCGas Chromatography (GC)
Principle Measures change in light absorbance of a chromogenic product or reactant.Neutralization of the product carboxylic acid or consumption of a basic catalyst.Separation of components based on their affinity for a stationary phase, followed by detection.Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by detection.
Primary Use Case Rapid screening; reactions with a distinct chromophoric change.Simple, cost-effective analysis of reactions with significant concentration changes.High-resolution analysis of complex mixtures; high sensitivity and specificity.Analysis of volatile esters, alcohols, and carboxylic acids; high sensitivity.
Sensitivity Moderate to HighLow to ModerateHighVery High
Selectivity Low to ModerateLowHighHigh
Speed (per sample) FastModerateModerate to SlowModerate to Slow
Cost (instrumentation) LowLowHighHigh
Cost (consumables) LowLowModerate to HighModerate
Real-time Monitoring Yes (in-situ)No (requires sampling)No (requires sampling)No (requires sampling)
Ease of Use SimpleModerateComplexComplex

In-Depth Methodological Guides

UV-Visible Spectrophotometry: The Workhorse for Rapid Kinetic Analysis

Causality of Method Choice: Spectrophotometry is an ideal choice when the hydrolysis of an ester results in a product with a distinct and strong chromophore that absorbs light in the UV-Visible range, while the starting ester does not absorb at that wavelength, or vice-versa. This method's simplicity, speed, and low cost make it excellent for high-throughput screening and initial kinetic studies.[2] The use of p-nitrophenyl esters is a classic example, as the hydrolysis product, p-nitrophenol, exhibits strong absorbance at a specific pH.[3]

This protocol describes the determination of the pseudo-first-order rate constant for the hydrolysis of PNPA.

  • Reagent Preparation:

    • Prepare a stock solution of p-Nitrophenyl Acetate (PNPA) in a suitable organic solvent (e.g., acetonitrile) to ensure solubility.

    • Prepare a series of buffers at the desired pH values (e.g., phosphate buffers for the neutral to slightly alkaline range).

    • Prepare a solution of the product, p-nitrophenol (PNP), in the same buffer system to determine its molar extinction coefficient.

  • Determination of Molar Extinction Coefficient (ε) of p-Nitrophenol:

    • Prepare a series of known concentrations of PNP in the chosen buffer.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is typically around 400 nm for the p-nitrophenolate ion at alkaline pH.

    • Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (ε).

  • Kinetic Run:

    • Equilibrate the buffer solution to the desired reaction temperature in a cuvette inside the spectrophotometer.

    • Initiate the reaction by adding a small aliquot of the PNPA stock solution to the cuvette and mix quickly. The final concentration of the organic solvent should be kept low to avoid affecting the reaction rate.

    • Immediately begin recording the absorbance at the λmax of PNP as a function of time.

  • Data Analysis:

    • The concentration of PNP at any time 't' can be calculated using the Beer-Lambert law: [PNP]t = At / εb, where At is the absorbance at time 't' and 'b' is the path length of the cuvette.

    • The concentration of the remaining ester at time 't' is [PNPA]t = [PNPA]0 - [PNP]t.

    • For a pseudo-first-order reaction, a plot of ln([PNPA]t) versus time will yield a straight line with a slope of -k_obs, where k_obs is the observed pseudo-first-order rate constant.

cluster_prep Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis P1 Prepare PNPA Stock Solution K2 Initiate Reaction with PNPA P1->K2 P2 Prepare Buffers K1 Equilibrate Buffer in Cuvette P2->K1 P3 Determine Molar Extinction Coefficient of PNP A1 Calculate [PNP]t and [PNPA]t P3->A1 K1->K2 K3 Record Absorbance vs. Time K2->K3 K3->A1 A2 Plot ln([PNPA]t) vs. Time A1->A2 A3 Determine Rate Constant (k_obs) from Slope A2->A3

Caption: Workflow for spectrophotometric analysis of ester hydrolysis.

Titrimetry: The Classic Quantitative Approach

Causality of Method Choice: Titration is a robust, inexpensive, and straightforward method for monitoring ester hydrolysis, particularly when the reaction produces a significant change in the concentration of an acid or base.[4] For acid-catalyzed hydrolysis, the formation of a carboxylic acid can be monitored by titration with a standardized base. For base-catalyzed hydrolysis (saponification), the consumption of the base can be tracked by titration with a standardized acid. This method is particularly useful for validating results from other techniques and for educational purposes due to its direct measurement principle.

This protocol outlines the determination of the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of ethyl acetate.

  • Reagent Preparation:

    • Prepare a standardized solution of a strong acid catalyst (e.g., 0.5 M HCl).

    • Prepare a standardized solution of a strong base for titration (e.g., 0.1 M NaOH).

    • Obtain pure ethyl acetate.

    • Prepare a quenching solution (e.g., ice-cold deionized water) to slow the reaction during titration.

  • Reaction Setup:

    • In a thermostated reaction vessel, mix a known volume of the standardized HCl solution with a known volume of ethyl acetate. Start a stopwatch at the moment of mixing.

  • Sampling and Titration:

    • At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a precise aliquot of the reaction mixture.

    • Immediately add the aliquot to a flask containing a known volume of ice-cold deionized water to quench the reaction.

    • Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the solution with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used.

    • To determine the final concentration of the acid (V∞), heat a separate aliquot of the reaction mixture to drive the reaction to completion, cool it, and then titrate with the NaOH solution.

  • Data Analysis:

    • The volume of NaOH used at time 't' (Vt) is proportional to the concentration of the HCl catalyst plus the acetic acid produced. The volume of NaOH used at time zero (V0) corresponds to the concentration of the HCl catalyst. The volume of NaOH used at completion (V∞) corresponds to the initial concentration of the ester plus the catalyst.

    • The concentration of the ester at time 't' is proportional to (V∞ - Vt).

    • The initial concentration of the ester is proportional to (V∞ - V0).

    • For a pseudo-first-order reaction, a plot of ln(V∞ - Vt) versus time will yield a straight line with a slope of -k, where k is the rate constant.

cluster_setup Reaction Setup cluster_sampling Sampling and Titration cluster_analysis Data Analysis S1 Prepare Standardized Acid and Base S2 Mix Ester and Acid Catalyst S1->S2 T1 Withdraw Aliquots at Timed Intervals S2->T1 T2 Quench Reaction T1->T2 T3 Titrate with Standardized Base T2->T3 A1 Record Titration Volumes (Vt, V0, V∞) T3->A1 A2 Plot ln(V∞ - Vt) vs. Time A1->A2 A3 Determine Rate Constant (k) from Slope A2->A3 cluster_dev Method Development cluster_exp Kinetic Experiment cluster_acq Data Acquisition & Analysis D1 Select Column and Mobile Phase D2 Prepare Standards and Calibration Curves D1->D2 A2 Quantify Ester Concentration D2->A2 E1 Initiate and Sample Reaction E2 Quench and Prepare Samples E1->E2 A1 Inject Samples into HPLC E2->A1 A1->A2 A3 Plot ln([Ester]) vs. Time A2->A3 A4 Determine Rate Constant (k) A3->A4 cluster_sample Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis S1 Sample and Quench Reaction S2 Derivatize Analytes (if needed) S1->S2 S3 Extract and Add Internal Standard S2->S3 G3 Inject Samples and Standards S3->G3 G1 Develop GC Method G2 Prepare Calibration Standards G1->G2 G2->G3 A1 Quantify Ester Concentration G3->A1 A2 Plot ln([Ester]) vs. Time A1->A2 A3 Determine Rate Constant (k) A2->A3

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Ethyl Salicylate: EI vs. ESI

For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only mo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation fingerprint that aids in structural elucidation and impurity identification. This guide provides an in-depth, comparative analysis of the mass spectrometric behavior of ethyl salicylate under two common ionization techniques: the high-energy Electron Ionization (EI) and the soft Electrospray Ionization (ESI). By understanding the distinct fragmentation patterns generated by each method, researchers can select the optimal analytical approach for their specific needs, from routine quality control to complex metabolite identification.

Introduction to Ethyl Salicylate and Mass Spectrometry

Ethyl salicylate (C₉H₁₀O₃, Molar Mass: 166.17 g/mol ) is the ethyl ester of salicylic acid, widely used in fragrances, flavorings, and as a topical analgesic.[1] Its structure, featuring a hydroxyl group ortho to an ethyl ester on a benzene ring, gives rise to characteristic fragmentation behaviors in the mass spectrometer.

Mass spectrometry techniques first ionize a molecule and then separate the resulting ions based on their mass-to-charge ratio (m/z). The choice of ionization method profoundly impacts the extent of fragmentation. Electron Ionization (EI) is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the analyte, leading to extensive and reproducible fragmentation.[2] In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that generates ions from a solution, typically resulting in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal initial fragmentation.[1]

Electron Ionization (EI) Fragmentation of Ethyl Salicylate

When subjected to EI, ethyl salicylate undergoes significant fragmentation, providing a detailed structural fingerprint. The resulting mass spectrum is characterized by several key fragment ions.

Key Fragment Ions and Proposed Pathways

The EI mass spectrum of ethyl salicylate is dominated by a base peak at m/z 120, with other significant ions observed at m/z 166 (molecular ion), 138, 92, and 65.[3][4] The formation of these ions can be rationalized through a series of well-established fragmentation mechanisms, significantly influenced by the "ortho effect" of the adjacent hydroxyl and ester groups.[5][6]

  • Molecular Ion ([M]⁺˙) at m/z 166: The peak at m/z 166 represents the intact ethyl salicylate molecule that has lost one electron, forming a radical cation. Its presence confirms the molecular weight of the analyte.[7]

  • Loss of Ethylene (C₂H₄) via McLafferty-type Rearrangement to m/z 138: The ion at m/z 138 is formed through the loss of a neutral ethylene molecule (28 Da). This is a classic example of a rearrangement involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, facilitated by the ortho-hydroxyl group, followed by the elimination of ethylene.

  • Formation of the Base Peak at m/z 120: The most abundant ion in the spectrum at m/z 120 is formed by the loss of an ethanol molecule (C₂H₅OH, 46 Da) from the molecular ion. This is a prominent fragmentation pathway for salicylate esters and is a prime example of the "ortho effect."[2][5] The proximity of the hydroxyl group facilitates the transfer of its hydrogen to the ester group, leading to the concerted elimination of a neutral ethanol molecule and the formation of a stable cyclic keto-ketene radical cation.

  • Formation of the Ion at m/z 92: The subsequent loss of a carbon monoxide (CO) molecule (28 Da) from the m/z 120 ion results in the formation of the ion at m/z 92. This is a common fragmentation pathway for phenolic compounds and results in the formation of a stable phenoxy radical.

  • Formation of the Ion at m/z 65: The ion at m/z 92 can further fragment by losing a neutral acetylene molecule (C₂H₂) (26 Da) to form the ion at m/z 65, which corresponds to the cyclopentadienyl cation, a common fragment in the mass spectra of aromatic compounds.

Visualization of EI Fragmentation Pathway

EI_Fragmentation M Ethyl Salicylate [M]⁺˙ m/z 166 F138 [M - C₂H₄]⁺˙ m/z 138 M->F138 - C₂H₄ F120 [M - C₂H₅OH]⁺˙ m/z 120 (Base Peak) M->F120 - C₂H₅OH (ortho effect) F92 [M - C₂H₅OH - CO]⁺˙ m/z 92 F120->F92 - CO F65 [C₅H₅]⁺ m/z 65 F92->F65 - C₂H₂

Caption: Proposed EI fragmentation pathway of ethyl salicylate.

Summary of EI Fragmentation Data
m/zProposed IdentityRelative AbundanceProposed Formation Mechanism
166[C₉H₁₀O₃]⁺˙ (Molecular Ion)ModerateElectron Ionization of the parent molecule
138[C₇H₆O₃]⁺˙LowLoss of ethylene (C₂H₄) via McLafferty-type rearrangement
120[C₇H₄O₂]⁺˙100% (Base Peak)Loss of ethanol (C₂H₅OH) via the "ortho effect"
92[C₆H₄O]⁺˙HighLoss of carbon monoxide (CO) from the m/z 120 fragment
65[C₅H₅]⁺ModerateLoss of acetylene (C₂H₂) from the m/z 92 fragment

Electrospray Ionization (ESI) Fragmentation of Ethyl Salicylate

In contrast to EI, ESI is a soft ionization technique that imparts little excess energy to the analyte. As a result, the initial mass spectrum of ethyl salicylate under ESI conditions typically shows the pseudomolecular ion with minimal to no in-source fragmentation.[1] Given the acidic nature of the phenolic hydroxyl group, ESI in the negative ion mode is highly effective, yielding an abundant deprotonated molecule, [M-H]⁻, at m/z 165.

Collision-Induced Dissociation (CID) of the [M-H]⁻ Ion

To obtain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the ion of interest (in this case, the [M-H]⁻ ion at m/z 165) is isolated and then fragmented by colliding it with an inert gas, a process known as Collision-Induced Dissociation (CID).[8] The fragmentation of the deprotonated ethyl salicylate is expected to be simpler than its EI counterpart.

  • Deprotonated Molecule ([M-H]⁻) at m/z 165: The ESI-MS spectrum in negative mode will be dominated by the [M-H]⁻ ion at m/z 165, where the phenolic proton has been abstracted.

  • Loss of Carbon Dioxide (CO₂) to m/z 121: Upon CID, the most likely fragmentation pathway for the deprotonated ethyl salicylate is the loss of a neutral carbon dioxide molecule (44 Da) from the carboxylate group, resulting in an ion at m/z 121. This is a characteristic fragmentation for deprotonated aryl carboxylic acids and their esters.[9]

  • Loss of an Ethyl Radical (•C₂H₅) to m/z 137 (less common): Another possible, though generally less favorable, fragmentation pathway in negative ion mode CID is the homolytic cleavage of the ester bond to lose an ethyl radical (29 Da), forming the salicylate anion at m/z 137. This salicylate anion could then further lose CO₂ to form the phenoxide ion at m/z 93.

Visualization of ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH Ethyl Salicylate [M-H]⁻ m/z 165 F121 [M-H - CO₂]⁻ m/z 121 MH->F121 - CO₂ F137 [Salicylate Anion]⁻ m/z 137 MH->F137 - •C₂H₅ (minor) F93 [Phenoxide Anion]⁻ m/z 93 F137->F93 - CO₂

Caption: Proposed ESI-MS/MS fragmentation of deprotonated ethyl salicylate.

Comparison and Application

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization HardSoft
Primary Ion Molecular Ion ([M]⁺˙) at m/z 166Pseudomolecular Ion ([M-H]⁻) at m/z 165
Fragmentation Extensive, in-sourceMinimal, requires CID (MS/MS)
Key Fragments m/z 120, 92, 65m/z 121 (from CID)
Information Detailed structural fingerprintMolecular weight confirmation, targeted fragmentation
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Best For Structural elucidation of pure, volatile compounds; library matchingAnalysis of complex mixtures, thermally labile or non-volatile compounds

The choice between EI and ESI for the analysis of ethyl salicylate depends on the research question. GC-EI-MS is ideal for identifying ethyl salicylate in complex volatile mixtures, such as essential oils, and for confirming its identity through library matching of its rich fragmentation pattern. LC-ESI-MS is better suited for quantifying ethyl salicylate in biological matrices or formulations where it may be present alongside non-volatile components. The ability to perform targeted MS/MS on the [M-H]⁻ ion provides high selectivity and sensitivity for quantitative studies.

Experimental Protocols

GC-MS for EI Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Sample Preparation: Prepare a 1 mg/mL solution of ethyl salicylate in a volatile solvent such as ethyl acetate or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless inlet at 250 °C.

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization: Electron Ionization at 70 eV.

    • Scan Range: m/z 40-200.

    • Source Temperature: 230 °C.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Separation Column Separation Sample->Separation Ionization EI Ionization (70 eV) Separation->Ionization Elution Analysis Mass Analysis Ionization->Analysis Detection Detection Analysis->Detection Data Mass Spectrum Detection->Data Signal

Sources

Validation

Reference Standards for 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester: Stability &amp; Impurity Profiling Guide

Executive Summary: The "Ring-Opened" Challenge 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester (CAS 1171921-54-2) is not merely a static reference standard; it is a dynamic chemical probe used primarily to monitor the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ring-Opened" Challenge

2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester (CAS 1171921-54-2) is not merely a static reference standard; it is a dynamic chemical probe used primarily to monitor the quality of phthalide-based pharmaceuticals and isobenzofuran intermediates .

In drug development, this compound serves a critical role as the "ring-opened" impurity marker . Its presence indicates incomplete cyclization or hydrolytic degradation of phthalide pharmacophores. Unlike stable alkyl-benzoates, this molecule sits on a reactive "knife-edge," prone to intramolecular lactonization. This guide details how to handle, analyze, and distinguish this standard from its cyclized counterparts, ensuring accurate impurity profiling in API synthesis.

Technical Comparison: The Stability Spectrum

To understand the utility of this standard, one must compare it against its thermodynamic endpoint (Phthalide) and its non-reactive structural analog.

Feature2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester (Topic)Phthalide (Isobenzofuran-1(3H)-one)Ethyl 2-hydroxy-6-methylbenzoate
Role Impurity Marker (Ring-opened ester)Target Scaffold (Cyclized lactone)Internal Standard (Non-reactive analog)
Reactivity High: Prone to acid-catalyzed lactonization (releasing ethanol).Stable: Thermodynamic sink; resistant to mild acid.Stable: Methyl group prevents lactonization.
HPLC Retention Intermediate: Elutes after the free acid but typically before the lactone.Late: Less polar due to lack of free -OH/-COOH.Variable: Elutes based on lipophilicity (similar to topic).
UV Absorbance

(Salicylate-like)

(Benzene ring)

(Salicylate-like)
Storage -20°C, Desiccated (Prevent hydrolysis/cyclization).Room Temperature.Room Temperature.
Expert Insight: The Causality of Instability

The 6-hydroxymethyl group is positioned ortho to the ester. Under acidic conditions (or even prolonged solution storage), the hydroxyl oxygen attacks the carbonyl carbon, expelling ethanol and closing the ring to form Phthalide.

  • Implication: Analytical methods must avoid low pH mobile phases for long run times, or the standard will degrade during the analysis, leading to "ghost peaks."

Mechanistic Pathway & Visualization

The following diagram illustrates the critical degradation pathway that this reference standard monitors.

G cluster_0 Degradation / Cyclization Pathway Ester 2-Hydroxy-6-hydroxymethyl- benzoic acid ethyl ester (Reference Standard) Intermediate Tetrahedral Intermediate Ester->Intermediate + H+ (Catalyst) Phthalide Phthalide (Cyclized Impurity/Product) Intermediate->Phthalide - EtOH Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Figure 1: Acid-catalyzed lactonization pathway converting the ethyl ester standard into the phthalide impurity.

Validated Experimental Protocols

Protocol A: HPLC-UV Purity Assessment (Self-Validating)

Objective: Quantify the ester without inducing on-column cyclization. Rationale: Standard acidic mobile phases (0.1% TFA) can catalyze the conversion of the standard into Phthalide during the run. This method uses a milder buffer.

Materials:

  • Column: C18 (e.g., Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Detection: UV @ 298 nm (Specific for the salicylate chromophore).

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of standard in 1 mL of 100% ACN .

    • Critical: Do not use methanol (transesterification risk) or water (hydrolysis risk) as the diluent.

  • Gradient:

    • 0 min: 10% B

    • 10 min: 60% B

    • 12 min: 90% B

  • Validation Check: Inject the standard immediately. If a secondary peak appears at the retention time of Phthalide (approx. 1.2x relative retention), the standard has degraded.

  • System Suitability: The resolution (

    
    ) between the Ester and Phthalide must be > 2.0.
    
Protocol B: Forced Degradation (Stability Profiling)

Objective: Confirm the identity of the standard by forcing its conversion to Phthalide. Rationale: This proves the standard is the correct "ring-opened" precursor.

  • Aliquot: Take 0.5 mL of the stock solution from Protocol A.

  • Stress: Add 10 µL of 1N HCl.

  • Incubation: Heat at 40°C for 30 minutes.

  • Analysis: Re-inject using Protocol A.

  • Result: The peak for the Ethyl Ester should decrease by >50%, and the Phthalide peak should increase stoichiometrically. This confirms the structural identity.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 584222, Ethyl 2-hydroxy-6-methylbenzoate (Analog Comparison). PubChem.[1] Retrieved March 2, 2026, from [Link]

  • Organic Syntheses. (1943). Phthalaldehydic Acid and Phthalide Synthesis. Organic Syntheses, Coll. Vol. 2, p. 523. Retrieved March 2, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Handling and Disposal of 2-Hydroxy-6-hydroxymethyl-benzoic Acid Ethyl Ester

As a Senior Application Scientist, I recognize that the proper disposal of highly functionalized intermediates like 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester is not merely a regulatory formality—it is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the proper disposal of highly functionalized intermediates like 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester is not merely a regulatory formality—it is a critical scientific operation. This compound, frequently utilized in drug development and the synthesis of bioactive polyketide analogs, requires precise logistical handling to prevent environmental contamination and dangerous laboratory cross-reactions.

This guide provides a comprehensive, self-validating framework for the safe operational handling and disposal of this substituted phenolic ester.

Mechanistic Safety & Reactivity Profile

To handle a chemical safely, one must understand its fundamental reactivity. 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester contains two distinct reactive functional groups that dictate its disposal requirements:

  • The Phenolic Hydroxyl Group: Imparts weak acidity to the molecule.

  • The Ethyl Ester Linkage: Highly susceptible to hydrolysis under extreme pH conditions.

The Causality of Disposal Failures: If this compound is inadvertently mixed with strong bases (e.g., sodium hydroxide used for aggressive neutralization in waste carboys), the ester linkage will undergo base-catalyzed hydrolysis (saponification). This reaction cleaves the molecule into 2-hydroxy-6-hydroxymethyl-benzoic acid and ethanol. This cleavage alters the partition coefficient (LogP) of the waste, drastically increasing its aqueous solubility and environmental mobility. Furthermore, phenolic compounds exhibit high aquatic toxicity and can disrupt the microbial ecosystems utilized in municipal wastewater treatment facilities.

For these reasons, the [2] strictly prohibit the drain disposal of substituted phenolic and benzoate compounds.

Waste Segregation & Categorization

Proper segregation prevents exothermic reactions and ensures compliance with the [4].

Table 1: Chemical Profile & Hazard Classification
Property / HazardSpecification / ClassificationMechanistic Rationale
Chemical Class Substituted Phenolic EsterContains both a weak acid (phenol) and a hydrolyzable ester.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires strict dust suppression.
Waste Categorization Halogen-Free Organic WasteContains only C, H, and O. Must be incinerated, not drain-disposed.
Incompatibilities Strong Oxidizers, Strong BasesBases induce ester hydrolysis; oxidizers risk exothermic degradation.
Table 2: PPE & Engineering Controls
Control TypeRequirementOperational Purpose
Engineering Chemical Fume HoodMaintains face velocity to capture aerosolized powders or solvent vapors.
Hand Protection Nitrile Gloves (Double)Provides chemical resistance against organic esters and carrier solvents.
Eye Protection Chemical Splash GogglesPrevents ocular exposure to irritating phenolic dust or liquid splashes.

Operational Handling & Spill Protocols

The [1] mandates that all laboratory personnel utilize self-validating protocols to minimize occupational exposure.

Protocol A: Solid Spill Containment and Cleanup

Use this protocol if the pure powder is spilled during weighing or transfer.

  • Isolate the Area: Immediately restrict access to the spill zone to prevent the tracking of the powder throughout the laboratory.

  • Don Appropriate PPE: Equip double-layered nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

  • Suppress Dust Formation: Do not dry-sweep. Lightly dampen the solid with a compatible inert solvent (e.g., water or a 10% ethanol solution) to minimize aerosolization.

  • Collect the Material: Use spark-resistant, non-metallic tools (e.g., a polypropylene scoop) to transfer the dampened solid into a sealable polyethylene bag.

  • Decontaminate the Surface: Wipe the spill area with a damp paper towel, followed by an ethanol wipe to remove residual organic traces.

  • Validation Checkpoint: After wiping the spill area, perform a visual inspection against a contrasting background under bright light. The absence of crystalline residue validates that the powder has been completely removed.

  • Dispose of Waste: Place all cleanup materials (scoops, towels, outer gloves) into a double-lined solid hazardous waste bin.

Protocol B: Liquid Waste Accumulation

Use this protocol when disposing of the ester dissolved in reaction solvents.

  • Verify Solvent Compatibility: Ensure the primary solvent carrying the ester is compatible with the target waste carboy. Do not mix halogenated solvents (e.g., dichloromethane) with non-halogenated streams (e.g., ethanol or DMSO).

  • Check pH (Self-Validation Step): Test the waste solution with a pH strip. Ensure the pH is between 6.0 and 8.0. A pH outside this range indicates potential ester hydrolysis or incompatible cross-contamination, requiring the waste to be segregated into a standalone container.

  • Transfer the Waste: Using a dedicated funnel, slowly pour the solution into the designated organic waste carboy inside a certified fume hood.

  • Validation Checkpoint: Before sealing the waste container, observe the solution for 60 seconds. The absence of gas evolution, bubbling, or sudden phase separation validates that no incompatible cross-reactions are occurring.

  • Log and Seal: Cap the carboy tightly. Immediately update the hazardous waste log attached to the carboy with the full chemical name ("2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester"). As outlined in [3], chemical abbreviations must never be used on waste labels. Ensure the carboy sits within a secondary containment tray.

Disposal Workflow Visualization

To streamline laboratory operations, follow the decision-tree workflow below to determine the correct disposal pathway for 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester waste.

DisposalWorkflow N1 Waste Generation: 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester N2 Determine Physical State (Solid vs. Solution) N1->N2 N3 Solid Waste (Powders, Contaminated PPE) N2->N3 Solid N4 Liquid Waste (Dissolved in Solvent) N2->N4 Liquid N6 Solid Hazardous Waste Bin (Double-bagged) N3->N6 N5 Check Solvent Type N4->N5 N7 Non-Halogenated Organic Waste Stream N5->N7 e.g., EtOH, DMSO N8 Halogenated Organic Waste Stream N5->N8 e.g., DCM, CHCl3 N9 EHS / Licensed Contractor Pickup & Incineration N6->N9 N7->N9 N8->N9

Figure 1: Decision-tree workflow for the categorization and disposal of substituted benzoate waste.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: eCFR (Electronic Code of Federal Regulations) URL:[Link]

  • Hazardous Waste and Disposal Considerations Source: American Chemical Society (ACS) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI Bookshelf) URL:[Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations Source: Environmental Protection Agency (EPA) URL:[Link]

Handling

Personal protective equipment for handling 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester

Handling specialized organic intermediates like 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester (CAS: 1171921-54-2) requires precision, not just in synthetic application, but in operational safety. As a benzoic acid e...

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized organic intermediates like 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester (CAS: 1171921-54-2) requires precision, not just in synthetic application, but in operational safety. As a benzoic acid ester derivative frequently utilized as a reference standard and drug development intermediate, this compound presents specific handling challenges, including static-driven aerosolization and dermal permeation risks.

To build a truly secure laboratory environment, safety protocols cannot be passive checklists; they must be self-validating systems where every step inherently verifies the safety of the next.

I. Chemical Profile & Hazard Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand the exact physicochemical threats the compound poses. Like many structurally related hydroxybenzoic acid esters cataloged by 1, this compound acts as a localized irritant[1].

Table 1: Hazard Classification & Operational Causality

ParameterSpecificationCausality / Operational Impact
Chemical Name 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl esterAromatic ester structure increases lipophilicity, facilitating rapid dermal absorption if dissolved in organic solvents.
CAS Number 1171921-54-2Unique identifier for SDS cross-referencing prior to handling.
Physical State Solid (Powder/Crystalline)Prone to static charge accumulation, creating inhalation hazards via micro-particulate aerosolization.
Primary Hazards Skin/Eye Irrit. (H315, H319), STOT SE 3 (H335)Direct contact disrupts lipid bilayers in the skin and ocular mucosa; inhalation triggers respiratory sensitization.

II. The "Armor": Core PPE Requirements

According to2, PPE serves as the final protective barrier and must be implemented alongside robust engineering controls[2]. The following PPE matrix is engineered specifically for this compound.

Table 2: Quantitative PPE Specifications

PPE CategorySpecification / StandardQuantitative MetricReplacement Frequency
Hand Protection Nitrile (Double-gloved)

4 mil thickness per layer
Every 2 hours or immediately post-exposure
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedN/A (Decontaminate after use)
Body Protection Fluid-Resistant Lab Coat100% Cotton or FR BlendWeekly or immediately if soiled
Engineering Control Chemical Fume Hood80 - 100 fpm face velocityAnnual certification
  • Hand Protection (The Causality of Double-Gloving): In drug development, this ester is often dissolved in aggressive organic vehicles (e.g., DMSO, DMF). These solvents act as rapid permeation enhancers. If a spill occurs, the outer glove absorbs the initial solvent shock, allowing the user time to doff the contaminated layer before the chemical reaches the inner glove and breaches the dermal barrier.

  • Eye Protection (The Causality of Goggles over Glasses): Safety glasses with side shields are insufficient for powders. Static repulsion during weighing can cause micro-particulates to bypass standard glasses. ANSI Z87.1 goggles create a continuous seal against the face.

  • Respiratory Protection: The3 mandates that operations involving solid toxic substances that may generate aerosols must be conducted in a chemical hood[3]. If hood access is compromised, an N95/P100 particulate respirator is mandatory.

III. Self-Validating Operational Protocols

A protocol is only effective if it proves its own integrity during execution. The following step-by-step methodologies incorporate built-in validation checks.

Protocol A: Reagent Weighing and Transfer
  • Engineering Control Validation: Turn on the fume hood. Self-Validation: Hold a delicate task wipe (Kimwipe) at the sash opening. It should pull gently inward, visually confirming negative pressure before any chemical container is opened.

  • PPE Integrity Check: Before donning, trap air in the inner nitrile gloves and roll the cuff to pressurize them. Self-Validation: Micro-punctures invisible to the naked eye will reveal themselves through air leakage, preventing chemical permeation.

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance. Causality: Organic powders hold static charges, causing them to repel from standard plastics and aerosolize into the user's breathing zone. Anti-static boats dissipate this charge.

  • Transfer: Use a grounded stainless-steel spatula to transfer the 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester. Cap the source vial immediately.

  • Decontamination: Wipe down the exterior of the closed source vial and the balance pan with a 70% isopropanol wipe to capture any stray particulates.

Protocol B: Spill Containment and Decontamination

If a spill occurs, the primary objective shifts from experiment execution to hazard containment, as outlined by4[4].

  • Assess and Isolate: If the powder spills outside the fume hood, immediately instruct colleagues to step back. Causality: Movement generates air currents that will further aerosolize the ester.

  • Suppress Aerosolization: Do not dry sweep. Gently place damp absorbent pads (wetted with water or a mild surfactant) over the spilled powder. Causality: The moisture binds the micro-particulates, eliminating the inhalation hazard.

  • Collection: Use a disposable plastic scoop to lift the damp pads and the bound chemical into a sealable hazardous waste bag.

  • Surface Neutralization: Wash the spill area with a soap and water solution, followed by an ethanol wipe to dissolve any remaining organic ester residue.

IV. Workflow Visualization

G Start Pre-Operation: Fume Hood & PPE Setup Check Hazard Assessment: Review SDS (CAS 1171921-54-2) Start->Check Execution Execution: Weighing & Transfer Check->Execution Spill Spill Detected? Execution->Spill Contain Spill Response: Contain & Neutralize Spill->Contain Yes Dispose Waste Disposal: Organic Waste Stream Spill->Dispose No Contain->Dispose Doffing Post-Operation: PPE Doffing & Wash Dispose->Doffing

Figure 1: Operational safety and spill response workflow for handling benzoic acid ethyl ester.

V. Waste Disposal Logistics

Proper lifecycle management of 2-Hydroxy-6-hydroxymethyl-benzoic acid ethyl ester is legally and environmentally mandatory.

  • Solid Waste: Any contaminated consumables (weigh boats, Kimwipes, outer gloves) must be placed in a designated Solid Hazardous Waste container.

  • Liquid Waste: If the ester has been dissolved in a solvent, it must be routed to the Non-Halogenated Organic Waste stream, unless the chosen vehicle was a halogenated solvent (e.g., Dichloromethane), in which case it routes to the Halogenated Waste stream to prevent reactive cross-contamination.

VI. References

  • Title: Laboratory Safety Guidance - OSHA | Source: osha.gov | URL: 2

  • Title: Working with Chemicals - Prudent Practices in the Laboratory | Source: nih.gov | URL: 3

  • Title: Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem | Source: nih.gov | URL: 1

  • Title: Working with Laboratory Equipment - Prudent Practices in the Laboratory | Source: nih.gov | URL: 4

Sources

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